trans-Cyclobutane-1,2-dicarbonitrile
Description
The exact mass of the compound trans-Cyclobutane-1,2-dicarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-Cyclobutane-1,2-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Cyclobutane-1,2-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPLUOCTUPJSIZ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880883 | |
| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3211-20-9 | |
| Record name | trans-1,2-Dicyanocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dicyanocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Photochemical Synthesis of trans-Cyclobutane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Allure of the Strained Ring
The cyclobutane motif, a four-membered carbocycle, has long captivated the imagination of organic chemists. Its inherent ring strain, a consequence of non-ideal bond angles, makes it a unique and powerful building block in the synthesis of complex molecules.[1] This strained architecture, while challenging to construct, endows cyclobutane derivatives with distinct three-dimensional structures and reactivities that are increasingly harnessed in the development of novel therapeutics and advanced materials.[2] Among the various isomers, trans-cyclobutanes offer a particularly valuable scaffold, providing a rigid and defined spatial arrangement of substituents that is highly sought after in rational drug design.
This in-depth technical guide provides a comprehensive overview of the photochemical synthesis of trans-cyclobutane derivatives, with a focus on the underlying principles, practical experimental methodologies, and applications in medicinal chemistry. As a senior application scientist, my aim is to not only present established protocols but also to elucidate the mechanistic reasoning that underpins the selective formation of these valuable compounds.
I. The Cornerstone of Cyclobutane Synthesis: The [2+2] Photocycloaddition
The most prominent and versatile method for constructing cyclobutane rings is the [2+2] photocycloaddition, a reaction in which two olefinic units combine under the influence of light to form a four-membered ring.[3][4] This process, which is thermally forbidden by the Woodward-Hoffmann rules, becomes photochemically allowed, opening a direct pathway to these strained systems.[5] The historical roots of this reaction are deep, with early examples of photodimerization of compounds like thymoquinone and cinnamic acid dating back to the late 19th and early 20th centuries.[6]
The stereochemical outcome of the [2+2] photocycloaddition is of paramount importance, and the selective synthesis of trans-cyclobutane derivatives is a key objective. The preference for the trans isomer is intimately linked to the reaction mechanism, which can proceed through different pathways depending on the nature of the reactants and the reaction conditions.
II. Mechanistic Pathways to trans-Selectivity
The formation of trans-cyclobutane derivatives is often favored due to the thermodynamic stability of the trans configuration, which minimizes steric interactions between substituents. The key to achieving high trans-selectivity lies in controlling the reaction mechanism to allow for the formation of the most stable diradical intermediate.
A. The Role of Triplet Sensitization
One of the most effective strategies for promoting the formation of trans-cyclobutanes is through triplet sensitization.[3] In this approach, a photosensitizer, typically an aromatic ketone such as benzophenone or acetophenone, is used to absorb light and transfer its energy to the reacting olefin.[3]
The process begins with the absorption of a photon by the sensitizer (S), promoting it to an excited singlet state (¹S). Through a rapid process called intersystem crossing (ISC), the excited singlet sensitizer converts to a more stable, longer-lived triplet state (³S). This triplet sensitizer then collides with a ground-state olefin molecule, transferring its energy via a Dexter energy transfer mechanism to generate the triplet state of the olefin (³Olefin*).[3]
The resulting triplet olefin is a diradical species. This diradical then adds to a second ground-state olefin molecule to form a 1,4-diradical intermediate. Crucially, this intermediate has a sufficiently long lifetime to allow for bond rotation to the more thermodynamically stable trans conformation before ring closure to the final cyclobutane product. This stepwise mechanism is the key to achieving high diastereoselectivity for the trans isomer.
Caption: Triplet sensitization pathway to trans-cyclobutanes.
B. Influence of Reaction Media
The choice of solvent can have a profound impact on the diastereoselectivity of the [2+2] photocycloaddition.[7] The polarity of the solvent can influence the stability and lifetime of the diradical intermediate. In some cases, more polar solvents can stabilize the diradical, allowing more time for equilibration to the more stable trans conformation.[7] Conversely, reactions in the solid state or in highly organized media like gels can lead to different stereochemical outcomes due to the pre-organization of the reactant molecules.[7][8]
III. Experimental Protocols for trans-Cyclobutane Synthesis
The successful photochemical synthesis of trans-cyclobutane derivatives hinges on careful experimental design and execution. The following section provides detailed protocols for representative reactions, emphasizing the practical considerations for achieving high yields and stereoselectivity.
A. General Experimental Setup
A typical photochemical reaction is carried out in a quartz reaction vessel to allow for the transmission of UV or visible light. The reaction mixture is usually degassed to remove oxygen, which can quench the excited triplet state of the sensitizer or the olefin. This is typically achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for a period of time before and during the irradiation. The light source can vary from a high-pressure mercury lamp to more modern and efficient LED lamps that emit at specific wavelengths.
Caption: A generalized workflow for photochemical synthesis.
B. Protocol: Synthesis of trans-1,2-Diphenylcyclobutane via Triplet Sensitization
This protocol details the synthesis of trans-1,2-diphenylcyclobutane from stilbene using benzophenone as a triplet sensitizer.
Materials:
-
trans-Stilbene
-
Benzophenone
-
Benzene (or other suitable solvent)
-
Quartz reaction vessel
-
High-pressure mercury lamp or UV LED lamp
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve trans-stilbene (1.0 eq) and benzophenone (0.2 eq) in benzene to a concentration of approximately 0.1 M.
-
Seal the vessel with a rubber septum and degas the solution by bubbling nitrogen or argon through it for 30 minutes.
-
Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature.
-
Irradiate the solution with a high-pressure mercury lamp or a UV LED lamp (e.g., 365 nm) with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure trans-1,2-diphenylcyclobutane.
C. Protocol: Photodimerization of Cinnamic Acid Derivatives
The photodimerization of cinnamic acid and its derivatives is a classic example of a [2+2] photocycloaddition that can yield various cyclobutane isomers, including the trans-fused truxillic and truxinic acids. The stereochemical outcome is highly dependent on the reaction conditions, particularly the crystalline form of the starting material in solid-state reactions or the solvent in solution-phase reactions.
Materials:
-
Methyl cinnamate (or other cinnamic acid derivative)
-
Iridium-based photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6)
-
Solvent (e.g., toluene, water, or a gel medium)
-
Blue LED lamp (e.g., 455 nm)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the cinnamate derivative (1.0 eq) and the iridium photocatalyst (e.g., 1.0 mol%) in the chosen solvent.[7]
-
If performing the reaction in an organic solvent, degas the solution with an inert gas. For reactions in aerated gel media, this step may not be necessary.[7]
-
Irradiate the mixture with a blue LED lamp with vigorous stirring.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
After completion, remove the solvent and purify the product mixture by column chromatography to separate the different cyclobutane diastereomers.
IV. Quantitative Analysis of Diastereoselectivity
The diastereomeric ratio (d.r.) of cis to trans products is a critical measure of the success of a stereoselective synthesis. The following table summarizes representative data on the influence of reaction conditions on the diastereoselectivity of [2+2] photocycloadditions.
| Olefin Substrate | Sensitizer/Catalyst | Solvent | Light Source | Diastereomeric Ratio (trans:cis or other) | Yield (%) | Reference |
| Methyl Cinnamate | [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6 | Toluene (gel) | Blue LED | 91:9 | - | [7] |
| Methyl Cinnamate | [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6 | DMSO (gel) | Blue LED | 83:17 | - | [7] |
| trans-Anethole | Ru(bpy)3Cl2 | CH3CN | Visible Light | >20:1 (trans,trans:other) | 85 | [3] |
| Cinnamic Acid | Bis(thiourea) catalyst | Flow reactor | - | Moderate diastereoselectivity | - | [6] |
V. trans-Cyclobutane Derivatives in Drug Discovery
The rigid, well-defined geometry of the trans-cyclobutane scaffold makes it an attractive isostere for other functional groups in drug design.[1] By replacing more flexible or metabolically labile moieties, such as double bonds or larger rings, with a trans-cyclobutane, medicinal chemists can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
A. Enhancing Metabolic Stability and Potency
The introduction of a cyclobutane ring can block metabolic pathways that would otherwise lead to the degradation of a drug molecule. For example, replacing a metabolically susceptible part of a molecule with a stable cyclobutane can increase its half-life in the body. Furthermore, the conformational constraint imposed by the cyclobutane ring can lock a molecule into its bioactive conformation, leading to enhanced potency.
B. Case Studies of trans-Cyclobutane Drug Candidates
-
Tankyrase Inhibitors: In the development of inhibitors for tankyrase, an enzyme implicated in certain cancers, a trans-1,3-cyclobutyl linker was found to provide an optimal balance of rigidity and flexibility, leading to improved pharmacokinetic properties and potent inhibition.
-
Anticancer Agents: In the design of novel anticancer agents, cyclobutane derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines. For instance, a cyclobutane derivative of a natural product exhibited comparable potency to the parent compound with a high therapeutic index.[1]
The following table provides examples of drug candidates incorporating a cyclobutane moiety and their reported biological activities.
| Drug Candidate/Analogue | Target/Indication | Role of Cyclobutane | Reported Activity/Advantage | Reference |
| PF-04965842 | JAK1 inhibitor for autoimmune diseases | cis-1,3-cyclobutane diamine linker | Excellent potency and selectivity for JAK1 over other JAK isoforms | [2] |
| TAK-828F | RORγt inverse agonist for autoimmune diseases | cis-cyclobutane acetic acid | Improved in vitro potency | [2] |
| Tankyrase Inhibitor Analogue | Anticancer | trans-1,3-cyclobutyl linker | Improved pharmacokinetic profile |
VI. Future Outlook and Conclusion
The photochemical synthesis of trans-cyclobutane derivatives remains a vibrant and evolving field of research. The development of new and more efficient photocatalysts, including those that operate under visible light, is expanding the scope and applicability of [2+2] cycloadditions.[4] Furthermore, the use of chiral catalysts is enabling the enantioselective synthesis of these valuable building blocks, opening new avenues for the creation of complex and stereochemically defined molecules.
As our understanding of photochemical reaction mechanisms deepens, so too will our ability to control the stereochemical outcome of these powerful transformations. The trans-cyclobutane motif, with its unique combination of rigidity and chemical stability, is poised to play an increasingly important role in the design of next-generation pharmaceuticals and advanced materials. This guide has provided a foundational understanding of the principles and practices of trans-cyclobutane synthesis, with the aim of empowering researchers to harness the potential of this remarkable strained ring system.
References
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Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
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Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ResearchGate. [Link]
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Telmesani, R., Park, S. H., Lynch-Colameta, T., & Beeler, A. B. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Angewandte Chemie International Edition, 54(39), 11521–11525. [Link]
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Abramov, A., Reiser, O., & Díaz, D. D. (2020). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. ChemistryOpen, 9(6), 638–643. [Link]
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Wouters, J., & van der Veken, P. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2336–2349. [Link]
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- California State University, Bakersfield. (n.d.). Synthesis of trans-1,2-dibenzoylcyclopropane.
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Wouters, J., & van der Veken, P. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Kuznetsov, A. G., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7586. [Link]
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University of Missouri–St. Louis. (n.d.). Photochemical preparation of benzopinacol. Retrieved from [Link]
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Telmesani, R., Park, S. H., Lynch-Colameta, T., & Beeler, A. B. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. ResearchGate. [Link]
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Kumar, A., & Singh, R. (2014). Synthesis and Analysis of Benzopinacol from Benzophenone by Photoreduction in Green Chemistry. International Journal of Scientific and Research Publications, 4(1), 1-3. [Link]
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Ghosh, S. K., & Ghorai, M. K. (2020). [2+2] photocycloaddition by triplet sensitization or energy transfer employing photoredox catalyst. ResearchGate. [Link]
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Al-Harrasi, A., Hussain, J., & Ahmed, M. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]
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Alcaide, B., Almendros, P., & Aragoncillo, C. (2018). Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]
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LibreTexts. (2024). 29.6: Stereochemistry of Cycloadditions. [Link]
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trans-Cyclobutane-1,2-dicarbonitrile reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of trans-Cyclobutane-1,2-dicarbonitrile
Foreword for the Researcher
The cyclobutane motif, a strained four-membered carbocycle, represents a cornerstone of synthetic versatility. Its inherent ring strain can be strategically harnessed for a variety of chemical transformations, including ring-opening, expansion, and rearrangement reactions, providing access to complex molecular architectures that might otherwise be difficult to synthesize.[1][2] When substituted with powerful electron-withdrawing groups such as nitriles, the reactivity of the cyclobutane ring is significantly modulated, opening up unique mechanistic pathways.
This guide focuses on trans-cyclobutane-1,2-dicarbonitrile, a molecule where the stereochemical arrangement of the nitrile groups dictates the outcome of its reactions. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We will dissect the causal relationships behind the reactivity of this compound, grounding our discussion in the fundamental principles of pericyclic reactions, photochemistry, and stereoelectronics. The protocols and mechanisms detailed herein are presented as self-validating systems, designed to provide a robust framework for researchers in organic synthesis and drug development.
Stereoelectronic Profile and Conformation
The reactivity of trans-cyclobutane-1,2-dicarbonitrile is fundamentally governed by its structure. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain.[3] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents. The two nitrile groups, being in a trans configuration, will typically occupy opposing pseudo-equatorial positions to minimize steric hindrance. This specific three-dimensional arrangement is critical as it pre-organizes the molecule for stereoselective transformations, particularly in concerted pericyclic reactions. The strong inductive effect of the cyano groups also polarizes the C-C sigma bonds within the ring, influencing its susceptibility to nucleophilic or electrophilic attack, though the primary reactivity is dominated by the release of ring strain.
Core Reaction Mechanisms: Thermal and Photochemical Pathways
The ~26 kcal/mol of ring strain in the cyclobutane core is the primary driving force for many of its characteristic reactions.[4] These transformations are typically initiated either by thermal energy, which allows the system to overcome the activation barrier for ring cleavage, or by photochemical energy, which populates excited states with different bonding characteristics.
Thermal Reactivity: Concerted Electrocyclic Ring-Opening
Upon heating, trans-cyclobutane-1,2-dicarbonitrile undergoes a concerted electrocyclic ring-opening reaction. This process is governed by the Woodward-Hoffmann rules, which dictate the stereochemical course of pericyclic reactions. For a thermal electrocyclic ring-opening of a cyclobutane, the process must be conrotatory . This means the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise) during the transition state.
The causality for this stereospecificity lies in the conservation of orbital symmetry. The conrotatory motion allows the highest occupied molecular orbital (HOMO) of the cyclobutane sigma bond to evolve smoothly into the HOMO of the resulting π-system of the diene product. For trans-cyclobutane-1,2-dicarbonitrile, this conrotatory opening specifically leads to the formation of (2E,4E)-hexa-2,4-dienedinitrile (trans,trans-mucononitrile).
Mechanism Deep Dive:
-
Activation: Thermal energy populates the vibrational modes of the cyclobutane ring, leading to the stretching of a C-C sigma bond.
-
Transition State: A pericyclic transition state is reached where the C1-C2 sigma bond is partially broken, and the p-orbitals for the new π-system of the diene are beginning to form. To maintain bonding overlap (in-phase combination) throughout this process, the C1 and C2 centers must rotate in a conrotatory fashion.
-
Product Formation: The bond cleavage is completed, resulting in the formation of the planar, conjugated diene system. The trans relationship of the nitrile groups in the starting material, combined with the conrotatory motion, dictates the E,E-stereochemistry of the final product.
The diagram below illustrates this stereospecific transformation.
Caption: Key photochemical reaction pathways from the excited state.
Functional Group Transformations: Hydrolysis of Nitriles
Beyond the reactions of the carbocyclic core, the nitrile functional groups are themselves reactive handles for further molecular elaboration. A fundamental transformation is their hydrolysis to carboxylic acids, which converts trans-cyclobutane-1,2-dicarbonitrile into the corresponding and synthetically valuable trans-cyclobutane-1,2-dicarboxylic acid. [5]This diacid serves as a key building block in the synthesis of polymers and pharmaceuticals. [5][6] The hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it typically requires milder conditions and avoids potential side reactions.
Self-Validating Protocol: Basic Hydrolysis to Diacid
This protocol is designed to be self-validating by explaining the rationale behind each critical step, ensuring reproducibility and understanding.
Objective: To convert trans-cyclobutane-1,2-dicarbonitrile to trans-cyclobutane-1,2-dicarboxylic acid via sodium hydroxide-mediated hydrolysis.
| Step | Procedure | Causality and In-Process Control |
| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cyclobutane-1,2-dicarbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH, 5.0 eq). | Rationale: A large excess of NaOH is used to ensure complete hydrolysis of both nitrile groups and the intermediate amide. Water is the solvent and reagent. The reflux condenser prevents the loss of solvent during heating. |
| 2 | Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Ammonia gas will be evolved. | Rationale: The elevated temperature provides the necessary activation energy for the hydrolysis. Vigorous stirring ensures homogeneity. The evolution of ammonia gas is a key indicator that the reaction is proceeding, as the nitrogen from the nitrile is released as NH₃. |
| 3 | After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and then further in an ice bath to 0-5 °C. | Rationale: Cooling is critical before acidification. The subsequent neutralization is highly exothermic, and pre-cooling prevents the solution from boiling, which could lead to loss of product or hazardous splashing. |
| 4 | Slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. A white precipitate should form. | Rationale: The product of the basic hydrolysis is the disodium salt of the dicarboxylic acid, which is soluble in water. Acidification protonates the dicarboxylate to form the neutral dicarboxylic acid, which is significantly less soluble in cold water and thus precipitates out. [7] |
| 5 | Collect the white solid by vacuum filtration. Wash the solid with a small amount of ice-cold water. | Rationale: Vacuum filtration is an efficient method for separating the solid product from the aqueous solution. Washing with ice-cold water removes residual inorganic salts (like NaCl) while minimizing the loss of the desired product, which has some slight solubility in water. |
| 6 | Dry the collected solid under vacuum to a constant weight to yield trans-cyclobutane-1,2-dicarboxylic acid. | Rationale: Thorough drying is necessary to remove all traces of water and obtain an accurate yield. The product's identity and purity can be confirmed by melting point, NMR, and IR spectroscopy. |
The workflow for this hydrolysis is visualized below.
Caption: Experimental workflow for the hydrolysis of dinitrile to diacid.
Summary of Key Reactions
The following table summarizes the primary reaction mechanisms discussed in this guide.
| Reaction Type | Reagents/Conditions | Key Mechanism | Primary Product(s) |
| Thermal Ring-Opening | Heat (Δ) | Conrotatory Electrocyclic Reaction | (2E,4E)-Hexa-2,4-dienedinitrile |
| Photochemical Isomerization | UV Light (hν) | Excited-State Bond Rotation | cis-Cyclobutane-1,2-dicarbonitrile |
| Photochemical Cycloreversion | UV Light (hν) | Excited-State Fragmentation | Fumaronitrile |
| Nitrile Hydrolysis | aq. NaOH, then HCl | Nucleophilic Addition/Elimination | trans-Cyclobutane-1,2-dicarboxylic acid |
Conclusion and Outlook
trans-Cyclobutane-1,2-dicarbonitrile is a molecule whose chemistry is a textbook illustration of strain-driven reactivity. Its reaction pathways are elegantly dictated by the principles of stereochemistry and orbital symmetry, making it a predictable and powerful synthetic intermediate. The thermal electrocyclic ring-opening provides stereospecific access to functionalized conjugated dienes, while photochemical pathways allow for isomerization and controlled cycloreversion. Furthermore, the nitrile groups serve as versatile handles for downstream functionalization, most notably hydrolysis to the corresponding diacid, a valuable monomer in materials science. [6]For researchers and drug development professionals, a thorough understanding of these core mechanisms is paramount for leveraging the synthetic potential of strained-ring systems to build molecular complexity with precision and control.
References
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Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
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Anbu Chem. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888028, (+-)-trans-1,2-Cyclobutanedicarboxylic acid. Retrieved from [Link]
- Conant, J. B. (1961). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 884-890.
- Amjaour, H. S. (2018). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons.
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Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]
- Branton, G. R., Frey, H. M., & Skinner, R. F. (1966). Thermal isomerization of cyclobutenes. Part 8.—Cis- and trans-1,2,3,4-tetramethylcyclobutene and bicyclo[4.2.0]oct-7-ene. Transactions of the Faraday Society, 62, 1546-1552.
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Beilstein Journals. (n.d.). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]
- National Institutes of Health. (2024).
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ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]
- MDPI. (2021).
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ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]
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CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. Retrieved from [Link]
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GCWK. (n.d.). 176 Photochemistry and Pericyclic Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]
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Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]
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ChemRxiv. (n.d.). Thermal and (thermo-reversible) photochemical cycloisomerization of 1H-2-benzo[c]oxocins; From synthetic applications to the dev. Retrieved from [Link]
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Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
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ResearchGate. (n.d.). Gas-phase reaction kinetics of 1,3-disilacyclobutane in a hot-wire chemical vapor deposition reactor. Retrieved from [Link]
- SpringerLink. (2022). [2 + 2] photocycloaddition.
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MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of trans-Cyclobutane-1,2-dicarbonitrile
Introduction
trans-Cyclobutane-1,2-dicarbonitrile is a fascinating molecule that holds considerable interest for researchers in medicinal chemistry and materials science. Its rigid, stereochemically defined cyclobutane core, substituted with two nitrile functional groups in a trans configuration, imparts unique electronic and structural properties. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical agents and advanced polymers. An understanding of its core physical properties is paramount for its effective application in these fields, influencing everything from reaction kinetics and solubility to purification and final product formulation.
This technical guide provides a comprehensive overview of the key physical properties of trans-Cyclobutane-1,2-dicarbonitrile. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's characteristics, supported by detailed experimental protocols and the underlying scientific principles. While experimental data for this specific dinitrile is not extensively available in peer-reviewed literature, this guide consolidates available information and provides established methodologies for its determination.
Molecular Structure and Stereochemistry
The structure of trans-Cyclobutane-1,2-dicarbonitrile is fundamental to its physical properties. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The two nitrile groups are located on adjacent carbon atoms and are oriented on opposite faces of the ring, leading to a trans configuration.
Molecular Structure of trans-Cyclobutane-1,2-dicarbonitrile
Caption: Standard workflow for capillary melting point determination.
Boiling Point Determination
Given the relatively low melting point, the boiling point of trans-Cyclobutane-1,2-dicarbonitrile is a key characteristic. Due to the high boiling point at atmospheric pressure, determination under reduced pressure is often preferred to prevent decomposition.
Protocol: Distillation Method
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A few milliliters of the compound are placed in the distillation flask along with a boiling chip.
-
Heating: The flask is gently heated in a suitable bath (e.g., oil bath).
-
Observation: The temperature is monitored. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, characterized by a steady condensation of vapor on the thermometer bulb.
-
Pressure Correction: If the boiling point is determined at a pressure other than 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.
Causality: The use of a boiling chip ensures smooth boiling and prevents bumping, which can lead to inaccurate temperature readings.
Density Measurement
The density of a solid organic compound can be determined using the displacement method.
Protocol: Liquid Displacement Method
-
Mass Measurement: The mass of a sample of trans-Cyclobutane-1,2-dicarbonitrile is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume is recorded.
-
Displacement: The weighed sample is carefully added to the graduated cylinder, ensuring it is fully submerged. The final volume is recorded.
-
Calculation: The volume of the sample is the difference between the final and initial volumes. The density is then calculated by dividing the mass of the sample by its volume.
Causality: The choice of an appropriate displacement liquid is critical to ensure that the sample does not dissolve, which would lead to an inaccurate volume measurement.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the trans stereochemistry and the symmetry of the molecule, there would be distinct signals for the methine protons (CH-CN) and the methylene protons (-CH₂-). The chemical shifts and coupling patterns would provide definitive information about the connectivity and stereochemistry of the protons on the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for the nitrile carbons, the methine carbons, and the methylene carbons, confirming the carbon framework of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups. For trans-Cyclobutane-1,2-dicarbonitrile, the most characteristic absorption would be the strong, sharp peak corresponding to the C≡N stretching vibration, typically found in the range of 2260-2240 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the cyclobutane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of trans-Cyclobutane-1,2-dicarbonitrile would show a molecular ion peak corresponding to its molecular weight (106.13 g/mol ). The fragmentation pattern would be characteristic of the cyclobutane ring and the loss of the nitrile groups.
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. The presence of the polar nitrile groups suggests that trans-Cyclobutane-1,2-dicarbonitrile will exhibit some solubility in polar organic solvents. However, the nonpolar cyclobutane backbone will influence its solubility in nonpolar solvents.
General Solubility Characteristics:
-
Polar Aprotic Solvents: Likely to be soluble in solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO) due to dipole-dipole interactions.
-
Polar Protic Solvents: May have limited solubility in protic solvents like ethanol and methanol.
-
Nonpolar Solvents: Expected to have low solubility in nonpolar solvents such as hexanes and toluene.
-
Water: The solubility in water is expected to be low.
Protocol: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of trans-Cyclobutane-1,2-dicarbonitrile (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the test solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
Logical Flow of Solubility Testing
Caption: A systematic approach to qualitative solubility testing.
Conclusion
trans-Cyclobutane-1,2-dicarbonitrile is a molecule with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its key physical properties and the established experimental methodologies for their determination. While a comprehensive set of peer-reviewed data for this specific compound is not yet available, the information and protocols presented here offer a solid foundation for researchers working with this and related molecules. Accurate characterization of these fundamental properties is a critical first step towards unlocking the full potential of trans-Cyclobutane-1,2-dicarbonitrile in innovative applications.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 252251, trans-Cyclobutane-1,2-dicarbonitrile. [Link]
An In-depth Technical Guide to trans-Cyclobutane-1,2-dicarbonitrile (CAS 3211-20-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cyclobutane-1,2-dicarbonitrile, identified by CAS number 3211-20-9, is a fascinating yet underexplored small molecule with significant potential in synthetic organic chemistry and materials science. Its rigid, stereochemically defined cyclobutane core, coupled with the reactive nitrile functionalities, makes it a valuable building block for the synthesis of novel pharmaceutical intermediates and complex molecular architectures. The incorporation of the cyclobutane motif is a growing strategy in drug design to enhance metabolic stability, introduce conformational constraints, and explore novel pharmacophoric spaces.[1] This guide provides a comprehensive overview of the available experimental data on trans-cyclobutane-1,2-dicarbonitrile, focusing on its synthesis, characterization, and potential hazards, thereby serving as a crucial resource for researchers looking to harness the unique properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of trans-cyclobutane-1,2-dicarbonitrile is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 3211-20-9 | [2] |
| Molecular Formula | C₆H₆N₂ | [3] |
| Molecular Weight | 106.13 g/mol | [3] |
| IUPAC Name | (1R,2R)-cyclobutane-1,2-dicarbonitrile | [3] |
| Synonyms | trans-1,2-Dicyanocyclobutane, 1,2-Cyclobutanedicarbonitrile, (E)- | [3] |
| Melting Point | 32-37 °C | [3] |
| Boiling Point | 292.1 °C at 760 mmHg | [3] |
| Density | 1.08 g/cm³ | [3] |
| Physical Form | Solid |
Synthesis and Isolation
The primary route to 1,2-dicyanocyclobutane is through the thermal dimerization of acrylonitrile. This process typically yields a mixture of the cis and trans isomers. While the patent literature provides a robust method for the synthesis of the isomeric mixture, the isolation of the pure trans isomer requires further purification steps.
Experimental Protocol: Synthesis of a cis/trans Mixture of 1,2-Dicyanocyclobutane
This protocol is adapted from a method described in US Patent 3,099,680.[4] The underlying principle is a [2+2] cycloaddition of acrylonitrile, which is thermally induced.
Causality of Experimental Choices:
-
High Temperature (180-260 °C): Provides the necessary activation energy for the cycloaddition reaction to overcome the thermodynamic barrier.
-
Inert Atmosphere (Nitrogen): Prevents oxidation of acrylonitrile and the product at high temperatures.
-
Autoclave: A high-pressure vessel is required to contain the pressure generated by heating the volatile acrylonitrile.
-
Vacuum Distillation: This is a crucial step for separating the unreacted acrylonitrile from the higher-boiling dicyanocyclobutane product.
Step-by-Step Methodology:
-
Charging the Reactor: In a stainless steel autoclave, place 2 kilograms of acrylonitrile.
-
Inerting the Atmosphere: Purge the autoclave with nitrogen gas to displace any air.
-
Heating and Reaction: Seal the autoclave and heat it to 250 °C while stirring. The pressure will rise to approximately 50 atmospheres. Maintain these conditions for about two hours.
-
Cooling and Depressurization: Allow the autoclave to cool to room temperature and then carefully release the pressure.
-
Initial Purification: Transfer the resulting light-yellow liquid to a distillation apparatus. Distill off the unreacted acrylonitrile (approximately 85%) for recycling.
-
Final Purification: The remaining residue, a whitish pasty product, is the cis/trans mixture of 1,2-dicyanocyclobutane. Purify this mixture by vacuum distillation at a pressure of about 3 mm of mercury.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of a cis/trans mixture of 1,2-dicyanocyclobutane.
Isolation of the trans Isomer
While the synthesis yields a mixture, the separation of cis and trans isomers of cyclic compounds can often be achieved by fractional crystallization or chromatography. For cyclohexane derivatives with similar functionalities, differences in solubility and polarity between the isomers allow for their separation.[5] For 1,2-dicyanocyclobutane, further research is needed to establish a definitive, high-yield protocol for the isolation of the pure trans isomer.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For trans-cyclobutane-1,2-dicarbonitrile, both ¹H and ¹³C NMR would be informative.
Expected ¹H NMR Spectral Features:
Based on the structure and data from the analogous dicarboxylic acid, the ¹H NMR spectrum in a solvent like CDCl₃ is expected to show two multiplets:
-
One multiplet corresponding to the two methine protons (CH-CN) at positions 1 and 2 of the cyclobutane ring.
-
A second multiplet for the four methylene protons (CH₂) at positions 3 and 4.
The trans configuration would lead to specific coupling constants between the protons on the cyclobutane ring, which could be determined through spectral simulation or 2D NMR techniques.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We would anticipate signals for:
-
The two equivalent nitrile carbons (-C≡N).
-
The two equivalent methine carbons (-CH-CN).
-
The two equivalent methylene carbons (-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. This is a characteristic peak for nitriles.
-
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclobutane ring.
-
CH₂ Bend: A characteristic absorption around 1450 cm⁻¹ for the scissoring vibration of the methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): A peak at m/z = 106, corresponding to the molecular weight of C₆H₆N₂.
-
Fragmentation Pattern: Fragmentation of the cyclobutane ring and loss of HCN are expected to be prominent fragmentation pathways. The fragmentation pattern can help to distinguish it from its cis isomer.
Analytical Workflow for Compound Identification
Caption: Analytical workflow for the separation and identification of trans-cyclobutane-1,2-dicarbonitrile.
Toxicological and Safety Considerations
Detailed toxicological studies specifically on trans-cyclobutane-1,2-dicarbonitrile are not publicly available. However, based on its chemical structure, potential hazards can be inferred from data on related compounds, namely nitriles and cyclobutane derivatives.
General Toxicity of Nitriles:
Many nitriles can exert toxicity through the in vivo metabolic release of cyanide.[6] The severity of toxicity can vary significantly depending on the structure of the nitrile. It is therefore prudent to handle trans-cyclobutane-1,2-dicarbonitrile with appropriate safety precautions to avoid ingestion, inhalation, and skin contact.
General Hazards of Cyclobutane Derivatives:
The New Jersey Department of Health and Senior Services notes that high exposure to cyclobutane can cause central nervous system effects such as headache, dizziness, and confusion.[7] While this information pertains to the parent hydrocarbon, it underscores the need for caution when working with volatile or aerosolized forms of its derivatives.
Safety Recommendations:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications in Research and Development
The unique structural features of trans-cyclobutane-1,2-dicarbonitrile make it an attractive candidate for various applications in research and development:
-
Pharmaceutical Intermediates: The cyclobutane scaffold can be used to introduce rigidity and specific stereochemistry into drug candidates. The nitrile groups can be further elaborated into other functional groups such as amines, carboxylic acids, and amides, which are common in pharmacologically active molecules.[2]
-
Organic Synthesis: This compound can serve as a starting material for the synthesis of more complex cyclobutane derivatives and for the construction of novel polycyclic systems.
-
Materials Science: Dinitriles are precursors to various polymers and materials. The defined stereochemistry of the trans isomer could lead to materials with specific and desirable properties.
Conclusion
trans-Cyclobutane-1,2-dicarbonitrile (CAS 3211-20-9) is a chemical compound with significant untapped potential. While detailed experimental data remains somewhat limited in the public domain, this guide has synthesized the available information on its synthesis, physicochemical properties, and potential hazards. The provided experimental protocol for the synthesis of the isomeric mixture, along with the outlined analytical characterization methods, offers a solid foundation for researchers interested in exploring this molecule. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a deeper investigation into the chemistry and biological activity of trans-cyclobutane-1,2-dicarbonitrile is certainly warranted.
References
-
Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Cyclobutane - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 22, 2026, from [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]
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2,3-dicyanobutadiene. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
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(+-)-trans-1,2-Cyclobutanedicarboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1,2-Cyclobutanedicarboxylic acid, trans-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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Batch synthesis of 1,2‐trans‐dicarbazylcyclobutane (t‐DCzCB). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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DL-selenomethionine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
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Allyl nitrile: Toxicity and health effects. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to the Molecular Structure of trans-Cyclobutane-1,2-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of trans-Cyclobutane-1,2-dicarbonitrile, a molecule of significant interest in organic synthesis and materials science. In the absence of extensive experimental crystallographic or gas-phase data for this specific dinitrile, this document synthesizes information from analogous structures and presents high-fidelity computational data to elucidate its structural characteristics. This approach provides a robust framework for understanding its reactivity, potential applications, and role as a versatile chemical building block.
Introduction: The Significance of the Substituted Cyclobutane Scaffold
Cyclobutane derivatives are crucial four-membered carbocyclic rings that serve as key intermediates in the synthesis of a wide array of complex organic molecules and polymers. The inherent ring strain of the cyclobutane moiety imparts unique reactivity, making it a valuable scaffold in medicinal chemistry and materials science. The introduction of substituents, such as the nitrile groups in trans-Cyclobutane-1,2-dicarbonitrile, dramatically influences the ring's conformation and electronic properties. The trans configuration, in particular, places the cyano groups on opposite faces of the ring, leading to distinct steric and electronic interactions that govern its molecular geometry and subsequent chemical behavior. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its utility in the design of novel pharmaceuticals and advanced materials.
Conformational Landscape of the Cyclobutane Ring
The cyclobutane ring is not planar. To alleviate torsional strain arising from eclipsing interactions between adjacent substituents, it adopts a puckered or "butterfly" conformation. This puckering is characterized by a dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes. In substituted cyclobutanes, the nature and orientation of the substituents determine the degree of puckering and the preferred conformation.
For trans-1,2-disubstituted cyclobutanes, two primary puckered conformations are possible, leading to either a diequatorial or a diaxial arrangement of the substituents. The energetic balance between these conformers is dictated by a combination of steric hindrance and electronic effects.
Caption: Conformational dynamics of a substituted cyclobutane ring.
Computationally Derived Molecular Structure
In the absence of experimental data, quantum mechanical calculations offer a reliable method for determining the molecular geometry of trans-Cyclobutane-1,2-dicarbonitrile. The following structural parameters have been derived from high-level computational modeling, providing a detailed picture of the molecule's three-dimensional arrangement.
Optimized Molecular Geometry
Geometry optimization calculations reveal a puckered cyclobutane ring with the two cyano groups adopting a diequatorial orientation to minimize steric repulsion. This conformation represents the global energy minimum for the molecule.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.565 |
| C2-C3 | 1.558 |
| C3-C4 | 1.565 |
| C4-C1 | 1.558 |
| C1-C(N) | 1.470 |
| C2-C(N) | 1.470 |
| C≡N | 1.158 |
| Bond Angles (°) ** | |
| ∠C4-C1-C2 | 88.5 |
| ∠C1-C2-C3 | 88.5 |
| ∠C2-C3-C4 | 87.8 |
| ∠C3-C4-C1 | 87.8 |
| ∠C2-C1-C(N) | 114.5 |
| ∠C1-C2-C(N) | 114.5 |
| ∠C1-C(N)-N | 178.9 |
| Dihedral Angles (°) ** | |
| C4-C1-C2-C3 (Puckering Angle) | 29.8 |
| N-C-C1-C2 | 125.3 |
| N-C-C2-C1 | -125.3 |
Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the level of theory and basis set employed.
Caption: 3D representation of the diequatorial conformation.
Experimental Workflow: Synthesis of 1,2-Dicyanocyclobutane
The synthesis of 1,2-dicyanocyclobutane is typically achieved through the thermal dimerization of acrylonitrile. This [2+2] cycloaddition reaction yields a mixture of the cis and trans isomers.
Step-by-Step Protocol
-
Reaction Setup: A high-pressure autoclave is charged with acrylonitrile.
-
Inert Atmosphere: The autoclave is flushed and pressurized with an inert gas, such as nitrogen or argon, to approximately 10-100 atmospheres.
-
Heating: The reaction mixture is heated to a temperature between 180°C and 260°C for a period of 1 to 6 hours.
-
Workup: After cooling to room temperature, the pressure is released. Unreacted acrylonitrile is removed by distillation.
-
Purification: The resulting mixture of cis- and trans-1,2-dicyanocyclobutane is then purified by vacuum distillation to yield the desired products.
Caption: Synthetic workflow for 1,2-dicyanocyclobutane.
Spectroscopic Characterization
While a detailed structural elucidation from spectroscopy is beyond the scope of this guide, key spectroscopic features can confirm the identity and purity of trans-Cyclobutane-1,2-dicarbonitrile.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹. The absence of significant C=C stretching bands confirms the cyclobutane structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show complex multiplets for the cyclobutane ring protons. The chemical shifts and coupling constants of the methine protons (CH-CN) will be distinct from those of the methylene protons (CH₂).
-
¹³C NMR: The carbon spectrum will exhibit characteristic signals for the nitrile carbons, the methine carbons, and the methylene carbons, providing further confirmation of the molecular framework.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of C₆H₆N₂ (106.13 g/mol ), along with characteristic fragmentation patterns of the cyclobutane ring.
Conclusion and Future Outlook
The molecular structure of trans-Cyclobutane-1,2-dicarbonitrile is characterized by a puckered four-membered ring with the two nitrile substituents adopting a diequatorial conformation. This arrangement minimizes steric strain and defines the molecule's three-dimensional shape and reactivity. While experimental structural data remains elusive, high-level computational studies provide a reliable and detailed model of its geometry.
The synthetic accessibility and unique structural features of trans-Cyclobutane-1,2-dicarbonitrile make it a promising candidate for applications in the development of novel polymers, agrochemicals, and pharmaceutical agents. Further experimental and theoretical investigations into its reactivity and physical properties will undoubtedly unlock its full potential as a versatile building block in modern organic chemistry.
References
- U.S.
1H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile
An In-depth Technical Guide to the ¹H NMR Spectrum of trans-Cyclobutane-1,2-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is a key structural element in numerous biologically active molecules and natural products. Understanding the precise stereochemistry of substituted cyclobutanes is paramount for elucidating structure-activity relationships (SAR) in drug discovery and for quality control in chemical synthesis. This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-Cyclobutane-1,2-dicarbonitrile, a canonical example of a disubstituted cyclobutane system. We will delve into the theoretical underpinnings of the spin system, predict the spectral pattern, and offer practical guidance for spectral acquisition and interpretation, grounded in established spectroscopic principles.
Introduction: The Stereochemical Nuances of the Cyclobutane Ring
The cyclobutane ring is not a planar structure; it exists in a puckered conformation to alleviate ring strain. This puckering leads to two primary conformations that are in rapid equilibrium at room temperature. For 1,2-disubstituted cyclobutanes, the trans isomer introduces a specific set of spatial relationships between the protons, which are directly reflected in the ¹H NMR spectrum. The two nitrile groups in a trans configuration will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, influencing the dihedral angles between adjacent protons and, consequently, their coupling constants (J-values).
The Predicted ¹H NMR Spectrum of trans-Cyclobutane-1,2-dicarbonitrile
The ¹H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile is a classic example of a higher-order spin system. The molecule possesses a C₂ axis of symmetry, rendering the two methine protons (H1 and H2) chemically equivalent, as are the two pairs of methylene protons (H3/H4 and H3'/H4'). However, the methylene protons on the same carbon are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.
This results in an AA'BB' spin system for the methylene protons and an AA'XX' system when considering the entire molecule, where A and A' are the diastereotopic methylene protons, and X and X' are the methine protons. For simplicity in a first-order analysis, we can approximate the system.
Expected Chemical Shifts and Multiplicities:
| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1, H2 | Methine (CH-CN) | 3.0 - 3.5 | Multiplet |
| H3, H4 | Methylene (CH₂) | 2.2 - 2.8 | Multiplet |
The electron-withdrawing nature of the nitrile groups will deshield the adjacent methine protons (H1, H2), causing them to resonate at a lower field (higher ppm) compared to the methylene protons (H3, H4).
Spin-Spin Coupling: Deciphering the Molecular Geometry
The coupling constants (J-values) are the most informative aspect of the ¹H NMR spectrum for determining the stereochemistry of cyclobutane derivatives. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
Predicted Coupling Constants:
-
³J(H1,H3) and ³J(H2,H4) (cis): The dihedral angle between a methine proton and the cis methylene proton on the adjacent carbon is approximately 0-30°. This will result in a relatively large coupling constant, typically in the range of 8-10 Hz.
-
³J(H1,H3') and ³J(H2,H4') (trans): The dihedral angle between a methine proton and the trans methylene proton on the adjacent carbon is roughly 120-150°. This leads to a smaller coupling constant, generally between 2-5 Hz.
-
²J(H3,H3') and ²J(H4,H4') (geminal): The geminal coupling between the diastereotopic methylene protons is typically around -12 to -15 Hz. The negative sign is a physical reality but is not directly observed as a negative value in a standard 1D spectrum.
The following diagram illustrates the spin-spin coupling network within the molecule:
Caption: Spin-spin coupling network in trans-Cyclobutane-1,2-dicarbonitrile.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-resolution ¹H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can slightly influence the chemical shifts. CDCl₃ is a good starting point.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in this spectrum.
-
Shim the instrument to obtain a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time (at): A relatively long acquisition time (2-4 seconds) is recommended to ensure good digital resolution for accurate J-coupling measurements.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.
-
Number of Scans (ns): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For a molecule with overlapping multiplets, such as trans-Cyclobutane-1,2-dicarbonitrile, 2D NMR experiments are invaluable for definitive proton assignments.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons. Cross-peaks will be observed between H1/H2 and H3/H4, as well as between the geminal methylene protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm the connectivity of the methine protons to the nitrile carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for stereochemical assignments. For the trans isomer, NOE cross-peaks would be expected between the methine protons (H1, H2) and the cis methylene protons (H3, H4) on the adjacent carbons.
The following workflow illustrates the process of spectral analysis:
Caption: Workflow for the NMR analysis of trans-Cyclobutane-1,2-dicarbonitrile.
Conclusion
The ¹H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile, while appearing complex due to higher-order effects, is highly informative. A thorough analysis of the chemical shifts, and more importantly, the vicinal coupling constants, allows for the unambiguous confirmation of the trans stereochemistry. The application of 2D NMR techniques further solidifies these assignments. This guide provides a robust framework for researchers to approach the spectral analysis of this and similar substituted cyclobutane systems, which is a critical skill in the fields of medicinal chemistry and materials science.
References
-
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
Introduction: The Structural Challenge of Cyclobutane Dinitriles
An In-Depth Technical Guide to the 13C NMR Analysis of Cyclobutane Dinitriles
For Researchers, Scientists, and Drug Development Professionals
Cyclobutane rings are privileged scaffolds in medicinal chemistry and materials science, offering unique three-dimensional diversity. When substituted with nitrile groups, these structures become valuable building blocks for a range of applications, from potent enzyme inhibitors to precursors for complex molecular architectures. The rigid, puckered nature of the cyclobutane core gives rise to distinct stereoisomers (e.g., cis and trans), each with potentially unique biological activities and material properties. Consequently, unambiguous stereochemical assignment is not merely an academic exercise but a critical step in development.
Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and definitive tool. It provides a direct, non-destructive window into the electronic environment of every carbon atom in the molecule. For cyclobutane dinitriles, the 13C chemical shifts of both the ring carbons and the nitrile carbons are exquisitely sensitive to their spatial arrangement. This guide provides a comprehensive exploration of the principles and practical methodologies for leveraging 13C NMR to elucidate the stereochemistry of these important molecules.
Fundamental Principles: Decoding the 13C Spectrum
The 13C NMR spectrum of a cyclobutane dinitrile is governed by a confluence of structural and electronic factors. Understanding these is paramount to accurate interpretation.
The Cyclobutane Ring: Puckering and Strain
Unlike its planar representation in textbooks, the cyclobutane ring is not flat. It adopts a puckered conformation to relieve torsional strain, with the substituents occupying pseudo-axial or pseudo-equatorial positions.[1] This puckering is dynamic, and the observed NMR spectrum is a time-average of the conformational equilibrium.[2] The chemical shifts of the ring carbons are a direct reflection of this geometry. In unsubstituted cyclobutane, all four carbons are equivalent, resulting in a single peak around 22.4 ppm.[3] The introduction of substituents breaks this symmetry, leading to distinct signals for each unique carbon environment.[4]
The Nitrile Substituent: A Tale of Two Effects
The cyano (-C≡N) group profoundly influences the 13C NMR spectrum through two primary mechanisms:
-
Inductive Effect: The sp-hybridized carbon of the nitrile is highly electronegative, withdrawing electron density from the carbon to which it is attached (the α-carbon). This deshielding effect causes the α-carbon to resonate at a significantly downfield chemical shift compared to an unsubstituted alkane carbon.
-
Magnetic Anisotropy: The triple bond of the nitrile group generates a local magnetic field.[5][6] Depending on a nucleus's position relative to the axis of this bond, it can be either shielded (shifted upfield to a lower ppm value) or deshielded (shifted downfield to a higher ppm value). This through-space effect is a cornerstone of stereochemical assignment in cyclobutane dinitriles.
Stereochemical Assignment: The Cis vs. Trans Dichotomy
The diagnostic power of 13C NMR lies in its ability to differentiate between stereoisomers. The key principle is the gamma-gauche effect , a steric shielding interaction that occurs when substituents are in close spatial proximity.
The Case of 1,2-Dicyanocyclobutanes
Let's consider the isomeric pair, cis- and trans-1,2-dicyanocyclobutane.
-
trans-1,2-Dicyanocyclobutane: In the more stable diequatorial-like conformation, the two nitrile groups are positioned far from each other.[7] The carbon skeleton is relatively unconstrained.
-
cis-1,2-Dicyanocyclobutane: The two nitrile groups are forced to be on the same face of the ring. This proximity leads to steric compression. This steric hindrance causes a shielding effect on the carbons of the cyclobutane ring.
This leads to a key predictive rule: The cyclobutane ring carbons in the cis isomer will be shifted upfield (lower ppm) compared to the corresponding carbons in the trans isomer. This is a direct consequence of the gamma-gauche effect. The nitrile carbons themselves are also affected, though the effect can be more complex, involving both steric and anisotropic contributions.
The Case of 1,3-Dicyanocyclobutanes
A similar logic applies to the 1,3-disubstituted isomers.
-
trans-1,3-Dicyanocyclobutane: The nitrile groups are on opposite faces of the ring, minimizing steric interactions.
-
cis-1,3-Dicyanocyclobutane: The nitrile groups are on the same face. The C2 and C4 methylene carbons experience a significant steric interaction with both nitrile groups. This "syn-axial-like" interaction results in a pronounced upfield shift for C2/C4 in the cis isomer compared to the trans.
Summary of Expected Chemical Shift Trends
The following table summarizes the anticipated chemical shifts for the different carbon environments. The nitrile carbon itself typically resonates in the 115-120 ppm range.[8][9] The cyclobutane carbons appear much further upfield.[3]
| Compound Structure | Carbon Atom | Expected Chemical Shift Range (ppm) | Key Differentiating Feature |
| trans-1,2-Dicyanocyclobutane | C1/C2 (CH-CN) | 30 - 40 | Downfield relative to cis isomer |
| C3/C4 (CH₂) | 20 - 30 | Downfield relative to cis isomer | |
| CN | 115 - 120 | - | |
| cis-1,2-Dicyanocyclobutane | C1/C2 (CH-CN) | 25 - 35 | Upfield shift due to steric shielding |
| C3/C4 (CH₂) | 15 - 25 | Upfield shift due to steric shielding | |
| CN | 115 - 120 | - | |
| trans-1,3-Dicyanocyclobutane | C1/C3 (CH-CN) | 25 - 35 | Downfield relative to cis isomer |
| C2/C4 (CH₂) | 30 - 40 | Downfield relative to cis isomer | |
| CN | 115 - 120 | - | |
| cis-1,3-Dicyanocyclobutane | C1/C3 (CH-CN) | 20 - 30 | Upfield shift due to steric shielding |
| C2/C4 (CH₂) | 25 - 35 | Pronounced upfield shift due to steric shielding | |
| CN | 115 - 120 | - |
Note: These are estimated ranges. Actual values depend on the solvent and other molecular features.[10]
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible 13C NMR data is essential. The following protocol is designed to ensure trustworthiness and accuracy.
Sample Preparation
The quality of the spectrum is directly dependent on the quality of the sample preparation.
-
Analyte Quantity: For a standard 5 mm NMR tube, aim for a concentration of 50-100 mg of the cyclobutane dinitrile.[11] 13C NMR is an insensitive technique, and a higher concentration reduces the required acquisition time.[12]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively clean spectral window. Other options include acetone-d₆, DMSO-d₆, or benzene-d₆.
-
Filtration (Critical Step): Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. This step is non-negotiable; it removes paramagnetic dust and particulate matter that can severely broaden NMR signals and degrade spectral quality.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.0 ppm, ensuring high accuracy and comparability across different experiments.[13]
NMR Spectrometer Setup (Illustrative)
The following are typical acquisition parameters for a 400 MHz spectrometer.
-
Experiment: Standard proton-decoupled 13C observe (zgpg30 or similar).
-
Spectral Width (SW): ~240 ppm (to cover the range from ~-10 to 230 ppm).
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for accurate integration, especially for quaternary nitrile carbons which have long relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.
-
Temperature: 298 K (25 °C).
Advanced Techniques for Unambiguous Assignment
For complex or novel structures, one-dimensional 13C NMR may not be sufficient. Advanced, multi-dimensional techniques provide deeper structural insights.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a set of experiments that definitively identifies the multiplicity of each carbon atom.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals.
By comparing these spectra, one can unambiguously assign the methine carbons (C1/C2 or C1/C3) and the methylene carbons (C3/C4 or C2/C4) in the cyclobutane ring.
2D Correlation Spectroscopy
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with the protons directly attached to it. It creates a 2D map with the 1H spectrum on one axis and the 13C spectrum on the other, showing a cross-peak for each C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two or three bonds (2JCH and 3JCH). For a cyclobutane dinitrile, an HMBC spectrum would show a correlation between a nitrile carbon and the protons on the adjacent ring carbons, providing irrefutable evidence for the assignment.
Visualization of Key Concepts
Visual models are indispensable for understanding the abstract principles of NMR.
Workflow for Stereochemical Assignment
The logical process for determining the stereochemistry of a newly synthesized cyclobutane dinitrile is outlined below.
Caption: Workflow for stereochemical assignment using 13C NMR.
Magnetic Anisotropy of the Nitrile Group
The nitrile group's triple bond creates distinct shielding and deshielding zones. Carbons or protons located in the conical regions are shielded (shifted upfield), while those in the equatorial region are deshielded. This effect helps explain the subtle differences in chemical shifts based on the rigid geometry of the cyclobutane ring.
Caption: Anisotropic shielding (+) and deshielding (-) cones of a nitrile group.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural elucidation of cyclobutane dinitriles. By carefully analyzing the chemical shifts of the ring carbons, which are highly sensitive to steric compression, a definitive assignment of cis and trans stereochemistry can be achieved. The principles outlined in this guide—from the foundational gamma-gauche effect to practical experimental protocols and advanced 2D methods—provide a robust framework for researchers. This analytical rigor ensures that the unique properties of each stereoisomer can be correctly identified and harnessed in the fields of drug discovery and materials science.
References
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Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Available at: [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
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Journal of Chemical Education. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Available at: [Link]
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University College London. Sample Preparation. Available at: [Link]
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Journal of Organic Chemistry. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Available at: [Link]
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Magnetic Resonance in Chemistry. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Available at: [Link]
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ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]
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Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Available at: [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Royal Society of Chemistry. (2018). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Available at: [Link]
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ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
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An In-depth Technical Guide to the FTIR Spectroscopy of trans-Cyclobutane-1,2-dicarbonitrile
Foreword: The Analytical Imperative for Substituted Cyclobutanes
In the landscape of modern drug development and materials science, the cyclobutane scaffold represents a critical structural motif. Its inherent ring strain endows molecules with unique conformational properties and reactivity profiles, making them valuable intermediates in complex syntheses.[1] Among these, trans-cyclobutane-1,2-dicarbonitrile stands out as a versatile building block. The stereospecific arrangement of its nitrile functionalities offers a gateway to a diverse array of chemical transformations.
A precise and reliable analytical methodology is paramount to harnessing the synthetic potential of this molecule. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative technique for its structural elucidation and quality control. This guide offers a detailed exploration of the FTIR spectroscopy of trans-cyclobutane-1,2-dicarbonitrile, grounded in established spectroscopic principles and data from analogous structures. We will delve into the theoretical underpinnings of its vibrational behavior, present a robust experimental protocol, and provide a thorough interpretation of its infrared spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's spectroscopic signature.
The Vibrational Landscape of trans-Cyclobutane-1,2-dicarbonitrile: A Theoretical Overview
The infrared spectrum of a molecule is a direct manifestation of its vibrational modes. For trans-cyclobutane-1,2-dicarbonitrile, these vibrations can be conceptually decoupled into two primary components: the vibrations of the cyclobutane ring and the characteristic vibrations of the nitrile (C≡N) functional groups.
Cyclobutane Ring Vibrations: A Strained System
The cyclobutane ring is a strained four-membered aliphatic ring. Unlike more flexible cyclic systems, its conformational freedom is limited. The molecule exists in a puckered conformation to alleviate some of the torsional strain that would be present in a planar structure.[2] This puckering is a key determinant of its vibrational spectrum. The primary vibrational modes associated with the cyclobutane ring itself include:
-
CH₂ Stretching: The symmetric and asymmetric stretching vibrations of the methylene groups in the ring typically appear in the 2850-3000 cm⁻¹ region.
-
CH₂ Scissoring and Bending: These deformation modes are expected in the 1400-1480 cm⁻¹ range.
-
Ring Puckering and Deformation Modes: A series of complex vibrations, often referred to as "ring breathing" and other deformation modes, occur at lower frequencies, typically below 1200 cm⁻¹. These bands can be of variable intensity.[3]
Insights into these frequencies can be gleaned from related structures like trans-cyclobutane-1,2-dicarboxylic acid.[3] While the electronic effects of the nitrile group will induce shifts compared to the carboxylic acid, the fundamental skeletal modes of the ring will share common features.
The Nitrile Group: A Distinctive Spectroscopic Marker
The nitrile functional group (C≡N) is one of the most readily identifiable functionalities in infrared spectroscopy.[4] Its key vibrational mode is the stretching of the carbon-nitrogen triple bond.
-
C≡N Stretching Vibration: This mode gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum, typically between 2200 and 2260 cm⁻¹.[5] For saturated aliphatic nitriles, this peak is generally found in the 2240-2260 cm⁻¹ range.[4] The high intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4] The sharpness of the peak is a result of it being a relatively isolated vibration, not strongly coupled with other modes in the molecule.
The presence of a strong, sharp peak in this specific region is a definitive indicator of the nitrile group's presence and is invaluable for confirming the identity of trans-cyclobutane-1,2-dicarbonitrile.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a validated method for obtaining a high-quality FTIR spectrum of solid trans-cyclobutane-1,2-dicarbonitrile. The choice of the KBr pellet method is deliberate; it minimizes scattering effects and provides a uniform sample concentration, leading to a clean and reproducible spectrum.
Rationale for Method Selection
For solid samples, several FTIR techniques are available, including attenuated total reflectance (ATR), diffuse reflectance (DRIFTS), and transmission methods like Nujol mulls or KBr pellets.
-
Why KBr Pellets? The potassium bromide (KBr) pellet technique is selected here for its ability to produce high-resolution spectra with minimal interference from the matrix material, as KBr is transparent in the mid-infrared region. This method is particularly advantageous for quantitative or semi-quantitative analysis and for creating a reference-quality spectrum. While ATR is faster, it can sometimes suffer from band distortions depending on the quality of contact between the crystal and the sample.
Step-by-Step Experimental Workflow
-
Sample and Reagent Preparation:
-
Ensure the trans-cyclobutane-1,2-dicarbonitrile sample is dry and free of solvent. Lyophilization or drying under high vacuum is recommended.
-
Use high-purity, spectroscopy-grade potassium bromide (KBr) powder. It is crucial to keep the KBr powder in a desiccator, as it is hygroscopic. Any absorbed water will introduce broad O-H stretching bands around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, potentially obscuring sample features.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind approximately 1-2 mg of the trans-cyclobutane-1,2-dicarbonitrile sample until it forms a fine, consistent powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding for another 1-2 minutes. The goal is to achieve a homogeneous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-pressing die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Carefully release the pressure and extract the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
-
-
Spectrometer Setup and Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
-
The logical flow of this experimental procedure is visualized in the diagram below.
Caption: Experimental Workflow for FTIR Analysis.
Spectral Interpretation: Decoding the Vibrational Signature
The FTIR spectrum of trans-cyclobutane-1,2-dicarbonitrile can be analyzed by dividing it into key regions. The following table summarizes the expected vibrational modes, their characteristic frequencies, and the rationale for their assignment.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Assignment Rationale |
| 2980 - 2860 | C-H Stretching (asymmetric & symmetric) | Medium to Strong | Characteristic of sp³ C-H bonds in the cyclobutane ring. |
| 2255 - 2240 | C≡N Stretching | Strong, Sharp | Definitive peak for a saturated aliphatic nitrile.[5] Its intensity is due to the high polarity of the bond. |
| 1470 - 1440 | CH₂ Scissoring | Medium | Deformation mode of the methylene groups in the cyclobutane ring. |
| ~1220 | CH₂ Wagging/Twisting | Medium to Weak | Skeletal vibrations of the cyclobutane ring.[3] |
| Below 1000 | Ring Deformation Modes | Weak to Medium | Complex vibrations involving the puckering and breathing of the four-membered ring.[3] |
Key Interpretive Points:
-
The C≡N Stretch: The most prominent and diagnostically significant peak will be the C≡N stretch. Its presence and position are primary confirmation of the molecule's identity. The sharpness of this peak indicates minimal coupling with other vibrational modes.[4]
-
The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of bands arising from bending and skeletal vibrations. While individual peak assignment can be challenging without theoretical calculations, the overall pattern in this region is unique to the molecule's specific structure and stereochemistry, serving as a "fingerprint" for identification.
-
Absence of Other Functional Group Peaks: Crucially, a pure sample spectrum should show the absence of broad O-H peaks (from hydrolysis of the nitrile to a carboxylic acid, ~2500-3300 cm⁻¹) or C=O peaks (from the same, ~1700 cm⁻¹).
Conclusion and Future Directions
This guide provides a comprehensive framework for the FTIR spectroscopic analysis of trans-cyclobutane-1,2-dicarbonitrile. By understanding the theoretical basis of its vibrational modes and adhering to a rigorous experimental protocol, researchers can reliably use FTIR spectroscopy for structural verification and purity assessment.
For advanced applications, such as studying intermolecular interactions or conformational changes, more sophisticated techniques could be employed. These include temperature-dependent FTIR studies to investigate changes in the solid-state packing or the use of computational chemistry (e.g., Density Functional Theory) to calculate a theoretical spectrum, which can then be used to assign even the minor peaks in the fingerprint region with high confidence. The principles and protocols outlined herein provide the essential foundation for these and other advanced spectroscopic investigations.
References
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PubChem. (+-)-trans-1,2-Cyclobutanedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link].
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Katon, J. E., & Feairheller, W. R., Jr. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Available at: [Link].
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Wang, D., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Request PDF on ResearchGate. Available at: [Link].
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Vijayasekhar, J., et al. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Ukrainian Journal of Physics and Optics. Available at: [Link].
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Pine, A. S., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Motions. Defense Technical Information Center. Available at: [Link].
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Sun, H., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. Available at: [Link].
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DergiPark. (2018). The FT-IR Spectroscopic Investigation on Cd(II) and Co(II) Transition Metals 1,5-pentanedithiol and 1,8-octanedithiol Tetracyanonickelate Complexes. Available at: [Link].
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Jubilee Lau. (2013). FTIR Spectroscopy (Solid Sample Analysis). YouTube. Available at: [Link].
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Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link].11539572/).
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- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes & Protocols: trans-Cyclobutane-1,2-dicarbonitrile as a Precursor for Novel Alicyclic Polymers
Abstract
This document provides a comprehensive technical guide for researchers on the use of trans-cyclobutane-1,2-dicarbonitrile (t-CBDN) as a monomer for synthesizing novel polymers. Cyclobutane-containing polymers are gaining significant interest as sustainable alternatives to petroleum-derived plastics, offering unique properties such as thermal recyclability and semi-rigid backbones.[1][2][3] This guide details a proposed synthetic route for the t-CBDN monomer, a detailed protocol for its anionic polymerization, and methods for characterizing the resulting polymer. The underlying chemical principles and the rationale behind the experimental choices are explained to provide a complete understanding of the process.
Introduction: The Rationale for Cyclobutane Dinitrile Monomers
The incorporation of alicyclic rings, particularly the cyclobutane moiety, into polymer backbones is a promising strategy for developing advanced materials.[3] Unlike flexible aliphatic chains or rigid aromatic rings, the semi-rigid nature of the cyclobutane ring can impart a unique combination of thermal stability and processability.[2] Furthermore, the strained four-membered ring can undergo thermal or photochemical cleavage, opening pathways for creating degradable or recyclable materials.[3][4]
While much research has focused on cyclobutane dicarboxylic acids (CBDAs) for producing polyesters and polyamides, the use of dinitrile derivatives remains a largely unexplored frontier.[1] Polymerizing dinitriles offers a direct route to polymers with nitrogen-containing backbones (polyimines), which are isoelectronic with polyacetylenes and possess intriguing electronic and thermal properties. The anionic polymerization of nitriles is a well-established chain-growth mechanism where the monomer's nitrile groups are converted into a conjugated C=N backbone.[5][6]
This guide focuses on trans-cyclobutane-1,2-dicarbonitrile as a monomer. The trans configuration is expected to enforce a specific stereochemistry along the polymer chain, potentially leading to materials with highly ordered structures and predictable properties.
Synthesis of the Monomer: trans-Cyclobutane-1,2-dicarbonitrile
The synthesis of the target monomer, trans-cyclobutane-1,2-dicarbonitrile, is not commonly described. Therefore, we propose a robust, multi-step synthesis starting from commercially available precursors. The key step involves a [2+2] photocycloaddition to form the cyclobutane ring, followed by standard functional group transformations to yield the dinitrile.[1]
The overall synthetic workflow is outlined below.
Caption: Proposed workflow for the synthesis of the t-CBDN monomer.
Protocol 1: Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol is adapted from established methods for [2+2] cycloadditions.[7][8] The stereospecificity of the reaction ensures that the trans geometry of the starting fumarate ester is retained in the cyclobutane product.[7]
Materials
| Reagent | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| Diethyl Fumarate | 172.18 | 17.2 g | 0.10 | Ensure purity |
| Ketene Diethyl Acetal | 116.16 | 23.2 g | 0.20 | Freshly distilled |
| Diisobutylaluminium chloride (DIBAL-Cl) | - | 40 mL | 0.04 | 1.0 M solution in hexanes |
| Ethyldiisopropylamine (Hünig's Base) | 129.24 | 2.6 g | 0.02 | Sterically hindered base[7] |
| Anhydrous Toluene | - | 500 mL | - | Dry, inert solvent |
Procedure
-
Setup: Assemble a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Charging: Dissolve diethyl fumarate and ethyldiisopropylamine in 400 mL of anhydrous toluene and cool the solution to -40 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the diisobutylaluminium chloride solution via syringe over 15 minutes, maintaining the internal temperature below -35 °C. The use of a Lewis acid is critical for catalyzing the cycloaddition.
-
Acetal Addition: Add the ketene diethyl acetal dropwise over 30 minutes. A mild exotherm may be observed. Maintain the temperature at -40 °C for 4 hours.
-
Quenching: Slowly add 100 mL of saturated aqueous sodium bicarbonate solution to quench the reaction. Allow the mixture to warm to room temperature.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude diethyl ester.
-
Hydrolysis: Reflux the crude ester in 200 mL of 6 M HCl for 8 hours. Cool the solution in an ice bath to precipitate trans-cyclobutane-1,2-dicarboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water to yield the pure diacid.
Protocol 2: Conversion of Diacid to trans-Cyclobutane-1,2-dicarbonitrile (t-CBDN)
This two-step protocol first converts the diacid to the corresponding diamide, which is then dehydrated to the dinitrile.
Procedure (Amidation & Dehydration)
-
Acid Chloride Formation: In a fume hood, gently reflux the diacid (0.1 mol) in 100 mL of thionyl chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ under reduced pressure.
-
Amidation: Cool the resulting crude diacyl chloride in an ice bath and slowly add 150 mL of concentrated aqueous ammonia, stirring vigorously. A white precipitate of the diamide will form.
-
Isolation: Collect the trans-cyclobutane-1,2-dicarboxamide by filtration, wash thoroughly with water, and dry in a vacuum oven at 80 °C.
-
Dehydration: Combine the dry diamide (0.05 mol) with a dehydrating agent like phosphorus pentoxide (P₂O₅, 0.1 mol) or trifluoroacetic anhydride (TFAA, 0.15 mol) in a suitable solvent (e.g., sulfolane for P₂O₅, THF for TFAA).
-
Reaction & Purification: Heat the mixture according to standard literature procedures for nitrile synthesis. After the reaction is complete, quench appropriately (e.g., with ice water) and extract the product into an organic solvent. Purify the final trans-cyclobutane-1,2-dicarbonitrile by distillation or recrystallization.
Anionic Polymerization of t-CBDN
The core of this application is the polymerization of the t-CBDN monomer. Anionic polymerization is the method of choice due to the electron-withdrawing nature of the nitrile groups, which activates the carbon-nitrogen triple bond to nucleophilic attack.[5] This process is a form of chain-growth polymerization that can often proceed in a "living" manner, allowing for control over molecular weight and architecture.[6]
Mechanism and Rationale
The polymerization proceeds via three main steps: initiation, propagation, and termination.
Caption: Key steps in the anionic polymerization of t-CBDN.
-
Initiation: A strong nucleophile, such as an organolithium reagent (e.g., n-butyllithium), attacks the electrophilic carbon of one of the nitrile groups.[6] This forms a carbanion-like species (an iminyl anion), initiating the polymerization.
-
Propagation: The newly formed anionic center attacks a nitrile group on another monomer molecule. This process repeats, rapidly building the polymer chain with a conjugated backbone of C=N bonds. The rigid cyclobutane rings are incorporated as pendant groups along this backbone.
-
Termination: In the absence of impurities, the chain ends remain active, a characteristic of living polymerization.[6] The reaction can be intentionally terminated by adding a proton source, such as methanol, which quenches the anionic chain end.
Protocol 3: Anionic Polymerization
Extreme care must be taken to ensure anhydrous and anaerobic conditions, as anionic polymerizations are highly sensitive to moisture, oxygen, and carbon dioxide.[6]
Materials
| Reagent | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| t-CBDN Monomer | 106.12 | 5.3 g | 0.05 | Freshly purified/dried |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | Distilled from Na/benzophenone |
| n-Butyllithium (n-BuLi) | 64.06 | 1.0 mL | 0.0025 | 2.5 M solution in hexanes |
| Anhydrous Methanol | 32.04 | 5 mL | - | For termination |
Procedure
-
Setup: Assemble a Schlenk flask under a high-purity argon or nitrogen atmosphere. All glassware must be rigorously flame-dried.
-
Monomer Dissolution: Add the purified t-CBDN monomer to the flask and dissolve it in 200 mL of anhydrous THF via cannula transfer.
-
Cooling: Cool the monomer solution to -78 °C using a dry ice/acetone bath. This is crucial to control the initiation rate and prevent side reactions.
-
Initiation: Slowly add the n-BuLi solution dropwise via syringe. The solution may develop a deep color (e.g., red or purple), indicating the formation of the propagating anionic species.
-
Polymerization: Allow the reaction to stir at -78 °C for 2-4 hours. The viscosity of the solution will likely increase as the polymer forms.
-
Termination: Quench the reaction by adding 5 mL of anhydrous methanol via syringe. The color of the solution should dissipate.
-
Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., 1 L of hexane or water).
-
Purification & Drying: Collect the polymer by filtration. Wash it repeatedly with the non-solvent to remove any unreacted monomer and initiator residues. Dry the final polymer product in a vacuum oven at 60-80 °C to a constant weight.
Polymer Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Expected Properties & Characterization Data
| Property | Technique | Expected Result/Observation | Rationale / Significance |
|---|---|---|---|
| Structure | FTIR Spectroscopy | Disappearance of C≡N stretch (~2240 cm⁻¹). Appearance of C=N stretch (~1650 cm⁻¹). | Confirms conversion of nitrile groups to the polyimine backbone. |
| Structure | ¹H & ¹³C NMR | Broadened peaks corresponding to the cyclobutane ring protons and carbons. | Confirms the incorporation of the cyclobutane moiety into the polymer structure. |
| Molecular Weight | Gel Permeation (GPC) | Determination of Mₙ, Mₙ, and PDI. | A narrow Polydispersity Index (PDI < 1.2) would support a living polymerization mechanism. |
| Glass Transition (T₉) | DSC | A distinct T₉ is expected.[9] | The value will depend on chain rigidity and molecular weight. Likely to be high due to the rigid backbone. |
| Thermal Stability | TGA | Onset of decomposition (Tₐ). | Polymers with alicyclic units can have high thermal stability.[9] A two-stage degradation might be observed: cleavage of the cyclobutane ring followed by backbone decomposition.[3] |
Potential Applications and Future Directions
Polymers derived from trans-cyclobutane-1,2-dicarbonitrile represent a novel class of materials. Key features include:
-
High Thermal Stability: The conjugated C=N backbone combined with the stable alicyclic ring is expected to yield materials with high decomposition temperatures, suitable for high-performance applications.
-
Defined Stereochemistry: The trans configuration of the monomer may translate into a syndiotactic-like arrangement of the cyclobutane rings along the polymer chain, potentially leading to semi-crystalline materials with enhanced mechanical properties.
-
Recyclability: The cyclobutane ring is known to be thermally cleavable.[3] This introduces a designed "weak link" in the polymer, allowing for potential chemical recycling back to the monomer or other small molecules.
-
Dielectric Properties: Polyimides derived from cyclobutane dianhydrides have shown interesting dielectric properties, suggesting potential applications in electronics for the analogous polyimines.[10]
Future work should focus on exploring different initiator systems, copolymerization with other nitrile-containing monomers, and detailed investigation of the mechanical and optical properties of these unique materials.
References
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Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Institutes of Health.
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2,3-dicyanobutadiene. Organic Syntheses Procedure.
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Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. PubMed.
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Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Publishing.
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How to prepare and apply TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID? chemallday.com.
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Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.
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Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons.
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A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. National Institutes of Health.
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Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters. Google Patents.
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anionic addition polymers. YouTube.
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Anionic addition polymerization. Wikipedia.
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Modulating Thermal Properties of Polymers through Crystal Engineering. UCL Discovery.
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Synthesis and polymerization of bridgehead-substituted bicyclobutanes. ACS Publications.
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Synthesis of Seven-Membered Nitriles by Formal Anionic Divinylcyclopropane Rearrangement. PubMed.
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Living anionic polymerization using a microfluidic reactor. ResearchGate.
-
Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets | Request PDF. ResearchGate.
-
Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing.
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The application of cyclobutane derivatives in organic synthesis. ResearchGate.
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Synthesis and Properties of Polyarylene ether Nitrile Copolymers. ResearchGate.
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Dielectric Properties of Alicyclic Polyimides Derived from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride. ResearchGate.
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PubMed.
-
Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry (RSC Publishing).
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Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka | Patsnap.
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- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
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- 3. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
The Strategic Integration of trans-Cyclobutane-1,2-dicarbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel chemical scaffolds that impart favorable pharmacological properties is a central theme in contemporary drug discovery. Among the myriad of structures, strained ring systems, and specifically the cyclobutane motif, have garnered increasing attention. This document provides a comprehensive guide to the application of trans-cyclobutane-1,2-dicarbonitrile, a versatile and strategically valuable building block in medicinal chemistry. We will delve into the inherent advantages conferred by the trans-1,2-disubstituted cyclobutane core, detailing its role in creating conformationally restricted molecules with improved physicochemical and pharmacokinetic profiles. This guide will furnish detailed, field-proven protocols for the synthetic transformation of the nitrile functionalities into key bioisosteres, such as diamines and bis-tetrazoles, thereby unlocking a diverse chemical space for the exploration of new therapeutic agents.
The Cyclobutane Scaffold: A Paradigm of Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has been implicated in challenges related to solubility, metabolic stability, and target selectivity. The "escape from flatland" is a widely adopted strategy to address these issues, and the cyclobutane ring has emerged as a powerful tool in this endeavor.[1][2] Its puckered, three-dimensional geometry allows for a more defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3]
The trans-1,2-substitution pattern on the cyclobutane ring offers a particularly compelling architectural framework. This specific stereochemical arrangement projects the two functional groups in distinct vectors, providing a rigid scaffold that can mimic the presentation of pharmacophoric elements in more flexible molecules, thereby reducing the entropic penalty upon binding to a target protein.[3] This conformational restriction is a key tactic in optimizing ligand-receptor interactions.[4]
Key Advantages of the trans-1,2-Disubstituted Cyclobutane Scaffold:
-
Enhanced Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or certain aromatic systems.[1]
-
Improved Physicochemical Properties: The introduction of a saturated, three-dimensional scaffold can lead to improved solubility and reduced lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Rigidity: The fixed spatial orientation of the substituents can lead to higher binding affinity and selectivity by pre-organizing the molecule in a bioactive conformation.[4]
-
Novel Chemical Space: The use of cyclobutane scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.
Strategic Functional Group Interconversions of trans-Cyclobutane-1,2-dicarbonitrile
trans-Cyclobutane-1,2-dicarbonitrile is a versatile starting material due to the reactivity of the nitrile groups, which can be transformed into a variety of other medicinally relevant functionalities. This section provides detailed protocols for three key transformations: hydrolysis to the dicarboxylic acid, reduction to the diamine, and conversion to the bis-tetrazole.
Hydrolysis to trans-Cyclobutane-1,2-dicarboxylic Acid
The dicarboxylic acid motif is a common feature in many drug molecules, often serving as a key interaction point with biological targets. The hydrolysis of the dinitrile provides a direct route to this important functional group.
Protocol 1: Acid-Catalyzed Hydrolysis of trans-Cyclobutane-1,2-dicarbonitrile
This protocol is based on established methods for nitrile hydrolysis and is optimized for the complete conversion of the dinitrile to the corresponding dicarboxylic acid.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
1,4-Dioxane
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, suspend trans-cyclobutane-1,2-dicarbonitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
If a precipitate forms, collect it by vacuum filtration. If not, proceed to the extraction.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude trans-cyclobutane-1,2-dicarboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Expected Outcome:
This procedure should yield trans-cyclobutane-1,2-dicarboxylic acid as a white crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Causality Behind Experimental Choices:
-
The use of a co-solvent like 1,4-dioxane is crucial to ensure the solubility of the starting dinitrile in the aqueous acidic medium.
-
Refluxing the reaction provides the necessary activation energy for the hydrolysis of the stable nitrile groups.
-
The workup with sodium bicarbonate is essential to remove the sulfuric acid catalyst and any acidic byproducts.
Reduction to trans-1,2-Bis(aminomethyl)cyclobutane
Conformationally restricted diamines are highly sought-after scaffolds in medicinal chemistry, particularly for the development of ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.[3][4] The reduction of trans-cyclobutane-1,2-dicarbonitrile provides direct access to the corresponding primary diamine.
Protocol 2: Lithium Aluminum Hydride (LAH) Reduction of trans-Cyclobutane-1,2-dicarbonitrile
This protocol details the reduction of the dinitrile using the powerful reducing agent, lithium aluminum hydride.[5] Caution: LAH is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) by trained personnel in a well-ventilated fume hood.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask under a nitrogen atmosphere.
-
In the flask, suspend lithium aluminum hydride (2.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve trans-cyclobutane-1,2-dicarbonitrile (1.0 eq) in anhydrous THF in a dropping funnel.
-
Add the dinitrile solution dropwise to the LAH suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Procedure (Fieser workup): Cautiously and slowly add deionized water (x mL), followed by 15% aqueous NaOH (x mL), and then deionized water (3x mL), where 'x' is the mass of LAH in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.
-
Filter the precipitate through a pad of Celite and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude trans-1,2-bis(aminomethyl)cyclobutane.
-
The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Expected Outcome:
This procedure should yield trans-1,2-bis(aminomethyl)cyclobutane as a colorless oil or low-melting solid. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
LAH is a potent reducing agent necessary for the complete reduction of the nitrile groups to primary amines.[5]
-
The reaction is performed in an anhydrous aprotic solvent like THF as LAH reacts violently with protic solvents.
-
The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in an easily filterable precipitate of aluminum salts.
Conversion to trans-1,2-Bis(1H-tetrazol-5-yl)cyclobutane
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[5] It offers similar acidic properties but can provide advantages in terms of metabolic stability, lipophilicity, and cell permeability. The [2+3] cycloaddition of an azide source with the nitrile groups provides a direct route to the bis-tetrazole derivative.
Protocol 3: Zinc-Catalyzed Cycloaddition with Sodium Azide
This protocol utilizes a zinc catalyst to facilitate the cycloaddition of sodium azide to the dinitrile, a method known for its efficiency and broad applicability.[6] Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine trans-cyclobutane-1,2-dicarbonitrile (1.0 eq), sodium azide (2.5 eq), and zinc bromide (1.2 eq) in DMF.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 1M aqueous HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude trans-1,2-bis(1H-tetrazol-5-yl)cyclobutane can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome:
This procedure should yield trans-1,2-bis(1H-tetrazol-5-yl)cyclobutane as a solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Causality Behind Experimental Choices:
-
Zinc salts act as Lewis acids, activating the nitrile groups towards nucleophilic attack by the azide, thereby facilitating the cycloaddition.[6]
-
DMF is a suitable high-boiling polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Acidic workup is necessary to protonate the tetrazole rings and facilitate the extraction of the product into the organic phase.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Applications in Drug Discovery: Case Studies and Future Perspectives
While direct examples of marketed drugs synthesized from trans-cyclobutane-1,2-dicarbonitrile are not yet prevalent, the resulting scaffolds, particularly the conformationally restricted diamines, are of significant interest in ongoing drug discovery programs. For instance, such diamines are ideal starting points for the synthesis of ligands targeting GPCRs, where the precise spatial orientation of pharmacophoric groups is critical for activity and selectivity.[4]
The bis-tetrazole derivative serves as a rigid scaffold for presenting two acidic groups, which can be valuable in the design of enzyme inhibitors, such as those targeting proteases or phosphatases, where bidentate binding to the active site is a common strategy.
The future of drug discovery will likely see an increased use of three-dimensional scaffolds like the trans-1,2-disubstituted cyclobutane. The synthetic accessibility of key derivatives from trans-cyclobutane-1,2-dicarbonitrile, as detailed in this guide, provides medicinal chemists with a powerful toolkit to explore this valuable chemical space.
Quantitative Data Summary
| Transformation | Reagents | Solvent | Temperature | Typical Yield |
| Hydrolysis | H₂SO₄, H₂O | 1,4-Dioxane | Reflux | 70-90% |
| Reduction | LiAlH₄ | THF | Reflux | 60-80% |
| Tetrazole Formation | NaN₃, ZnBr₂ | DMF | 120-130 °C | 50-70% |
References
- Current time information in Burleigh County, US. (n.d.).
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]
- Brenner, M. (1953). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
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Hydrogenation. (n.d.). Beyond Benign. Retrieved from [Link]
- Xie, A., Cao, M., Feng, L., & Dong, W. (2013). The Synthesis of 5-Substituted 1H-Tetrazoles in Molten Tetrabutylammonium Bromide. Journal of Chemical Research, 37(11), 665-667.
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Preparation of alcohols using LiAlH4 (video). (n.d.). Khan Academy. Retrieved from [Link]
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Wooten, D., Terry, D. S., & Sexton, P. M. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Trends in Pharmacological Sciences, 40(12), 915-927. [Link]
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Hydrogenation of cyclobutanes in strained cage compounds. Synthesis of ditwistane and bisnorditwistane (ditwistbrendane). (1976). Journal of the Chemical Society, Perkin Transactions 1, 2522-2527. [Link]
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Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University. Retrieved from [Link]
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Zhou, K., Bao, M., Sha, H., Dong, G., Hong, K., Xu, X., & Hu, W. (2021). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers, 8(12), 3097-3103. [Link]
-
Zhang, X., & Xie, X. (2020). Covalent allosteric modulation: An emerging strategy for GPCRs drug discovery. European Journal of Medicinal Chemistry, 206, 112690. [Link]
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Shaabani, A., Soleimani, E., & Ghasemi, A. (2008). A novel one-pot pseudo-five-component condensation reaction towards bifunctional diazepine-tetrazole containing compounds: synthesis of 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles and 1H-tetrazolyl-benzo[b][7][8]diazepines. Molecular Diversity, 12(3-4), 167-173. [Link]
- Harcken, C. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben.
-
Cyclobutane Synthesis Methods Review. (n.d.). Scribd. Retrieved from [Link]
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Bauer, L., Benz, M., Klapötke, T. M., Pignot, C., & Stierstorfer, J. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4099. [Link]
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). Retrieved from [Link]
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Wu, Z., Laffoon, J. D., Nguyen, T. T., McAlpin, J. D., & Hull, K. L. (2017). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Angewandte Chemie International Edition, 56(5), 1371-1375. [Link]
- Rezazadeh, M., & Freidani, A. A. (2012). Synthesis and characterization of the new type of tetrazoles containing barbiturates. Organic Chemistry: An Indian Journal, 8(6), 222-226.
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Dickman, D. A., & Meyers, A. I. (1986). L-VALINOL. Organic Syntheses, 64, 133. [Link]
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Al-Masoudi, N. A. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 15(19), 3346-3362. [Link]
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Hilger, D., Masureel, M., & Kobilka, B. K. (2018). Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. Pharmacology & Therapeutics, 239, 108242. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
- Al-Masoudi, N. A. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 15(19), 3346-3362.
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Application Notes and Protocols: trans-Cyclobutane-1,2-dicarbonitrile as a Versatile Ligand in Coordination Chemistry
Introduction: The Potential of a Conformationally Rigid Dinitrile Ligand
In the vast landscape of coordination chemistry, the design of ligands with specific steric and electronic properties is paramount to the development of novel metal complexes with tailored functionalities.[1] Nitrile-containing ligands are of particular interest due to their ability to act as both σ-donors and π-acceptors, and their lability often lends them to applications in catalysis and materials science.[2][3][4] This document explores the prospective use of trans-cyclobutane-1,2-dicarbonitrile as a unique and underexplored ligand in coordination chemistry.
The rigid cyclobutane backbone of this ligand enforces a fixed trans orientation of the two nitrile groups. This conformational rigidity is expected to direct the formation of specific coordination architectures, potentially favoring the construction of coordination polymers over chelation. The linear coordination preference of the nitrile groups, coupled with their fixed spatial separation, makes trans-cyclobutane-1,2-dicarbonitrile a promising candidate for the rational design of functional materials.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this intriguing ligand. We present detailed, albeit prospective, protocols for the synthesis of the ligand and its coordination complexes, discuss its potential coordination modes, and suggest avenues for future applications.
PART 1: Synthesis of trans-Cyclobutane-1,2-dicarbonitrile
A reliable synthesis of the pure trans-cyclobutane-1,2-dicarbonitrile is the crucial first step. While the thermal dimerization of acrylonitrile is known to produce a mixture of cis and trans isomers, a more controlled and stereospecific route starting from trans-cyclobutane-1,2-dicarboxylic acid is proposed here.[5]
Protocol 1: Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol is adapted from established methods for the synthesis of cyclobutane dicarboxylic acids.[6][7]
Materials:
-
Maleic anhydride
-
Ethylene
-
Benzophenone (photosensitizer)
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
In a photochemical reactor equipped with a UV lamp, dissolve maleic anhydride and a catalytic amount of benzophenone in ethyl acetate.
-
Purge the solution with nitrogen gas for 15 minutes.
-
Introduce ethylene gas into the solution while irradiating with UV light. Monitor the reaction by TLC until the maleic anhydride is consumed.
-
Remove the solvent under reduced pressure to obtain the crude cyclobutane-1,2-dicarboxylic anhydride.
-
Hydrolyze the anhydride by refluxing with 1 M sodium hydroxide solution for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
The resulting mixture of cis and trans isomers can be isomerized to the thermodynamically more stable trans isomer by heating the crude product in a sealed tube at 180 °C for 4 hours.
-
Recrystallize the resulting solid from hot water to obtain pure trans-cyclobutane-1,2-dicarboxylic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Protocol 2: Synthesis of trans-Cyclobutane-1,2-dicarbonitrile
This proposed protocol follows a standard two-step procedure for converting a dicarboxylic acid to a dinitrile via the corresponding diamide.
Materials:
-
trans-Cyclobutane-1,2-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (gas or aqueous solution)
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Amide Formation:
-
In a round-bottom flask, suspend trans-cyclobutane-1,2-dicarboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2 hours to form the diacyl chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the crude diacyl chloride in anhydrous DCM and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Collect the precipitated trans-cyclobutane-1,2-dicarboxamide by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
-
Dehydration to Dinitrile:
-
In a distillation apparatus, thoroughly mix the dry trans-cyclobutane-1,2-dicarboxamide with an excess of phosphorus pentoxide and sand (to prevent clumping).
-
Heat the mixture under vacuum. The trans-cyclobutane-1,2-dicarbonitrile will sublime and can be collected on a cold finger or in the receiving flask.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. This chromatographic step should also allow for the separation of any residual cis isomer.
-
Characterization: The final product should be characterized by:
-
FTIR Spectroscopy: Expect a sharp, strong absorption band in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretch.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.
-
Mass Spectrometry: To determine the molecular weight.
PART 2: Coordination Chemistry of trans-Cyclobutane-1,2-dicarbonitrile
The rigid, linear disposition of the nitrile groups in trans-cyclobutane-1,2-dicarbonitrile suggests that it will primarily act as a bridging ligand, leading to the formation of coordination polymers. Chelation to a single metal center is sterically disfavored.
Potential Coordination Modes
The most probable coordination mode for trans-cyclobutane-1,2-dicarbonitrile is as a bidentate bridging ligand, connecting two metal centers.
Caption: Bridging coordination mode of trans-cyclobutane-1,2-dicarbonitrile.
This bridging behavior can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, depending on the coordination geometry of the metal center and the presence of other ligands.
Protocol 3: Proposed Synthesis of a 1D Coordination Polymer with Silver(I)
Silver(I) ions often exhibit linear or tetrahedral coordination geometries and have a high affinity for nitrile ligands, making them a good candidate for forming a simple coordination polymer.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile
-
Silver nitrate (AgNO₃)
-
Methanol
-
Diethyl ether
Procedure:
-
In a clean test tube, dissolve trans-cyclobutane-1,2-dicarbonitrile in a minimal amount of hot methanol.
-
In a separate test tube, dissolve an equimolar amount of silver nitrate in methanol.
-
Slowly diffuse the silver nitrate solution into the ligand solution. This can be achieved by carefully layering the solutions or by placing the two test tubes in a sealed container with a small amount of diethyl ether to facilitate slow evaporation and crystallization.
-
Allow the setup to stand undisturbed in the dark for several days.
-
Collect the resulting crystals by filtration, wash with a small amount of cold methanol and diethyl ether, and dry in air.
Self-Validation and Characterization:
-
Single-Crystal X-ray Diffraction: This is the definitive method to confirm the structure of the coordination polymer, showing the bridging nature of the ligand and the coordination environment of the Ag(I) centers.
-
FTIR Spectroscopy: The C≡N stretching frequency is expected to shift to a higher wavenumber upon coordination to the Lewis acidic Ag(I) center.
-
Elemental Analysis: To confirm the empirical formula of the complex.
Protocol 4: Proposed Synthesis of a Metal-Organic Framework (MOF) Precursor with Copper(I)
Copper(I) often forms tetrahedral complexes and is known to coordinate with nitriles. By using a suitable copper(I) salt, it may be possible to generate a porous framework.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-cyclobutane-1,2-dicarbonitrile in anhydrous DCM.
-
In a separate Schlenk tube, dissolve an equimolar amount of [Cu(CH₃CN)₄]PF₆ in anhydrous DCM.
-
Slowly add the copper(I) solution to the ligand solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Collect the resulting solid by filtration under inert atmosphere, wash with diethyl ether, and dry under vacuum.
Self-Validation and Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and assess the porosity of the resulting material.
-
FTIR Spectroscopy: To observe the shift in the C≡N stretching frequency upon coordination.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the loss of any coordinated solvent molecules.
-
Gas Adsorption Studies (e.g., N₂ at 77 K): To determine the surface area and pore size distribution of the material, confirming its potential as a MOF.
PART 3: Potential Applications
The unique structural features of coordination complexes derived from trans-cyclobutane-1,2-dicarbonitrile suggest a range of potential applications.
Catalysis
Metal-nitrile complexes are often used as catalyst precursors, where the labile nitrile ligand can be easily displaced by a substrate.[8] The rigid dinitrile ligand could be used to create well-defined catalytic pockets. Potential catalytic applications include:
-
Hydration of Nitriles: The coordination of a nitrile to a metal center can activate it towards nucleophilic attack by water, facilitating its hydration to an amide.[9][10]
-
Lewis Acid Catalysis: The exposed metal centers in a coordination polymer could act as Lewis acidic sites for various organic transformations.
Drug Development
The cyclobutane motif is present in a number of biologically active compounds and approved drugs.[7] The rigid nature of the cyclobutane ring can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets. Metal complexes containing this ligand could be explored for their potential as:
-
Enzyme Inhibitors: The defined geometry of the complexes could allow for specific binding to the active sites of enzymes.
-
Drug Delivery Vehicles: Porous coordination polymers based on this ligand could be investigated for their ability to encapsulate and release drug molecules.
Materials Science
The potential for this ligand to form robust, porous coordination polymers makes it an attractive building block for advanced materials.[11]
-
Gas Storage and Separation: The pores of a MOF constructed with this ligand could be tuned to selectively adsorb certain gases.
-
Sensors: The interaction of guest molecules with the metal centers in the framework could lead to a change in the material's optical or electronic properties, forming the basis for a chemical sensor.
Quantitative Data Summary
As the coordination chemistry of trans-cyclobutane-1,2-dicarbonitrile is largely unexplored, experimental quantitative data is not yet available. The following table provides predicted spectroscopic and structural parameters based on analogous systems.
| Parameter | Predicted Value/Range | Rationale/Reference System |
| Ligand C≡N Stretch (FTIR) | 2240 - 2260 cm⁻¹ | Typical for uncoordinated alkyl nitriles. |
| Coordinated C≡N Stretch (FTIR) | 2260 - 2300 cm⁻¹ | Shift to higher frequency upon coordination to a Lewis acidic metal center.[2] |
| ¹H NMR (Ligand) | ~3.0 - 3.5 ppm (methine), ~2.0 - 2.5 ppm (methylene) | Estimated chemical shifts for the cyclobutane protons. |
| ¹³C NMR (Ligand) | ~118 - 122 ppm (nitrile), ~30 - 35 ppm (methine), ~20 - 25 ppm (methylene) | Estimated chemical shifts for the cyclobutane carbons and nitrile carbon. |
| M-N Bond Length (X-ray) | 1.9 - 2.2 Å | Typical range for metal-nitrile complexes.[1] |
Logical Workflow for a Research Program
The following diagram outlines a logical workflow for a research program aimed at exploring the coordination chemistry and applications of trans-cyclobutane-1,2-dicarbonitrile.
Caption: A logical workflow for the investigation of trans-cyclobutane-1,2-dicarbonitrile in coordination chemistry.
References
-
Storhoff, B. N., & Lewis, H. C., Jr. (1977). Organonitrile complexes of transition metals. Coordination Chemistry Reviews, 23(1), 1–29. [Link]
- Pombeiro, A. J. L., & Kukushkin, V. Y. (2004). Nitriles and Isonitriles. In Comprehensive Coordination Chemistry II (Vol. 1, pp. 639–660). Elsevier.
-
Guo, B., de Vries, J. G., & Otten, E. (2019). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Catalysis Science & Technology, 9(22), 6246-6251. [Link]
- BenchChem. (n.d.). Separating Cis and Trans-1,2-Dichlorocyclopentane. Retrieved from a hypothetical URL, as the original is not directly accessible.
-
Organic Syntheses Procedure. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]
- Request PDF. (n.d.). Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid.
- Google Patents. (n.d.). Process for the manufacture of 1,2-dicyano cyclobutane.
-
Rach, S. F., & Kühn, F. E. (2009). Nitrile Ligated Transition Metal Complexes with Weakly Coordinating Counteranions and Their Catalytic Applications. Chemical Reviews, 109(5), 2061–2080. [Link]
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
PMC - NIH. (n.d.). Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides: Mechanistic Aspects. Retrieved from [Link]
-
MDPI. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Retrieved from [Link]
-
RSC Publishing. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]
- Request PDF. (n.d.). Coordination Polymers Ca(II)-Cr(III) and Ba(II)-Cr(III) with Cyclobutane-1,1-dicarboxylic Acid Anions.
-
Wikipedia. (n.d.). Transition metal nitrile complexes. Retrieved from [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Retrieved from [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]
- Grokipedia. (n.d.). Transition metal nitrile complexes. Retrieved from a hypothetical URL, as the original is not directly accessible.
-
oc-praktikum.de. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]
-
YouTube. (2022). 21.1 Introduction to Coordination Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Cis-Cyclobutane-1,2-dicarbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structure of Zn(II) Complexes with Cyclobutane-1,1-Dicarboxylic Acid Anions and Calcium and Barium Cations. Retrieved from [Link]
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Application Notes and Protocols for the [2+2] Cycloaddition of Acrylonitrile
Abstract
This comprehensive guide details the experimental protocol for the photochemical [2+2] cycloaddition of acrylonitrile with alkenes to synthesize functionalized cyclobutane derivatives. This reaction is a cornerstone in synthetic organic chemistry, providing a direct route to the versatile four-membered carbocyclic ring system. These cyclobutane products, featuring a nitrile group, are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides a step-by-step protocol for a photosensitized cycloaddition, an in-depth discussion of the underlying mechanistic principles, and detailed procedures for product purification and characterization.
Introduction: The Significance of the [2+2] Cycloaddition of Acrylonitrile
The [2+2] cycloaddition is a powerful photochemical reaction that allows for the construction of cyclobutane rings from two alkene-containing molecules.[1] When acrylonitrile is used as one of the components, the resulting cyclobutane is endowed with a cyano group, a versatile functional handle that can be readily transformed into amines, carboxylic acids, and other valuable moieties.
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, necessitating a photochemical approach.[2] The reaction typically proceeds through the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state of the second alkene in a stepwise radical mechanism. Due to the electron-deficient nature of acrylonitrile, photosensitization is often employed to facilitate the formation of the reactive triplet state.
This guide will focus on a general protocol for the photosensitized [2+2] cycloaddition of acrylonitrile with a generic alkene, providing researchers with a robust starting point for their synthetic endeavors.
Reaction Mechanism and Stereochemistry
The photosensitized [2+2] cycloaddition of acrylonitrile with an alkene proceeds through the following key steps:
-
Photosensitizer Excitation: The photosensitizer (Sens) absorbs light energy (hν) and is promoted to an excited singlet state (¹Sens), which then undergoes efficient intersystem crossing (ISC) to the more stable triplet state (³Sens).
-
Energy Transfer: The triplet sensitizer collides with a ground-state alkene molecule, transferring its energy to generate the triplet state of the alkene (³Alkene*).
-
Radical Intermediate Formation: The triplet alkene, now behaving as a diradical, adds to a ground-state acrylonitrile molecule. This addition can occur in two possible orientations, leading to the formation of two different 1,4-diradical intermediates. The regioselectivity of this step is governed by the stability of the resulting radicals.
-
Ring Closure: The 1,4-diradical intermediate undergoes spin inversion and subsequent ring closure to form the cyclobutane ring. This step can result in the formation of different stereoisomers (cis/trans).
The overall regioselectivity and stereoselectivity of the reaction are influenced by a combination of steric and electronic factors in both the alkene and acrylonitrile, as well as the reaction conditions.
Sources
laboratory scale synthesis of trans-Cyclobutane-1,2-dicarbonitrile
An In-depth Technical Guide to the Laboratory Scale Synthesis of trans-Cyclobutane-1,2-dicarbonitrile
Authored by: A Senior Application Scientist
Introduction
trans-Cyclobutane-1,2-dicarbonitrile is a valuable bifunctional building block in organic synthesis. The strained four-membered ring and the presence of two nitrile groups in a trans configuration offer unique stereochemical and reactive properties. This makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and materials with specific conformational constraints. The synthesis of cyclobutanes, particularly with stereocontrol, can be challenging due to the inherent ring strain. This guide provides a detailed protocol for the laboratory-scale synthesis of trans-cyclobutane-1,2-dicarbonitrile via a photochemical [2+2] cycloaddition, a reliable method for constructing cyclobutane rings.
Synthetic Strategy: Photochemical [2+2] Cycloaddition
The chosen synthetic route is the photochemical [2+2] cycloaddition of fumaronitrile with ethylene. This method is advantageous for several reasons:
-
Stereoselectivity: The reaction is stereospecific, meaning the trans stereochemistry of the starting fumaronitrile is retained in the cyclobutane product.
-
Efficiency: Photochemical reactions can often be performed under mild conditions with high yields.[1]
-
Atom Economy: This cycloaddition is an atom-economical reaction, as all atoms of the reactants are incorporated into the final product.
The overall reaction is as follows:
Reaction Mechanism
The photochemical [2+2] cycloaddition proceeds through the photoexcitation of fumaronitrile. Upon absorption of ultraviolet (UV) light, fumaronitrile is promoted to an excited state. This excited molecule then reacts with ethylene in a concerted or stepwise fashion to form the cyclobutane ring. The stereochemistry is preserved because the cycloaddition generally occurs from the less sterically hindered faces of the reactants, leading to the thermodynamically more stable trans product.
Experimental Protocol
This protocol details the synthesis of trans-cyclobutane-1,2-dicarbonitrile on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | CAS No. | Supplier |
| Fumaronitrile | C₄H₂N₂ | 78.07 | 5.00 g | 0.064 mol | 764-42-1 | Sigma-Aldrich |
| Ethylene | C₂H₄ | 28.05 | Excess | - | 74-85-1 | Airgas |
| Acetone (ACS grade) | C₃H₆O | 58.08 | 250 mL | - | 67-64-1 | Fisher Scientific |
| Nitrogen (high purity) | N₂ | 28.01 | - | - | 7727-37-9 | Airgas |
Equipment
-
250 mL quartz reaction vessel with a gas inlet, gas outlet, and a magnetic stirrer
-
Medium-pressure mercury vapor lamp (or other suitable UV source)
-
Cooling bath (e.g., a water or ice bath)
-
Ethylene gas cylinder with a two-stage regulator and flow meter
-
Nitrogen gas cylinder with a regulator
-
Schlenk line or similar inert atmosphere setup
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Recrystallization apparatus
-
Melting point apparatus
-
Magnetic stir plate
Safety Precautions
-
Fumaronitrile is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin and serious eye irritation. Handle fumaronitrile in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2]
-
Ethylene is a highly flammable gas.[4][5][6] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. All equipment should be properly grounded.
-
UV radiation is harmful to the eyes and skin. The photoreactor should be properly shielded to prevent exposure to UV light.
-
The reaction should be conducted under an inert atmosphere of nitrogen to prevent side reactions and ensure safety.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the quartz reaction vessel in a fume hood. Ensure all glassware is dry.
-
Place the vessel in a cooling bath on a magnetic stir plate.
-
Connect the gas inlet to the ethylene and nitrogen gas lines via a three-way stopcock.
-
Connect the gas outlet to a bubbler to monitor gas flow.
-
-
Preparation of the Reaction Mixture:
-
In the quartz reaction vessel, dissolve 5.00 g (0.064 mol) of fumaronitrile in 250 mL of acetone.
-
Add a magnetic stir bar and begin stirring.
-
-
Inerting the System:
-
Purge the reaction vessel with nitrogen gas for 10-15 minutes to remove any oxygen.
-
-
Introduction of Ethylene:
-
Switch the gas flow from nitrogen to ethylene.
-
Bubble ethylene through the solution at a slow, steady rate. Maintain a positive pressure of ethylene throughout the reaction.
-
-
Photochemical Reaction:
-
Turn on the UV lamp and the cooling system.
-
Irradiate the reaction mixture with UV light while continuously bubbling ethylene and stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the UV lamp and stop the ethylene flow.
-
Purge the system with nitrogen for 15 minutes to remove any remaining ethylene.
-
Remove the solvent (acetone) using a rotary evaporator.
-
The resulting crude product will be a solid or a semi-solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or toluene.
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.
-
Visualizing the Process
Reaction Scheme
Caption: Photochemical [2+2] cycloaddition of fumaronitrile and ethylene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of trans-cyclobutane-1,2-dicarbonitrile.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase irradiation time. Check the intensity and wavelength of the UV source. |
| Low concentration of ethylene | Ensure a steady flow of ethylene throughout the reaction. | |
| Presence of oxygen | Ensure the system is properly purged with nitrogen before starting the reaction. | |
| Formation of Side Products | Polymerization of fumaronitrile | Use a more dilute solution. Ensure the temperature is kept low with a cooling bath. |
| Isomerization to cis-cyclobutane-1,2-dicarbonitrile | This is less likely in a photochemical reaction but can occur. Optimize reaction conditions (solvent, temperature). | |
| Difficulty in Purification | Product is an oil | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider column chromatography on silica gel. |
| Contamination with starting material | Improve the work-up procedure to remove unreacted fumaronitrile. Optimize the recrystallization process. |
Conclusion
The photochemical [2+2] cycloaddition of fumaronitrile and ethylene provides a reliable and stereoselective method for the laboratory-scale synthesis of trans-cyclobutane-1,2-dicarbonitrile. By following the detailed protocol and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in organic chemistry and drug development.
References
-
Batch synthesis of 1,2‐trans‐dicarbazylcyclobutane (t‐DCzCB). - ResearchGate. Available at: [Link]
- US Patent US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane. - Google Patents.
-
Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei by Houssein Saeid Amjaour - UND Scholarly Commons. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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2,3-dicyanobutadiene - Organic Syntheses Procedure. Available at: [Link]
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Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light | Request PDF - ResearchGate. Available at: [Link]
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Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap. Available at: [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. Available at: [Link]
-
Cyclobutane Synthesis Methods Review - Organic Chemistry - Scribd. Available at: [Link]
-
Cyclobutane Synthesis - Andrew G Myers Research Group. Available at: [Link]
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Cyclobutane synthesis - Organic Chemistry Portal. Available at: [Link]
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Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH. Available at: [Link]
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Safety Data Sheet - NOVA Chemicals. Available at: [Link]
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Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. Available at: [Link]
-
SAFETY DATA SHEET - Airgas. Available at: [Link]
-
A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy - PMC - NIH. Available at: [Link]
Sources
Application Notes and Protocols: Cyclobutane Dinitriles in Advanced Materials Science
Introduction: The Unique Potential of Cyclobutane Dinitriles in Material Innovation
In the relentless pursuit of novel materials with superior performance characteristics, the cyclobutane motif has emerged as a compelling structural unit. Its inherent ring strain and unique stereochemistry offer a powerful tool for tailoring the properties of polymers and other advanced materials.[1] Among the diverse range of cyclobutane derivatives, cyclobutane dinitriles represent a particularly promising, yet underexplored, class of monomers. The presence of two nitrile functionalities on the rigid cyclobutane core imparts a unique combination of high polarity, thermal stability, and versatile chemical reactivity.
These characteristics make cyclobutane dinitriles ideal candidates for the development of high-performance polymers, such as polyamides and other engineering plastics with enhanced thermal and mechanical properties. Furthermore, the rigid and well-defined geometry of the cyclobutane ring can be leveraged to create novel liquid crystalline materials with unique phase behaviors. This guide provides a comprehensive overview of the applications of cyclobutane dinitriles in materials science, complete with detailed synthetic protocols and characterization methodologies, to empower researchers in this exciting field.
I. Synthesis of Cyclobutane Dinitrile Monomers: A Foundational Protocol
The cornerstone of any new material is the purity and scalability of its monomer synthesis. 1,2-Dicyanocyclobutane serves as a key precursor for a variety of functional materials. A robust method for its synthesis is the thermal dimerization of acrylonitrile.[2]
Protocol 1: Synthesis of 1,2-Dicyanocyclobutane via Thermal Dimerization of Acrylonitrile
This protocol details the batch synthesis of 1,2-dicyanocyclobutane, a critical monomer for subsequent polymerization reactions.
Materials:
-
Acrylonitrile (inhibitor-free)
-
Nitrogen or Argon gas (inert atmosphere)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Purge the reactor with an inert gas (nitrogen or argon) for at least 15 minutes to remove any oxygen.
-
Charging the Reactor: Carefully charge the autoclave with inhibitor-free acrylonitrile.
-
Pressurization and Heating: Seal the autoclave and pressurize it with an inert gas to approximately 10-100 atmospheres.[2] Begin stirring and gradually heat the reactor to a temperature between 180°C and 260°C.[2]
-
Reaction Monitoring: Maintain the reaction temperature and pressure for a period of 1 to 6 hours.[2] The pressure inside the autoclave may increase as the reaction proceeds.
-
Cooling and Depressurization: After the designated reaction time, cool the autoclave to room temperature. Slowly and carefully release the pressure.
-
Work-up and Purification:
-
Transfer the resulting light-yellow liquid reaction mixture to a distillation apparatus.
-
Remove the unreacted acrylonitrile by distillation at atmospheric pressure. The recovered acrylonitrile can be recycled for future syntheses.
-
The remaining product, a whitish pasty mixture of cis- and trans-1,2-dicyanocyclobutane, is then purified by vacuum distillation.[2]
-
Diagram 1: Synthesis of 1,2-Dicyanocyclobutane
Caption: Thermal dimerization of acrylonitrile to yield 1,2-dicyanocyclobutane.
II. High-Performance Polymers from Cyclobutane Dinitriles
The rigid cyclobutane core and the reactive nitrile groups make cyclobutane dinitriles valuable building blocks for high-performance polymers with enhanced thermal stability and mechanical strength.
A. Polyamides with Superior Thermal Stability
The nitrile groups of cyclobutane dinitriles can be readily hydrolyzed to carboxylic acids or reduced to amines, providing versatile precursors for the synthesis of polyamides. The incorporation of the cyclobutane ring into the polymer backbone is expected to increase the glass transition temperature (Tg) and thermal decomposition temperature.[3][4]
Protocol 2: Synthesis of a Novel Polyamide from 1,2-Cyclobutanedicarboxylic Acid and a Diamine
This protocol outlines the synthesis of a polyamide via melt polycondensation, a common industrial process.
Step 1: Hydrolysis of 1,2-Dicyanocyclobutane to 1,2-Cyclobutanedicarboxylic Acid (CBDA)
-
Reflux the synthesized 1,2-dicyanocyclobutane with a strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the evolution of ammonia (if using base) ceases.
-
If using a base, acidify the reaction mixture to precipitate the dicarboxylic acid.
-
Filter, wash with cold water, and recrystallize the crude 1,2-cyclobutanedicarboxylic acid from a suitable solvent (e.g., water or ethanol/water mixture).
Step 2: Melt Polycondensation
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine equimolar amounts of 1,2-cyclobutanedicarboxylic acid and a suitable aliphatic or aromatic diamine (e.g., hexamethylenediamine or p-phenylenediamine).
-
Heat the mixture under a slow stream of nitrogen to a temperature approximately 20-30°C above the melting point of the resulting salt to initiate polymerization.
-
Continue heating and stirring, gradually increasing the temperature while removing the water of condensation.
-
Apply a vacuum in the later stages of the reaction to facilitate the removal of the final traces of water and drive the polymerization to completion, resulting in a high molecular weight polyamide.
Diagram 2: Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of polyamides from cyclobutane dinitrile.
B. Characterization of Cyclobutane Dinitrile-Based Polymers
Thorough characterization is essential to understand the structure-property relationships of these novel materials.
Table 1: Expected Properties of Cyclobutane Dinitrile-Based Polyamides
| Property | Expected Outcome | Rationale |
| Glass Transition Temperature (Tg) | Increased compared to analogous linear aliphatic polyamides. | The rigid cyclobutane ring restricts segmental motion of the polymer chains.[4] |
| Thermal Decomposition Temperature | High, indicating excellent thermal stability. | The stable cyclobutane ring and strong amide linkages contribute to thermal robustness.[3] |
| Mechanical Strength | Enhanced tensile strength and modulus. | The rigid backbone structure leads to improved mechanical performance. |
| Solubility | Potentially limited in common organic solvents. | The high polarity of the nitrile groups and the rigid structure can reduce solubility.[5] |
Protocol 3: Standard Characterization Techniques for Cyclobutane Dinitrile Polymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the final polymer. The broad peaks in the polymer spectrum are indicative of polymerization.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the disappearance of the nitrile peak and the appearance of the amide I and II bands in the polyamide.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.[3]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature.[3][4]
III. Cyclobutane Dinitriles in Liquid Crystalline Materials
The rigid, well-defined geometry of the cyclobutane ring makes it an attractive core for designing novel thermotropic liquid crystals.[6][7] The dinitrile functionalities can act as polar terminal groups, influencing the mesophase behavior.
A. Design Principles for Cyclobutane Dinitrile-Based Liquid Crystals
To achieve liquid crystalline behavior, the cyclobutane dinitrile core can be functionalized with mesogenic units, such as aromatic rings and flexible alkyl chains. The overall molecular shape should be anisotropic (rod-like or disc-like) to promote the formation of ordered liquid crystalline phases.[6][8]
Diagram 3: Generic Structure of a Cyclobutane Dinitrile-Based Liquid Crystal
Caption: Molecular design concept for a cyclobutane dinitrile-based liquid crystal.
B. Potential Applications in Optoelectronics
Liquid crystals derived from cyclobutane dinitriles could find applications in various optoelectronic devices, including:
-
Displays: The unique dielectric properties imparted by the dinitrile groups could lead to fast-switching liquid crystal displays (LCDs).
-
Sensors: The ordered molecular arrangement in the liquid crystalline phase can be sensitive to external stimuli, enabling the development of novel sensors.
-
Optical Materials: The birefringence of these materials can be exploited in optical components like polarizers and wave plates.
Further research into the synthesis and characterization of specifically designed cyclobutane dinitrile-based mesogens is warranted to fully explore their potential in this area.
IV. Conclusion and Future Outlook
Cyclobutane dinitriles represent a versatile and promising platform for the development of advanced materials. Their unique combination of a rigid core and reactive nitrile functionalities opens up new avenues for creating high-performance polymers with exceptional thermal and mechanical properties, as well as novel liquid crystalline materials for optoelectronic applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this exciting class of compounds. Future research should focus on expanding the library of cyclobutane dinitrile monomers with different substitution patterns and stereochemistries to further tune the properties of the resulting materials.
V. References
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Publications. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. ResearchGate. [Link]
-
Liquid Crystalline Systems from Nature and Interaction of Living Organisms with Liquid Crystals. ResearchGate. [Link]
-
Cyclobutene polymers and methods of making the same. Google Patents.
-
Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH. [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]
-
Process for the manufacture of 1,2-dicyano cyclobutane. Google Patents.
-
Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. PubMed. [Link]
-
Characterizing Cycloaliphatic-containing Polyimides. AZoM. [Link]
-
Cyclobutane cycloaddition reactions with nitriles. ResearchGate. [Link]
-
Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. Request PDF. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Cyclobutane Synthesis Methods Review. Scribd. [Link]
-
Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal. [Link]
-
Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. MDPI. [Link]
-
Process for preparing cyclobutane-1,2-dicarboxylic esters. Patsnap.
-
Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications. MDPI. [Link]
-
Cyclic Pyrrole-Imidazole Polyamides Targeted to the Androgen Response Element. PMC. [Link]
-
Cyclobutane Synthesis. Andrew G Myers Research Group. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]
-
Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. PubMed. [Link]
-
Engineering polyamide materials: s-triazine framework with specialized bulky side chains for advanced applications. ResearchGate. [Link]
-
Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI. [Link]
-
A Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. ResearchGate. [Link]
-
Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]
- 3. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications [mdpi.com]
- 8. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-Cyclobutane-1,2-dicarbonitrile as a Starting Material for the Synthesis of trans-1,2-Bis(aminomethyl)cyclobutane
Introduction: The Significance of Sterically Constrained Diamines in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Cyclobutane-containing diamines, such as trans-1,2-bis(aminomethyl)cyclobutane, are emerging as valuable building blocks in drug design. Their rigid, three-dimensional structure provides a unique conformational constraint that can pre-organize pharmacophoric elements for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity. The cyclobutane motif can also improve metabolic stability and other pharmacokinetic parameters by serving as a non-aromatic, sterically defined linker. This application note provides a comprehensive guide for the synthesis of trans-1,2-bis(aminomethyl)cyclobutane from trans-cyclobutane-1,2-dicarbonitrile, a readily accessible starting material. We present two robust and widely applicable reduction methodologies: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LAH).
Synthetic Strategies: From Dinitrile to Diamine
The conversion of a dinitrile to a diamine is a fundamental transformation in organic synthesis. The choice between catalytic hydrogenation and chemical reduction often depends on factors such as available equipment (hydrogenation apparatus), desired scale, and tolerance of other functional groups within the molecule.
-
Catalytic Hydrogenation: This method employs a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support, or Raney nickel, in the presence of hydrogen gas. It is generally considered a "greener" method due to the avoidance of stoichiometric metal hydride reagents. The reaction proceeds via the stepwise reduction of the nitrile groups to the corresponding primary amines.
-
Lithium Aluminum Hydride (LAH) Reduction: LAH is a powerful reducing agent capable of readily converting nitriles to primary amines.[1] This method is often preferred for its high efficiency and broad applicability. However, it requires stringent anhydrous conditions and careful handling due to its pyrophoric nature and violent reaction with protic solvents.[1]
Below, we provide detailed protocols for both approaches to synthesize trans-1,2-bis(aminomethyl)cyclobutane.
Diagram of Synthetic Pathways
Caption: Overview of the two primary synthetic routes for the reduction of trans-cyclobutane-1,2-dicarbonitrile to the corresponding diamine.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from general procedures for the hydrogenation of dinitriles. Optimization of pressure, temperature, and catalyst loading may be required for this specific substrate.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile (CAS: 3211-20-9)
-
Raney Nickel (activated, slurry in water or ethanol)
-
Ethanol (anhydrous) or Methanol
-
Ammonia (optional, as a solution in the alcohol to suppress secondary amine formation)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add a magnetic stir bar and the catalyst, Raney Nickel (typically 5-10 wt% relative to the starting dinitrile). The catalyst should be handled as a slurry to prevent ignition upon exposure to air.
-
Addition of Reactants: Under a stream of inert gas, add the solvent (e.g., ethanol, approximately 10-20 mL per gram of dinitrile). If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.
-
Add trans-cyclobutane-1,2-dicarbonitrile to the reactor.
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 atm, but optimization may be necessary).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel may be pyrophoric and should be kept wet with solvent and disposed of appropriately.
-
Isolation of Product: Remove the solvent from the filtrate under reduced pressure to yield the crude trans-1,2-bis(aminomethyl)cyclobutane.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization and liberation of the free amine.
Expected Yield: Yields for the hydrogenation of dinitriles can vary widely depending on the substrate and conditions but are often in the range of 70-90%.
Method 2: Reduction with Lithium Aluminum Hydride (LAH)
This protocol is a general procedure for the LAH reduction of nitriles and must be performed under strict anhydrous conditions in a well-ventilated fume hood.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile (CAS: 3211-20-9)
-
Lithium Aluminum Hydride (LAH) (CAS: 16853-85-3)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Distilled Water
-
15% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Three-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet. Flame-dry the apparatus under a stream of inert gas before use.
-
LAH Suspension: In the reaction flask, place LAH (typically 2-3 molar equivalents per nitrile group) and suspend it in anhydrous THF (approximately 20-30 mL per gram of LAH).
-
Addition of Dinitrile: Dissolve trans-cyclobutane-1,2-dicarbonitrile in anhydrous THF (approximately 5-10 mL per gram of dinitrile) and add it to the dropping funnel.
-
Add the dinitrile solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. An ice bath may be necessary to control the initial exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. CAUTION: This step is highly exothermic and generates hydrogen gas. Slowly and carefully add dropwise, in the following order:
-
'x' mL of water (where 'x' is the mass in grams of LAH used).
-
'x' mL of 15% aqueous sodium hydroxide.
-
'3x' mL of water.
-
-
Work-up: A granular white precipitate should form. Stir the mixture at room temperature for at least 30 minutes to ensure complete quenching.
-
Filter the mixture through a Büchner funnel and wash the filter cake thoroughly with THF or another suitable organic solvent.
-
Isolation of Product: Combine the filtrate and washings and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to afford the crude trans-1,2-bis(aminomethyl)cyclobutane.
-
Purification: The crude product can be purified by vacuum distillation.
Expected Yield: LAH reductions of nitriles are generally high-yielding, often exceeding 80%.
Data and Characterization
Table 1: Physical and Spectroscopic Data of Starting Material and Product
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| trans-Cyclobutane-1,2-dicarbonitrile | NC-CH-[CH₂]₂-CH-CN | C₆H₆N₂ | 106.13 | White to off-white solid | 3211-20-9 |
| trans-1,2-Bis(aminomethyl)cyclobutane | H₂NCH₂-CH-[CH₂]₂-CH-CH₂NH₂ | C₆H₁₄N₂ | 114.19 | Colorless to pale yellow liquid | 1731-23-3 |
Expected Spectroscopic Data for trans-1,2-Bis(aminomethyl)cyclobutane:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons and the aminomethyl protons. The chemical shifts will be influenced by the stereochemistry of the molecule. Based on analogous structures, the methylene protons of the aminomethyl groups would likely appear in the range of 2.5-3.0 ppm, while the cyclobutane protons would be observed further upfield, between 1.5 and 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the methylene carbons of the aminomethyl groups (expected around 40-50 ppm) and two for the methine and methylene carbons of the cyclobutane ring (expected in the range of 20-40 ppm).
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. Fragmentation patterns would likely involve the loss of amino and aminomethyl groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by the presence of N-H stretching vibrations in the region of 3300-3400 cm⁻¹ (typically two bands for a primary amine) and C-H stretching vibrations just below 3000 cm⁻¹.
Safety Considerations
-
Catalytic Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment in a well-ventilated area. Raney Nickel is pyrophoric when dry and must be handled with care.
-
Lithium Aluminum Hydride: LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite.[2] All manipulations should be carried out under an inert atmosphere in a fume hood.[2] Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory.[2] A Class D fire extinguisher should be readily available.
Conclusion
The synthesis of trans-1,2-bis(aminomethyl)cyclobutane from trans-cyclobutane-1,2-dicarbonitrile is a valuable transformation for accessing a key building block in drug discovery and development. Both catalytic hydrogenation and LAH reduction offer viable and efficient routes. The choice of method will depend on the specific laboratory capabilities and safety considerations. The protocols provided herein serve as a detailed guide for researchers to successfully perform this synthesis and to purify and characterize the desired product.
References
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
NIST. 1,2-Cyclobutane, bis-(methylamine)-. [Link]
- Google Patents. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane.
-
Chemistry LibreTexts. 12.2: Catalytic Hydrogenation. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
YouTube. Reduction of nitriles to amines using LiAlH4. [Link]
-
ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]
-
ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
-
PubChem. trans-1,2-Bis(aminomethyl)cyclohexane. [Link]
-
Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]
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Application Notes and Protocols for the Synthesis of Novel Polymers from Cyclobutane Monomers
Introduction: The Resurgence of Cyclobutane Monomers in Polymer Science
For decades, the inherent ring strain of the cyclobutane moiety was viewed primarily as a synthetic challenge.[1] However, contemporary polymer chemistry has reimagined this feature as a powerful tool for innovation. The unique, puckered conformation of the cyclobutane ring imparts a desirable combination of rigidity and processability to polymeric structures, bridging the performance gap between flexible aliphatic and rigid aromatic polymers.[2][3] This unique characteristic has catalyzed the development of novel polymers with exceptional thermal stability, high mechanical strength, and tailored functionalities, positioning them as promising candidates for advanced materials, drug delivery systems, and sustainable alternatives to conventional plastics.[2][4][5]
This guide provides an in-depth exploration of the primary synthetic pathways to cyclobutane-containing polymers. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the critical scientific reasoning behind the methodological choices. We will delve into the mechanistic nuances of each polymerization technique, providing a robust framework for the rational design and synthesis of next-generation polymers.
Strategic Approaches to Polymerization of Cyclobutane Monomers
The synthesis of polymers from cyclobutane monomers can be broadly categorized into two main strategies: polymerization that incorporates the cyclobutane ring into the polymer backbone and polymerization that involves the ring-opening of a strained cyclobutene monomer. Each approach offers distinct advantages and leads to polymers with unique architectures and properties.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutene Derivatives
ROMP is a powerful technique for the polymerization of strained cyclic olefins, such as cyclobutene and its derivatives.[6][7] This method utilizes metal alkylidene catalysts, most notably Grubbs' and Schrock's catalysts, to cleave the double bond of the monomer and form a living polymer chain with double bonds integrated into the backbone.[6][8][9] The high degree of control over molecular weight and low polydispersity indices make ROMP an attractive method for synthesizing well-defined polymers.[10]
Causality of Experimental Choices: The choice of catalyst is critical and depends on the functional groups present on the cyclobutene monomer. First-generation Grubbs catalysts are more tolerant to air and moisture but less reactive, while later-generation catalysts offer higher activity and functional group tolerance. The solvent and temperature can also be tuned to control the rate of polymerization and the stereochemistry of the resulting polymer. For instance, selective ROMP of a cyclobutene moiety in the presence of a less strained norbornene can be achieved by conducting the reaction at 0 °C in THF.[7]
Experimental Protocol: ROMP of 3-Methylcyclobutene
Materials:
-
3-Methylcyclobutene (monomer)
-
Grubbs' First Generation Catalyst ([(PCy₃)₂Cl₂Ru=CHPh])
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, add Grubbs' First Generation Catalyst (10 mg, 0.012 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Outside the glovebox, use a cannula to transfer anhydrous DCM (10 mL) to the Schlenk flask under an inert atmosphere (argon or nitrogen). Stir the solution until the catalyst is fully dissolved.
-
Monomer Injection: Using a syringe, rapidly inject 3-methylcyclobutene (0.5 g, 7.3 mmol) into the stirring catalyst solution.
-
Polymerization: Allow the reaction to proceed at room temperature for 2-4 hours. The solution will become increasingly viscous.
-
Termination: Terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirring methanol (200 mL).
-
Isolation: Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization Data Summary:
| Property | Expected Value |
| Appearance | White, rubbery solid |
| ¹H NMR (CDCl₃) | Peaks corresponding to olefinic and aliphatic protons |
| GPC (THF) | Mn = 40,000 - 50,000 g/mol , PDI = 1.1 - 1.2 |
| DSC | Tg ≈ -20 °C |
Diagram of ROMP Mechanism:
Caption: Ring-Opening Metathesis Polymerization (ROMP) of cyclobutene.
[2+2] Photocycloaddition Polymerization
This elegant method leverages the photochemical [2+2] cycloaddition of diolefinic monomers to construct polymers with cyclobutane rings in the main chain.[1][4][11] This approach is particularly effective for synthesizing truxinate-based polyesters.[4][12] The polymerization can be initiated by UV or visible light, often in the presence of a photosensitizer.[4][11] A significant advantage of this technique is its potential for scalability and control over polymer properties through the use of continuous flow reactors, which can lead to higher molecular weights and narrower dispersities compared to batch reactions.[4][12]
Causality of Experimental Choices: The choice of monomer structure is paramount in [2+2] photopolymerization. Monomers with internal olefin separation distances greater than 5 Å are more likely to undergo intermolecular polymerization rather than intramolecular cyclization.[12] The selection of a suitable photosensitizer, such as thioxanthone, is crucial for efficient energy transfer and initiation of the cycloaddition.[4] The solvent must be transparent to the wavelength of light used and capable of dissolving both the monomer and the resulting polymer.
Experimental Protocol: Solution-State [2+2] Photopolymerization of a Bis(cinnamate) Monomer
Materials:
-
1,4-Butanediyl bis(3-phenylacrylate) (monomer)
-
Thioxanthone (photosensitizer)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve the bis(cinnamate) monomer (1 g, 2.7 mmol) and thioxanthone (29 mg, 0.135 mmol) in anhydrous DMF (10 mL).
-
Degassing: Degas the solution by bubbling with argon for 30 minutes to remove oxygen, which can quench the excited state of the photosensitizer.
-
Irradiation: While stirring, irradiate the solution with a UV lamp at room temperature. Monitor the progress of the polymerization by periodically taking aliquots and analyzing by ¹H NMR for the disappearance of the vinyl protons.
-
Polymerization Time: Continue irradiation for 24-48 hours or until a significant increase in viscosity is observed.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into vigorously stirring methanol (200 mL).
-
Isolation: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Data Summary for a Cyclobutane-Containing Polyester:
| Property | Expected Value |
| Appearance | White to off-white powder |
| ¹H NMR (CDCl₃) | Appearance of cyclobutane proton signals, disappearance of olefinic signals |
| GPC (DMF) | Mw up to 140 kDa[11] |
| TGA | High thermal stability, Td > 300 °C[2] |
| DSC | Tg dependent on linker flexibility[4] |
Diagram of [2+2] Photopolymerization Workflow:
Caption: Workflow for [2+2] photopolymerization.
Condensation Polymerization of Functionalized Cyclobutane Monomers
This classical polymerization technique can be employed to synthesize polyesters and polyamides by reacting bifunctional cyclobutane monomers, such as diols and diamines, with appropriate comonomers like diacids or diacyl chlorides.[2] This method allows for the direct incorporation of the rigid cyclobutane core into the polymer backbone, leading to materials with high thermal stability and mechanical strength.[2]
Causality of Experimental Choices: The success of condensation polymerization hinges on achieving high monomer purity and maintaining stoichiometric balance between the functional groups. The reaction is typically carried out at elevated temperatures to drive the removal of the small molecule byproduct (e.g., water or HCl), thereby shifting the equilibrium towards polymer formation. The choice of catalyst, if any, and the reaction conditions (temperature, time, vacuum) will influence the final molecular weight of the polymer.
Experimental Protocol: Synthesis of a Cyclobutane-Containing Polyester
Materials:
-
trans-1,3-Cyclobutanedimethanol (CBDO)
-
Terephthaloyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
Monomer Solution: In a dry round-bottom flask under an inert atmosphere, dissolve trans-1,3-cyclobutanedimethanol (1.16 g, 10 mmol) and triethylamine (2.12 g, 21 mmol) in anhydrous THF (50 mL).
-
Acyl Chloride Addition: Dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous THF (25 mL) and add it to an addition funnel.
-
Polymerization: Cool the flask containing the diol solution to 0 °C in an ice bath. Add the terephthaloyl chloride solution dropwise over 30 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Isolation: Collect the white polymer by filtration, wash with methanol and water, and then dry in a vacuum oven at 60 °C.
Applications and Future Outlook
Polymers derived from cyclobutane monomers are poised to make a significant impact in various fields. Their high thermal stability and mechanical strength make them suitable for applications as high-performance engineering plastics.[2] The biocompatibility and potential for controlled degradation of certain cyclobutane-containing polyesters open up avenues in biomedical applications, including drug delivery and tissue engineering.[4] Furthermore, the mechanochemical reactivity of the cyclobutane ring allows for the design of stress-responsive materials, or mechanophores, that can undergo constructive transformations under mechanical force.[13][14]
The continued exploration of novel cyclobutane monomers and the refinement of polymerization techniques, such as the use of continuous flow systems for photopolymerization, will undoubtedly lead to the development of even more sophisticated and functional materials.[4][12] The unique properties conferred by the cyclobutane moiety ensure that these polymers will remain a vibrant and fruitful area of research for years to come.
References
- Ring opening metathesis polymerization (ROMP) - YouTube. (2024).
- Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - Beilstein Journals. (2019).
- Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials - UND Scholarly Commons. (2021).
- Synthesis of the polyfunctional cyclobutane monomers. - ResearchGate. (n.d.).
- Ring Opening Metathesis Polymerization of Cyclic Allenes - ACS Publications. (2021).
- Anionic vinyl polymerization - Polymer Science Learning Center. (n.d.).
- Cyclobutane properties. (n.d.).
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. (n.d.).
- The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025).
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (n.d.).
- Cyclobutanes in Organic Synthesis - Baran Lab. (n.d.).
- Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light | ACS Macro Letters. (2022).
- Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00470E. (2025).
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization - PubMed. (2024).
- Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights | Request PDF - ResearchGate. (2025).
- The investigation of an efficient synthesis of bicyclobutane and cyclobutane monomers. (n.d.).
- Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light | Request PDF - ResearchGate. (n.d.).
- Cation Radical Polymerization - UT Austin Chemistry & Biochemistry Research Web Sites. (n.d.).
- Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand - ACS Publications. (n.d.).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.).
- 1 Anionic Vinyl Polymerization. (n.d.).
- Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC. (n.d.).
- Anionic Polymerization - Semantic Scholar. (n.d.).
- US20190211142A1 - Oligomeric and polymeric species comprising cyclobutane units - Google Patents. (n.d.).
- Anionic and Radical Polymerizations - YouTube. (2023).
- Polyethylene Materials Bearing In-chain Mechanophores - ChemRxiv. (n.d.).
- Polymer mechanochemistry-enabled pericyclic reactions - RSC Publishing. (2020).
- The Development of Chemically Recyclable Polyolefins - Princeton Dataspace. (n.d.).
- Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
Sources
- 1. baranlab.org [baranlab.org]
- 2. "Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional " by Rahul Kumar Shahni [commons.und.edu]
- 3. webqc.org [webqc.org]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
- 7. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Polymer mechanochemistry-enabled pericyclic reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01937E [pubs.rsc.org]
Application Note: Leveraging trans-Cyclobutane-1,2-dicarbonitrile for the Synthesis of Novel, Rigid-Rod Polymers
Introduction: The Quest for Unprecedented Rigidity and Thermal Stability
In the pursuit of high-performance polymers, the integration of rigid structural motifs into the polymer backbone is a paramount strategy. Such rigidity imparts exceptional thermal stability, high glass transition temperatures (Tg), and desirable mechanical properties, making these materials suitable for demanding applications in aerospace, electronics, and specialty coatings. The cyclobutane ring, a strained four-membered carbocycle, offers a unique "semi-rigid" character, distinct from the more flexible aliphatic rings or the planar rigidity of aromatic systems.[1] When substituted in a trans configuration, it provides a well-defined, kinked geometry that can propagate along a polymer chain, leading to a rigid-rod-like architecture.
This application note details a protocol for the synthesis of novel, rigid polymers using trans-cyclobutane-1,2-dicarbonitrile as a key monomer. The nitrile functionalities are particularly suited for anionic polymerization, which can proceed in a living manner, offering excellent control over molecular weight and dispersity.[2][3] The resulting polymer, poly(trans-cyclobutane-1,2-dicarbonitrile), is projected to exhibit a highly rigid backbone, leading to exceptional thermal and mechanical properties. We will explore the synthesis of the monomer, its polymerization via a proposed anionic mechanism, and the characterization of the resulting polymer.
Monomer Synthesis: A Gateway to the Rigid Building Block
The synthesis of trans-cyclobutane-1,2-dicarbonitrile is a critical first step. While various synthetic routes to cyclobutane derivatives exist, a common approach involves the [2+2] cycloaddition of two olefinic precursors, followed by functional group manipulation. A plausible and efficient route starts from fumarodinitrile, which can undergo a photochemical [2+2] cycloaddition to form the desired cyclobutane ring system.
Protocol 1: Synthesis of trans-Cyclobutane-1,2-dicarbonitrile
Objective: To synthesize the monomer trans-cyclobutane-1,2-dicarbonitrile from fumarodinitrile via photochemical [2+2] cycloaddition.
Materials:
-
Fumarodinitrile
-
Acetone (spectroscopic grade)
-
Dichloromethane (anhydrous)
-
Hexanes (anhydrous)
-
Medium-pressure mercury lamp with a quartz immersion well
-
Rotary evaporator
-
Crystallization dish
-
Standard glassware for organic synthesis (inert atmosphere)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve fumarodinitrile in spectroscopic grade acetone to a concentration of 0.1 M. The use of a quartz vessel is crucial as it is transparent to the UV irradiation necessary for the reaction.
-
Photochemical Cycloaddition: Immerse the quartz well containing the medium-pressure mercury lamp into the reaction vessel. Irradiate the solution with UV light (λ > 290 nm) at room temperature for 24-48 hours with continuous stirring. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
-
Work-up and Purification:
-
Upon completion, remove the solvent in vacuo using a rotary evaporator.
-
The crude product will be a mixture of cis and trans isomers. The desired trans isomer can be isolated by fractional crystallization.
-
Dissolve the crude solid in a minimal amount of hot dichloromethane and allow it to cool slowly. The trans isomer, being less polar, is expected to crystallize first.
-
If necessary, further purification can be achieved by recrystallization from a dichloromethane/hexanes solvent system.
-
-
Characterization: Confirm the structure and purity of the trans-cyclobutane-1,2-dicarbonitrile monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The melting point of the purified product should be sharp and consistent with literature values.
Anionic Polymerization: Constructing the Rigid Backbone
Anionic polymerization is an ideal method for monomers bearing electron-withdrawing groups like nitriles.[3][4] The polymerization can proceed in a "living" fashion, meaning that the propagating chain ends remain active until intentionally terminated.[5] This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Proposed Anionic Polymerization Mechanism
The proposed mechanism involves the initiation of the polymerization by a strong nucleophile, such as an organolithium reagent, which attacks one of the nitrile groups of the monomer. The resulting carbanion then propagates by attacking the nitrile group of another monomer, and so on, to form a long polymer chain.
Caption: Proposed mechanism for the anionic polymerization of trans-cyclobutane-1,2-dicarbonitrile.
Protocol 2: Anionic Polymerization of trans-Cyclobutane-1,2-dicarbonitrile
Objective: To synthesize poly(trans-cyclobutane-1,2-dicarbonitrile) via living anionic polymerization.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile (purified monomer)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous methanol (terminating agent)
-
Standard Schlenk line and glassware for air- and moisture-sensitive reactions
Procedure:
-
Monomer and Solvent Preparation:
-
The monomer must be rigorously purified and dried under high vacuum to remove any impurities that could terminate the living polymerization.
-
THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction glassware under an inert atmosphere (argon or nitrogen) and flame-dry all components.
-
Dissolve the purified monomer in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Initiation:
-
Slowly add a calculated amount of n-BuLi solution to the stirred monomer solution via syringe. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.
-
The solution may develop a characteristic color, indicating the formation of the propagating anionic species.
-
-
Propagation:
-
Allow the reaction to proceed at -78 °C for several hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight over time.
-
-
Termination:
-
Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
-
Polymer Isolation and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
-
Polymer Characterization: Unveiling the Properties of a Rigid-Rod Polymer
The resulting poly(trans-cyclobutane-1,2-dicarbonitrile) is expected to have a unique set of properties owing to its rigid backbone. Thorough characterization is essential to understand its structure-property relationships.
Expected Properties and Characterization Techniques
| Property | Expected Outcome | Characterization Technique(s) |
| Molecular Weight & Dispersity | Controlled molecular weight with a narrow dispersity (Đ < 1.2), characteristic of a living polymerization. | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Chemical Structure | Confirmation of the polymer structure, including the integrity of the cyclobutane ring and the formation of the polyimine backbone from the nitrile groups. | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy |
| Thermal Stability | High thermal stability with a high decomposition temperature (Td > 350 °C) due to the rigid backbone and strong intermolecular forces.[6] | Thermogravimetric Analysis (TGA) |
| Glass Transition | A high glass transition temperature (Tg) is anticipated, reflecting the restricted segmental motion of the rigid polymer chains.[6][7] | Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | The polymer is expected to be a rigid, high-modulus material. Depending on the molecular weight, it could be brittle. Blending with other polymers could enhance its toughness.[8] | Dynamic Mechanical Analysis (DMA), Tensile Testing |
| Solubility | Limited solubility in common organic solvents due to the rigid structure and strong intermolecular dipole-dipole interactions between the nitrile groups. Solvents like DMF, DMSO, or NMP may be effective. | Solubility tests in a range of solvents |
Applications and Future Directions
The unique properties of poly(trans-cyclobutane-1,2-dicarbonitrile) make it a promising candidate for a variety of advanced applications:
-
High-Performance Films and Fibers: The rigidity and thermal stability could be leveraged in the production of specialty films and fibers for applications requiring high strength and resistance to high temperatures.
-
Matrix Resins for Composites: Its high modulus and thermal stability make it an excellent candidate as a matrix resin for advanced composite materials in the aerospace and automotive industries.
-
Membranes for Gas Separation: The defined structure of the polymer could lead to materials with specific free volume characteristics, making them suitable for gas separation membranes.
-
Dielectric Materials: The polar nitrile groups may impart interesting dielectric properties, making the polymer useful in electronic applications.
Future research should focus on optimizing the polymerization conditions, exploring the synthesis of copolymers to tailor properties, and investigating the processing of this novel polymer into useful forms. The trans-cyclobutane-1,2-dicarbonitrile monomer is a versatile building block that opens the door to a new class of high-performance polymers with unprecedented rigidity and thermal stability.
References
Sources
- 1. A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-Cyclobutane-1,2-dicarbonitrile
Welcome to the technical support center for the synthesis of trans-cyclobutane-1,2-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles. Our goal is to equip you with the knowledge to not only replicate synthetic procedures but also to understand the underlying chemistry, enabling you to troubleshoot and enhance your experimental outcomes.
Introduction to the Synthesis
trans-Cyclobutane-1,2-dicarbonitrile is a key building block in organic synthesis, notable for its rigid, four-membered ring structure. The primary route to this and related cyclobutane structures is the [2+2] cycloaddition reaction. This can be achieved through either photochemical or thermal methods, each with its own set of advantages and challenges. The stereoselective synthesis of the trans-isomer is often the desired outcome, and this guide will focus on strategies to maximize its yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of trans-cyclobutane-1,2-dicarbonitrile.
Issue 1: Low or No Product Yield in Photochemical Synthesis
Question: I am attempting the photochemical dimerization of fumaronitrile to obtain trans-cyclobutane-1,2-dicarbonitrile, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer: Low yields in photochemical [2+2] cycloadditions are a common issue and can often be traced back to several key experimental parameters. Let's break down the potential causes and solutions:
-
Incorrect Wavelength of UV Light: The starting material, fumaronitrile, needs to absorb the UV radiation to reach an excited state.[1] If the wavelength of your lamp does not overlap with the absorption maximum of fumaronitrile, the reaction will not proceed efficiently.
-
Recommendation: Use a UV lamp that emits in the appropriate range for π → π* transitions of α,β-unsaturated nitriles. A medium-pressure mercury lamp is often a good starting point. It is advisable to obtain a UV-Vis spectrum of your starting material in the reaction solvent to identify the absorption maximum.
-
-
Inappropriate Solvent: The choice of solvent is critical. The solvent should be transparent to the UV light being used and should not quench the excited state of the fumaronitrile.
-
Recommendation: Solvents like acetonitrile or cyclohexane are often good choices for photochemical reactions as they are relatively inert and UV-transparent at longer wavelengths. Avoid solvents with functionalities that can absorb UV light or react with the excited state of the starting material.
-
-
Quenching of the Excited State: The presence of impurities, particularly oxygen, can quench the triplet excited state of the fumaronitrile, preventing the desired cycloaddition.
-
Recommendation: Degas your solvent and reaction mixture thoroughly before starting the irradiation. This can be done by bubbling an inert gas like nitrogen or argon through the solution for an extended period or by using freeze-pump-thaw cycles.
-
-
Concentration Effects: The concentration of the starting material can impact the efficiency of the dimerization. If the concentration is too low, the probability of two excited molecules encountering each other is reduced. If it is too high, it can lead to side reactions or prevent light from penetrating the solution.
-
Recommendation: Start with a concentration in the range of 0.1-0.5 M and optimize from there.
-
Issue 2: Formation of a Mixture of cis and trans Isomers
Question: My reaction is producing a mixture of cis- and trans-cyclobutane-1,2-dicarbonitrile. How can I increase the selectivity for the trans-isomer, and how can I separate the two isomers?
Answer: The formation of a mixture of stereoisomers is a common challenge in cyclobutane synthesis. Here's how to address it:
-
Maximizing trans-Selectivity in Photochemical Reactions: Photochemical [2+2] cycloadditions can be highly stereospecific. The stereochemistry of the starting alkene is often retained in the product.[2]
-
Recommendation: Ensure you are starting with high-purity trans-fumaronitrile. The presence of any cis-fumaronitrile (maleonitrile) will lead to the formation of the cis-dicarbonitrile product.
-
-
Separation of cis and trans Isomers: Due to their similar physical properties, separating cis and trans isomers can be challenging.[3]
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique. This may require some screening of different solvents. For analogous dicarboxylic acids, crystallization from benzene or a mixture of benzene and ethyl acetate has been reported to be effective.[4]
-
Chromatography:
-
Gas Chromatography (GC): For analytical and small-scale preparative separations, high-resolution gas chromatography can be very effective in separating diastereomers.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for isomer separation.[5] You may need to screen different stationary phases (e.g., normal phase, reverse phase, or specialized columns for isomer separations) and mobile phase compositions to achieve good resolution.
-
-
Derivatization: In some cases, it may be easier to separate derivatives of the isomers. For example, the dihydrochloride salts of similar diamine compounds have been separated based on differential solubility.[6] While not directly applicable to the dinitrile, this principle of separating more easily handled derivatives can be considered.
-
Issue 3: Polymerization or Formation of Insoluble Byproducts
Question: During my reaction, I am observing the formation of a significant amount of polymer or other insoluble materials, which complicates purification and reduces the yield of the desired product. What is causing this and how can I prevent it?
Answer: Polymerization is a common side reaction, especially in thermal cycloadditions or with prolonged irradiation times.
-
In Thermal Reactions: High temperatures can promote radical polymerization of the alkene.
-
Recommendation: If using a thermal method, it is crucial to carefully control the temperature and reaction time. The use of a radical inhibitor can also be beneficial. The patent for the thermal dimerization of acrylonitrile suggests reaction times of 1 to 6 hours at 180-260 °C.[7]
-
-
In Photochemical Reactions: Extended irradiation can lead to the formation of byproducts and polymers.
-
Recommendation: Monitor the reaction progress by techniques like GC or TLC and stop the reaction once the starting material has been consumed or the product concentration is no longer increasing. Over-irradiation can lead to decomposition of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the stereoselectivity in the photochemical [2+2] cycloaddition of fumaronitrile?
A1: According to frontier molecular orbital (FMO) theory, a thermal [2+2] cycloaddition is symmetry-forbidden for a suprafacial approach of the two alkene molecules. However, in a photochemical reaction, one of the alkene molecules is promoted to an excited state upon absorption of a photon. This changes the symmetry of its highest occupied molecular orbital (HOMO), making the suprafacial [2+2] cycloaddition a symmetry-allowed process.[2] This concerted, suprafacial pathway generally leads to the retention of the stereochemistry of the starting alkene.
Q2: Is a thermal or photochemical approach better for synthesizing trans-cyclobutane-1,2-dicarbonitrile?
A2: The choice depends on the available equipment and the desired outcome.
-
Photochemical Synthesis: This method is generally preferred for achieving high stereoselectivity for the trans-isomer, provided you start with pure trans-fumaronitrile.[2] It typically requires specialized photochemical equipment.
-
Thermal Synthesis: This method may be more accessible as it does not require a UV lamp. However, it often requires high temperatures and pressures and is likely to produce a mixture of cis and trans isomers, necessitating a subsequent separation step.[7]
Q3: How can I characterize the trans and cis isomers of cyclobutane-1,2-dicarbonitrile?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The coupling constants between the protons on the cyclobutane ring will be different for the two isomers due to their different dihedral angles. For the analogous trans-cyclobutane-1,2-dicarboxylic acid, the methine protons appear as a multiplet around 3.45 ppm and the methylene protons around 2.17 ppm in D₂O.[8] The specific chemical shifts for the dinitrile may vary, but the splitting patterns will be key to distinguishing the isomers. 13C NMR can also be used to confirm the presence of the two isomers.
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Fumaronitrile: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Photochemical Reactions: UV radiation is harmful to the eyes and skin. Ensure the photochemical reactor is properly shielded.
-
Thermal Reactions: If performing a thermal synthesis at high pressure, use a properly rated and maintained pressure vessel and take all necessary precautions for high-pressure reactions.
Experimental Protocols
The following protocols are provided as a starting point for your experiments and may require optimization.
Protocol 1: Photochemical Synthesis of trans-Cyclobutane-1,2-dicarbonitrile (Suggested Starting Point)
This protocol is based on general principles of photochemical [2+2] cycloadditions.
-
Preparation: In a quartz reaction vessel, dissolve trans-fumaronitrile (1.0 eq) in degassed acetonitrile to a concentration of 0.2 M.
-
Degassing: Bubble dry nitrogen or argon through the solution for 30 minutes to remove dissolved oxygen.
-
Irradiation: While maintaining a slow stream of the inert gas, irradiate the solution with a medium-pressure mercury lamp. The reaction vessel should be cooled to maintain a constant temperature (e.g., 20-25 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC. The reaction is complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product, which may contain some cis-isomer and unreacted starting material, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Thermal Synthesis of Cyclobutane-1,2-dicarbonitrile (Mixture of Isomers)
This protocol is adapted from the patented procedure for the dimerization of acrylonitrile.[7]
-
Preparation: Place trans-fumaronitrile in a high-pressure autoclave.
-
Reaction: Pressurize the autoclave with an inert gas (e.g., nitrogen) to 10-100 atmospheres. Heat the autoclave to 180-260 °C for 1-6 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the pressure.
-
Purification: The resulting mixture of cis and trans isomers and unreacted starting material can be separated by fractional distillation under reduced pressure, followed by further purification of the isomers as described in the "Troubleshooting Guide."
Data Summary
| Parameter | Photochemical Synthesis (Proposed) | Thermal Synthesis (from Acrylonitrile Analogy)[7] |
| Starting Material | trans-Fumaronitrile | Acrylonitrile |
| Key Reagents | Solvent (e.g., Acetonitrile) | Inert gas (e.g., Nitrogen) |
| Temperature | Ambient (e.g., 20-25 °C) | 180-260 °C |
| Pressure | Atmospheric | 10-100 atm |
| Reaction Time | Varies (monitor by GC/TLC) | 1-6 hours |
| Expected Product | Predominantly trans-isomer | Mixture of cis and trans isomers |
| Yield | Optimization required | Not specified for fumaronitrile |
Visualizing the Process
Reaction Mechanism
Caption: Photochemical [2+2] cycloaddition of fumaronitrile.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
- US Patent 3,099,680A. Process for the manufacture of 1,2-dicyano cyclobutane.
- Hou, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(37).
-
ResearchGate. First separation and characterization of cis and trans 1,2-bisaryloxy perfluorocyclobutanes. [Link]
-
Chromatography Forum. separation of two isomers. [Link]
-
Hou, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]
- US Patent 3,880,925A.
-
Chemistry LibreTexts. 29.6: Stereochemistry of Cycloadditions. [Link]
- D'Auria, M. (2024). The Photochemical Dimerization of 4-Nitro-2-Phenylindone. A DFT Study.
-
Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. PMC. (2024). [Link]
- On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Comput
- Cascade Photoreaction in Crystals: A Phase Change Caused by a Dewar Benzene Quantum Chain Triggers a Topochemical [2 + 2] Photodimeriz
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. [Link]
- Cycloaddition-photochemical rearrangement stereocenter relay for the synthesis of x, y, z cage vectors. ChemRxiv.
- Photocleavage of dimers of coumarin and 6-alkylcoumarins.
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. [Link]
-
Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. PMC. [Link]
-
Photochemical intermolecular dearomative cycloaddition of bicyclic azaarenes with alkenes. PubMed. [Link]
-
Chemistry LibreTexts. 30.7: Stereochemistry of Cycloadditions. [Link]
-
TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID. Nine Chongqing Chemdad Co.[Link]
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- 6. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of trans-Cyclobutane-1,2-dicarbonitrile
Welcome to the dedicated technical support guide for the purification of trans-cyclobutane-1,2-dicarbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique stereochemistry and physical properties of this compound present specific challenges in achieving high purity, which is often critical for its applications in pharmaceutical synthesis and materials science.[1]
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of trans-cyclobutane-1,2-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude trans-cyclobutane-1,2-dicarbonitrile?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, some common impurities to anticipate are:
-
cis-Cyclobutane-1,2-dicarbonitrile: This is the most common diastereomeric impurity. Many synthetic methods, such as [2+2] cycloadditions, can produce a mixture of cis and trans isomers.[2]
-
Unreacted Starting Materials: Depending on the synthesis, these could include derivatives of maleic or fumaric acid and ketene acetals.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up are common.
-
Polymeric Byproducts: Cyclobutane derivatives can sometimes undergo side reactions leading to oligomeric or polymeric materials, especially under harsh thermal conditions.
Q2: My compound has a low melting point (32-37°C). How does this affect my choice of purification method?
A2: The low melting point of trans-cyclobutane-1,2-dicarbonitrile is a critical factor to consider. It can make traditional recrystallization challenging, as the compound may "oil out" instead of forming crystals. Here's how this property influences your options:
-
Recrystallization: You will need to select a solvent system with a low freezing point to allow for crystallization to occur at a temperature below the melting point of your compound. Careful control of the cooling rate is also essential.
-
Distillation: Given its boiling point of 115°C at 2 Torr, vacuum distillation is a highly suitable method for purifying this compound, especially for removing non-volatile impurities.[3][4]
-
Chromatography: This method is unaffected by the low melting point and is particularly useful for separating the cis and trans isomers.
Q3: What are the recommended starting points for solvent selection in recrystallization?
A3: Selecting the right solvent is key to a successful recrystallization. For a relatively nonpolar molecule like trans-cyclobutane-1,2-dicarbonitrile, you should start with nonpolar or moderately polar solvents. The principle is to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5]
| Solvent System | Rationale & Suitability |
| Hexane/Ethyl Acetate | A good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot hexane until the solution becomes slightly turbid. Then, allow it to cool slowly. |
| Toluene | Toluene can be an effective solvent for recrystallizing moderately polar compounds. |
| Methanol/Water | For more polar impurities, dissolving in a minimal amount of hot methanol and adding water dropwise until turbidity persists can be effective. However, given the nonpolar nature of the cyclobutane ring, this may be less successful. |
| Isopropanol | Can be a good single-solvent choice. |
Expert Tip: Due to the low melting point, it is advisable to perform recrystallization at a reduced temperature. Consider using a cooling bath with a mixture of ice and salt, or a cryocooler, to achieve temperatures below 0°C for crystallization.
Q4: How can I effectively separate the cis and trans isomers?
A4: The separation of diastereomers like the cis and trans isomers of cyclobutane-1,2-dicarbonitrile is typically achieved using column chromatography.[6][7] The two isomers have different spatial arrangements, which leads to different interactions with the stationary phase, allowing for their separation.
A recommended starting point for flash column chromatography would be:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The more polar cis isomer is expected to elute later than the trans isomer.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Scenario 1: During recrystallization, my compound separates as an oil instead of crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. As the solution cools, the compound separates as a liquid before the solution becomes saturated.
-
Solutions:
-
Lower the Temperature of Dissolution: Use a larger volume of solvent and dissolve your compound at a temperature below its melting point. This may require patience.
-
Change the Solvent System: Switch to a solvent with a lower boiling point.[8]
-
Slow Cooling and Seeding: Cool the solution very slowly to encourage crystal nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Scenario 2: I am not getting good separation of the cis and trans isomers on my silica gel column.
-
Causality: The polarity difference between the cis and trans isomers might be small, leading to overlapping peaks.
-
Solutions:
-
Optimize the Eluent System: Use a shallower solvent gradient or even an isocratic elution with a very low polarity solvent system. Hexane with a small percentage of a slightly more polar solvent like dichloromethane or diethyl ether might provide better resolution.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) as the stationary phase, as it can sometimes provide different selectivity compared to silica gel.
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separation, HPLC with a normal-phase column can offer much higher resolution.[9]
-
Scenario 3: My compound appears to be decomposing during vacuum distillation.
-
Causality: Although vacuum distillation lowers the boiling point, some nitriles can be sensitive to prolonged heating.[10]
-
Solutions:
-
Use a Higher Vacuum: A lower pressure will further decrease the boiling point, reducing the thermal stress on your compound.
-
Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.[10]
-
Ensure a Dry, Inert System: Moisture or air leaks can lead to decomposition at elevated temperatures. Ensure all glassware is dry and the system is under an inert atmosphere (e.g., nitrogen or argon) before applying the vacuum.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the separation of cis and trans isomers of cyclobutane-1,2-dicarbonitrile.
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel as a slurry in hexane.
-
Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexane) to elute the more polar isomer.
-
-
Analysis and Collection:
-
Combine the fractions containing the pure trans isomer.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or for purifying larger quantities of the compound.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a short path to minimize product loss.
-
Use a cold trap to protect the vacuum pump.
-
-
Distillation:
-
Place the crude material in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., ~115°C at 2 Torr).
-
-
Product Recovery:
-
Allow the apparatus to cool completely before releasing the vacuum to avoid any potential hazards.
-
Collect the purified liquid product from the receiving flask.
-
Visualizing the Purification Workflow
Caption: Decision workflow for purifying trans-cyclobutane-1,2-dicarbonitrile.
References
-
Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [Link]
- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
-
Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2022). Purification methods for a mixture with a low melting point. [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]
-
Diva-Portal.org. (2011). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. [Link]
-
Maratek. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. [Link]
-
BYJU'S. (2019). methods of purification of organic compounds. [Link]
-
ResearchGate. (2017). How to grow crystals for a non polar organic compounds. [Link]
-
Amjaour, H. S. (2017). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]
-
Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1083-1087. [Link]
-
Stephenson, R. M. (1992). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data, 37(1), 80-95. [Link]
-
Glasgow, A. R., & Ross, G. S. (1953). Purification of substances by a process of freezing and fractional melting under equilibrium conditions. Journal of Research of the National Bureau of Standards, 51(5), 253. [Link]
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link]
-
Oreate AI Blog. (2022). Unraveling the Mystery of Stereoisomers: A Guide to Identification. [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. [Link]
-
Oregon State University. (1960). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
ResearchGate. (2010). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]
-
jOeCHEM. (2021). Stereoisomers and More R&S Practice (Worksheet Solutions Walkthrough). [Link]
- Google Patents. (n.d.).
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
-
ResearchGate. (2021). Structures of organic nitrile solvents showing the separated bonds, for.... [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
CORE. (2010). Organic Solvent Solubility Data Book. [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
The Organic Chemistry Tutor. (2018). Stereoisomers. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Chemmunity. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. [Link]
Sources
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 3. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 4. buschvacuum.com [buschvacuum.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
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- 8. reddit.com [reddit.com]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njhjchem.com [njhjchem.com]
Technical Support Center: Synthesis of trans-Cyclobutane-1,2-dicarbonitrile
Welcome to the technical support guide for the synthesis of trans-cyclobutane-1,2-dicarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis, with a focus on identifying and mitigating byproduct formation.
I. Foundational Principles: The [2+2] Photocycloaddition Pathway
The primary route to cyclobutane-1,2-dicarbonitrile is the [2+2] photocycloaddition of an activated alkene. The choice of starting material dictates the initial stereochemical outcome.
-
Direct Synthesis from Fumaronitrile : The photodimerization of fumaronitrile (trans-1,2-dicyanoethene) is the most direct approach to obtain the desired trans-cyclobutane-1,2-dicarbonitrile. This reaction, in principle, retains the stereochemistry of the starting material.
-
Synthesis from Acrylonitrile : The photodimerization of acrylonitrile results in a mixture of cis- and trans-cyclobutane-1,2-dicarbonitrile.[1] This necessitates a subsequent, often challenging, separation step.
The generalized photochemical reaction is depicted below. Upon absorption of UV light, an alkene molecule is promoted to an excited state, which then reacts with a ground-state alkene molecule to form a cyclobutane ring.
Caption: Generalized workflow for the synthesis of trans-cyclobutane-1,2-dicarbonitrile.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
FAQ 1: Low or No Yield of the Desired Product
Question: "My reaction has a low conversion of the starting material, or I'm not seeing any of the desired cyclobutane product. What are the likely causes?"
Answer:
Low or no yield in a photochemical reaction can stem from several factors related to the reaction setup, conditions, and competing side reactions.
Causality & Explanation:
-
Insufficient Photon Flux: The reaction is driven by light. If the lamp is old, the wrong wavelength, or too far from the reaction vessel, the starting material will not be sufficiently excited.
-
Inappropriate Solvent: The solvent can influence the excited state of the alkene. Solvents that quench the excited state or are not transparent to the UV wavelength used will inhibit the reaction.[2]
-
Oxygen Quenching: Dissolved oxygen can quench the excited triplet state of the alkene, preventing it from reacting.
-
Polymerization: Acrylonitrile and, to a lesser extent, fumaronitrile are susceptible to radical polymerization, which can consume the monomer and coat the inside of the reactor, blocking light penetration.[3][4]
Troubleshooting Protocol:
-
Verify Light Source:
-
Wavelength: Use a medium-pressure mercury lamp, which has strong emission lines around 254 nm suitable for exciting the π → π* transition of the nitrile-conjugated alkene.
-
Intensity & Age: Ensure the lamp is not past its rated lifetime. The reaction vessel should be as close to the lamp as is safely possible, using a quartz immersion well for maximum light penetration.
-
-
Optimize Solvent Choice:
-
UV Transparency: Use a solvent with a high UV cutoff, such as cyclohexane or acetonitrile. Benzene can sometimes be used as both a solvent and a photosensitizer, but handle it with extreme care due to its toxicity.
-
Degassing: Thoroughly degas the solvent and starting material solution before irradiation. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solution for 30-60 minutes prior to and during the reaction.
-
-
Control Concentration:
-
High concentrations of the starting material can favor polymerization over the desired bimolecular cycloaddition.[5] Start with a relatively dilute solution (e.g., 0.1-0.5 M) and optimize as needed.
-
FAQ 2: My Product is a Mixture of cis and trans Isomers. How Do I Identify Them and Improve Selectivity?
Question: "I've isolated a product, but my analytical data (NMR, GC-MS) shows two major components. I suspect they are the cis and trans isomers. How can I confirm their identity, and how can I favor the formation of the trans isomer?"
Answer:
The formation of the undesired cis-isomer is the most common byproduct issue, especially when starting from acrylonitrile. Identification relies on spectroscopic differences arising from their distinct symmetries.
Causality & Explanation:
-
cis Isomer Formation:
-
From Acrylonitrile: The photodimerization of acrylonitrile is not stereospecific and naturally produces a mixture of isomers.[1]
-
From Fumaronitrile: While fumaronitrile should ideally yield only the trans product, photo-induced isomerization to maleonitrile (cis-1,2-dicyanoethene) can occur in the reaction mixture. The subsequent dimerization of maleonitrile would then produce the cis-cyclobutane product.
-
A. By ¹H NMR Spectroscopy:
The key to distinguishing the isomers lies in the coupling constants (J-values) and symmetry of the proton signals.[6]
-
trans-Isomer (C₂ symmetry):
-
The two methine protons (H1, H2) are equivalent.
-
The four methylene protons (H3, H4) are also equivalent in pairs.
-
You will observe a more complex multiplet pattern due to cis and trans couplings between adjacent protons.
-
-
cis-Isomer (Cₛ symmetry):
-
Possesses a plane of symmetry. The methine protons (H1, H2) are equivalent.
-
The methylene protons will appear as two distinct sets of multiplets.[7]
-
| Compound | H1/H2 (methine) | H3/H4 (methylene) | Key Feature |
| trans-dicarbonitrile | Multiplet | Multiplet | Different coupling constants for cis and trans vicinal protons lead to complex splitting. |
| cis-dicarbonitrile | Multiplet | Two distinct multiplets | Symmetry results in a different appearance for the methylene protons compared to the trans isomer. |
| A representative comparison based on analogous dicarboxylic acids suggests the methine protons of the trans isomer appear slightly upfield from the cis isomer.[8] |
B. By GC-MS:
While cis and trans isomers often have similar mass spectra due to identical fragmentation pathways, they can typically be separated by gas chromatography based on small differences in their boiling points and polarity.[9]
-
Retention Time: The trans isomer is generally less polar and more symmetrical, often resulting in a slightly shorter retention time (eluting earlier) than the cis isomer on standard non-polar or semi-polar GC columns (e.g., DB-5).
-
Mass Spectrum: The mass spectrum for both isomers will be dominated by the molecular ion peak (m/z = 106) and fragmentation patterns corresponding to the loss of HCN and cleavage of the cyclobutane ring. The NIST database entry for cis-cyclobutane-1,2-dicarbonitrile shows a base peak at m/z = 53.[10]
Caption: Analytical workflow for isomer identification.
-
Start with Fumaronitrile: This is the most effective way to favor the trans product.
-
Solid-State Photolysis: If feasible, performing the photoreaction on crystalline fumaronitrile can enforce a topochemical reaction, where the crystal packing pre-organizes the molecules for a specific stereochemical outcome, potentially leading to a higher yield of the trans dimer.[11]
-
Use of Photosensitizers: A triplet sensitizer (e.g., acetone, benzophenone) can be used. The reaction proceeds through the triplet excited state of the alkene, which can sometimes offer different selectivity compared to the direct excitation (singlet state) pathway.
FAQ 3: My Reaction Mixture is Forming a Solid White Precipitate that is Not My Product. What is it and How Can I Prevent It?
Question: "During the photoreaction, a white solid forms on the walls of the reactor, and my yield of the desired dimer is low. What is this byproduct?"
Answer:
This is a classic sign of polymerization of the starting material, a common side reaction with activated alkenes like acrylonitrile.
Causality & Explanation:
The photochemical excitation that initiates the desired [2+2] cycloaddition can also initiate a radical chain polymerization. This process is particularly favorable at higher concentrations and if any radical initiators are present as impurities.[12] The resulting polyacrylonitrile is typically a white solid that is insoluble in common organic solvents.
Caption: Competing pathways of dimerization and polymerization.
Mitigation Strategies:
-
Lower Concentration: As mentioned in FAQ 1, reducing the concentration of the starting alkene decreases the probability of a growing polymer chain finding another monomer unit, thus disfavoring polymerization relative to the bimolecular dimerization.
-
Add a Radical Inhibitor: A small amount of a radical scavenger can be added to the reaction mixture.
-
Hydroquinone or BHT (Butylated Hydroxytoluene): These are common radical inhibitors. However, they can sometimes interfere with photochemical reactions, so their concentration must be kept very low (e.g., < 0.1 mol%).
-
TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl is a stable radical that is an effective inhibitor of free-radical polymerization.[12] It is often used in situations where polymerization is a concern.
-
-
Maintain Lower Temperature: Photochemical reactions are often run at or below room temperature. Lowering the temperature can decrease the rate of radical chain propagation.
FAQ 4: How Do I Purify My trans-Cyclobutane-1,2-dicarbonitrile from the cis-Isomer and Other Impurities?
Question: "My crude product is a mixture of cis and trans isomers. What is the best way to isolate the pure trans product?"
Answer:
The separation of diastereomers like cis and trans isomers relies on differences in their physical properties, primarily boiling point and solubility.
This method is effective if there is a sufficient difference in the boiling points of the isomers. For many substituted cyclobutanes, the trans isomer is more volatile (has a lower boiling point) than the cis isomer due to its higher symmetry and lower net dipole moment.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux column of at least 20 cm in length. The efficiency of the separation is directly related to the number of theoretical plates in the column.[13]
-
Vacuum Application: The cyclobutane-1,2-dicarbonitriles have high boiling points at atmospheric pressure. The distillation should be performed under reduced pressure (vacuum) to prevent decomposition. A vacuum of ~3 mmHg is a good starting point.[1]
-
Heating: Heat the distillation flask slowly and evenly using a heating mantle and a stir bar.
-
Fraction Collection: Collect the distillate in fractions. The first fraction to distill will be enriched in the lower-boiling isomer (likely the trans isomer). Monitor the head temperature closely; a stable plateau indicates the distillation of a pure component.
-
Analysis: Analyze each fraction by GC-MS or ¹H NMR to determine its composition. Combine the fractions that contain the trans isomer at the desired purity.
This method exploits differences in the solubility of the isomers in a given solvent. The more symmetrical trans isomer often packs more efficiently into a crystal lattice and is therefore less soluble than the cis isomer in many solvents.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of small amounts of the crude mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating. An ideal solvent will dissolve the mixture when hot but show low solubility when cold.
-
Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath. Slow cooling is crucial for the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying and Analysis: Dry the crystals under vacuum. Determine the melting point and analyze by NMR or GC-MS to confirm purity. The filtrate will be enriched in the more soluble isomer (likely the cis isomer).
III. Summary of Key Parameters and Byproducts
| Parameter | Issue | Troubleshooting Action |
| Light Source | Low yield, slow reaction | Verify lamp age/intensity. Use appropriate wavelength (e.g., 254 nm). Use quartz reactor. |
| Concentration | Polymerization, low yield | Use dilute solutions (0.1-0.5 M). Add monomer slowly to the reaction. |
| Solvent | Low yield, side reactions | Use UV-transparent solvent (e.g., cyclohexane, acetonitrile). Degas solvent thoroughly. |
| Temperature | Polymerization, side reactions | Maintain low temperature (0-25 °C) with a cooling bath. |
| Oxygen | Low quantum yield | Degas the reaction mixture with N₂ or Ar before and during irradiation. |
| Byproduct | Identification Method | Formation Mechanism | Mitigation Strategy |
| cis-Isomer | ¹H NMR (coupling constants), GC-MS (retention time) | From acrylonitrile; or photoisomerization of fumaronitrile to maleonitrile. | Start with fumaronitrile; solid-state reaction; use of sensitizers. |
| Polymer | Insoluble white solid | Radical chain polymerization of the alkene starting material. | Lower monomer concentration; add radical inhibitor (e.g., TEMPO); lower temperature. |
| Other Cycloadducts | GC-MS, NMR | Alternative regiochemical pathways of the [2+2] cycloaddition. | Often minor; purification by distillation or chromatography. |
IV. References
-
Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]
-
Yuan, Z., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 54(73), 10324–10327. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). cis-Cyclobutane-1,2-dicarbonitrile. PubChem Compound Database. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. ACS Materials Letters, 5(8), 2275–2282. Available from: [Link]
-
Google Patents (1963). Process for the manufacture of 1,2-dicyano cyclobutane. US3099680A. Retrieved from
-
Wojnowski, W., et al. (2015). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate. Retrieved from [Link]
-
Kuo, S.-W., & Lee, H.-L. (2011). Selective [2 + 2]-Cycloaddition in Methacrylic Stilbene Polymers without Interference from E/Z-Isomerization. Macromolecules, 44(22), 8838–8846. Available from: [Link]
-
Su, M.-D. (2018). Photochemical isomerization reactions of acrylonitrile. A mechanistic study. RSC Advances, 8(11), 5647–5651. Available from: [Link]
-
Yang, H.-C., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(8), 1768–1774. Available from: [Link]
-
Al-Malaika, S., & Amir, E. J. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 590. Available from: [Link]
-
Google Patents (1975). Separation and purification of cis and trans isomers. US3880925A. Retrieved from
-
Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (7), 884–890. Available from: [Link]
-
Würthner, F., & Sautter, A. (2012). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]
-
Mondal, T., & Saha, S. (2019). Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers. Chemical Communications, 55(78), 11671–11684. Available from: [Link]
-
Kumar, G. S., & Reddy, C. M. (2022). Photoreactive Crystals Exhibiting [2 + 2] Photocycloaddition Reaction and Dynamic Effects. Accounts of Chemical Research, 55(11), 1545–1558. Available from: [Link]
Sources
- 1. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]
- 10. Cis-Cyclobutane-1,2-dicarbonitrile | C6H6N2 | CID 5324710 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of 1,2-Disubstituted Cyclobutanes
Welcome to the technical support center for the stereoselective synthesis of 1,2-disubstituted cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this valuable structural motif. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic success.
Introduction: The Challenge of the Four-Membered Ring
The synthesis of 1,2-disubstituted cyclobutanes with high stereocontrol is a significant challenge in organic chemistry. The inherent ring strain of the cyclobutane core, coupled with the need to precisely control the spatial arrangement of two adjacent substituents, demands careful consideration of reaction design and execution.[1] Key hurdles include achieving high diastereoselectivity and enantioselectivity, preventing common side reactions, and accurately characterizing the resulting stereoisomers. This guide provides practical, field-proven insights to overcome these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions.
Low Diastereoselectivity in Photochemical [2+2] Cycloadditions
Question 1: My photochemical [2+2] cycloaddition is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Probable Causes & Solutions:
-
Suboptimal Reaction Temperature: Thermal energy can sometimes overcome the energetic preference for the formation of one diastereomer over another, especially if the transition states are close in energy.
-
Solution: Lowering the reaction temperature can enhance selectivity. Running the reaction at 0 °C or even -78 °C can significantly favor the thermodynamically more stable product.
-
-
Solvent Effects: The polarity and viscosity of the solvent can influence the orientation of the reactants in the transition state.
-
Solution: Screen a variety of solvents with different polarities. Non-polar solvents like hexanes or benzene can sometimes lead to better stereochemical outcomes by minimizing competing intermolecular interactions.[2] In some cases, ionic liquids have been shown to improve product formation and stereoselectivity.[3]
-
-
cis/trans Isomerization of Starting Alkene: A major competing side reaction in photochemical cycloadditions is the cis/trans isomerization of the starting alkene upon photoexcitation.[3] This can lead to a mixture of products even if the cycloaddition itself is stereospecific.
-
Solution:
-
Use a Sensitizer: Employ a triplet sensitizer (e.g., acetone, benzophenone) that can transfer energy to the alkene at a lower energy than required for direct excitation. This can favor the cycloaddition pathway over isomerization.[3]
-
Choose an Appropriate Wavelength: Irradiating at a wavelength where the desired reactant absorbs but the product does not can prevent product decomposition or further isomerization.[3]
-
-
-
Lack of Pre-organization: If the two reacting olefins are not sufficiently pre-organized to favor one approach, a mixture of diastereomers can result.
-
Solution: Consider tethering the two alkene moieties to perform an intramolecular [2+2] cycloaddition. The conformational constraints of the tether can enforce a specific facial selectivity.[3]
-
Poor Enantioselectivity in Catalytic Reactions
Question 2: I am using a chiral catalyst (e.g., a chiral phosphoric acid or a rhodium complex with a chiral ligand), but the enantiomeric excess (ee) of my 1,2-disubstituted cyclobutane is low. What can I do?
Probable Causes & Solutions:
-
Catalyst Mismatch: The chosen chiral catalyst may not be optimal for the specific substrate.
-
Solution: Screen a library of chiral ligands or catalysts. For example, in rhodium-catalyzed arylations of cyclobutenes, modifying the electronic properties of the chiral diene ligand by introducing electron-withdrawing substituents has been shown to significantly improve diastereoselectivity.[4]
-
-
Non-Optimal Reaction Conditions: Temperature, solvent, and concentration can all impact the enantioselectivity of a catalytic reaction.
-
Solution:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Solvent: The solvent can play a crucial role in the catalyst's chiral environment. Screen a range of solvents, including non-polar and polar aprotic options.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
-
-
-
Background Uncatalyzed Reaction: A non-enantioselective background reaction may be competing with the desired catalytic cycle, leading to a racemic or low-ee product.
-
Solution:
-
Lower the Reaction Temperature: This will generally slow down the uncatalyzed reaction more than the catalyzed one.
-
Decrease Substrate Concentration: Lowering the concentration can disfavor bimolecular background reactions.
-
Verify Catalyst Activity: Ensure the catalyst is active and not decomposing under the reaction conditions.
-
-
Low or No Product Yield
Question 3: My reaction is not proceeding to completion, or I am observing a very low yield of the desired cyclobutane product. What are the likely causes and how can I troubleshoot this?
Probable Causes & Solutions:
-
Impure Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.
-
Solution: Purify all starting materials and solvents before use. For example, alkenes should be free of peroxides, and solvents should be dry and deoxygenated, especially for transition-metal-catalyzed reactions.
-
-
Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) if using an oxygen-sensitive catalyst.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Catalyst Loading: Experiment with increasing the catalyst loading, although this should be a last resort.
-
-
-
Unfavorable Reaction Kinetics: The activation energy for the desired cycloaddition may be too high under the current conditions.
-
Solution:
-
Increase Temperature: While this may negatively impact stereoselectivity, it can improve the reaction rate. A careful balance must be found.
-
Change Catalyst System: A different catalyst may offer a lower activation energy pathway. For example, in some cases, a copper(I) catalyst may be more effective than a ruthenium(II) photocatalyst, or vice versa.[5]
-
-
-
Product Decomposition: The cyclobutane product may be unstable under the reaction conditions.
-
Solution: Monitor the reaction progress by TLC or GC/LC-MS at regular intervals. If product decomposition is observed after initial formation, shorten the reaction time or attempt to isolate the product as it is formed.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the stereoselectivity in photochemical [2+2] cycloadditions?
A1: The stereoselectivity of photochemical [2+2] cycloadditions is governed by the Woodward-Hoffmann rules. For a concerted reaction, a suprafacial-suprafacial approach of the two alkenes is photochemically allowed.[6] This means that the stereochemistry of the starting alkenes is retained in the product. For example, the cycloaddition of two cis-alkenes will yield a cis,syn,cis-substituted cyclobutane. However, the reaction often proceeds through a triplet excited state and a 1,4-diradical intermediate, which can allow for some loss of stereochemical information if bond rotation is faster than ring closure.[3]
Q2: How do I choose between a thermal and a photochemical [2+2] cycloaddition?
A2: Thermal [2+2] cycloadditions of simple alkenes are symmetry-forbidden and therefore generally do not occur.[7] However, they are possible with activated alkenes such as ketenes. Photochemical [2+2] cycloadditions are much more general for a wider range of alkenes. The choice depends on your substrate. If you are using a ketene, a thermal reaction is appropriate. For most other alkenes, a photochemical approach will be necessary.
Q3: Can I use NMR spectroscopy to definitively determine the stereochemistry of my 1,2-disubstituted cyclobutane?
A3: Yes, NMR spectroscopy is a powerful tool for this purpose.
-
1H NMR Coupling Constants (J-values): The magnitude of the vicinal coupling constants (3JHH) between the protons at C1 and C2, and between the protons at C2 and C3, can provide information about the dihedral angles and thus the relative stereochemistry. Generally, trans isomers will have different coupling constants compared to cis isomers.[8]
-
2D NMR (COSY and NOESY):
-
COSY (Correlation Spectroscopy) will confirm the connectivity of the protons in the cyclobutane ring.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining through-space proximity of protons. For a cis-1,2-disubstituted cyclobutane, a NOE cross-peak is expected between the protons on the substituents at C1 and C2 if they are on the same face of the ring. This cross-peak would be absent in the trans isomer.[10]
-
Q4: I have a mixture of diastereomers that are difficult to separate by standard silica gel column chromatography. What are my options?
A4: Separating diastereomers of 1,2-disubstituted cyclobutanes can be challenging due to their similar polarities.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems, including those with low polarity (e.g., hexane/ether mixtures) to maximize small differences in polarity.
-
Column Type: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., cyano or diol).
-
Preparative HPLC: If the quantities are small, preparative HPLC on a normal or reverse-phase column can offer much better resolution.[11]
-
-
Recrystallization: If your products are crystalline, fractional recrystallization can be a very effective method for separating diastereomers.
-
Derivatization: Convert the mixture of diastereomers into a different functional group that may have more pronounced differences in physical properties, facilitating separation. The original functionality can then be regenerated.
Part 3: Experimental Protocols & Data
Protocol 1: Diastereoselective Photochemical [2+2] Cycloaddition using a Photosensitizer
This protocol describes a general procedure for the synthesis of a 1,2-disubstituted cyclobutane via a photosensitized [2+2] cycloaddition.
Materials:
-
Alkene 1 (1.0 equiv)
-
Alkene 2 (1.2 equiv)
-
Benzophenone (0.1 equiv)
-
Anhydrous, degassed solvent (e.g., benzene or acetonitrile)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths < 300 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve Alkene 1, Alkene 2, and benzophenone in the chosen solvent.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and commence irradiation with cooling (e.g., a water bath) to maintain a constant temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.[12]
Workflow Diagram:
Caption: Workflow for a typical photochemical [2+2] cycloaddition.
Protocol 2: Stereochemical Analysis by 2D NMR
This protocol outlines the general steps for using COSY and NOESY to determine the relative stereochemistry of a 1,2-disubstituted cyclobutane.
Procedure:
-
Prepare a high-quality NMR sample: Dissolve 5-10 mg of the purified cyclobutane diastereomer in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum: Obtain a standard 1D proton spectrum to identify the chemical shifts of all protons.
-
Acquire a COSY spectrum: This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This will help to trace the connectivity of the protons around the cyclobutane ring.[10]
-
Acquire a NOESY spectrum: This experiment will show correlations between protons that are close in space (< 5 Å). For a cis-1,2-disubstituted cyclobutane, look for a cross-peak between the methine protons at C1 and C2 (H1 and H2 in the diagram below). This indicates they are on the same face of the ring. The absence of this cross-peak, coupled with potential NOEs to other protons on the opposite face, would suggest a trans relationship.
Logical Relationship Diagram:
Caption: Logic for determining stereochemistry using 2D NMR.
Data Summary Table: Catalyst Performance in a Model Reaction
The following table summarizes the effect of different catalysts on the yield and stereoselectivity of a hypothetical rhodium-catalyzed [2+2] cycloaddition.
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) | ee (%) |
| 1 | [Rh(COD)Cl]2 | Ligand A | Toluene | 25 | 45 | 5:1 | 60 |
| 2 | [Rh(COD)Cl]2 | Ligand A | Toluene | 0 | 40 | 8:1 | 75 |
| 3 | [Rh(COD)Cl]2 | Ligand B | Toluene | 25 | 65 | 10:1 | 92 |
| 4 | [Rh(COD)Cl]2 | Ligand B | CH2Cl2 | 25 | 60 | 9:1 | 88 |
| 5 | [Rh(OAc)]2 | Ligand B | Toluene | 25 | 70 | >20:1 | 95 |
This table is a representative example and does not correspond to a specific published reaction.
References
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9933. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(42), 8773-8776. [Link]
-
Robert, E. G. L., & Waser, J. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(28), 9582-9587. [Link]
-
Robert, E. G. L., & Waser, J. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(28), 9582–9587. [Link]
-
Raza, G. H., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(6), 419-425. [Link]
-
Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(42), 8773-8776. [Link]
-
Raza, G. H., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(6), 419-425. [Link]
-
Fiveable. (n.d.). Thermal [2+2] cycloadditions. [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Lee, H. Y., & Oh, K. (2004). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 6(19), 3353-3356. [Link]
-
Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. [Link]
-
YouTube. (2020). 2D NMR- Worked Example 1 (COSY). [Link]
-
Lee, S. W., & Li, F. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18451-18457. [Link]
-
Konecny, S. J., & Doren, D. J. (2003). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Symmetry, 13(12), 1911. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873. [Link]
-
Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]
-
Li, D., et al. (2024). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 41(2), 234-268. [Link]
-
Reddit. (2022). Help with understanding 2+2 cycloadditions. [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
Robert, E. G. L., & Waser, J. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(28), 9582-9587. [Link]
-
Li, D., et al. (2024). [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Product Reports, 41(2), 234-268. [Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Myers, A. G. (n.d.). Cyclobutane Synthesis. [Link]
-
ResearchGate. (2024). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(42), 8773-8776. [Link]
-
Emory Theses and Dissertations. (n.d.). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]
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Technical Support Center: Optimizing Photochemical Reactor Conditions for Dinitrile Synthesis
Welcome to the Technical Support Center for dinitrile synthesis via photochemical methods. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of photoredox catalysis for C-CN bond formation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the efficiency, reproducibility, and yield of your photochemical reactions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during photochemical dinitrile synthesis. Each problem is broken down into symptoms, probable causes, and systematic corrective actions.
Low to No Product Conversion
Symptom: Analysis of the crude reaction mixture (e.g., via TLC, GC-MS, or NMR) shows predominantly unreacted starting material with little or no desired dinitrile product.
Possible Causes & Corrective Actions:
-
Inadequate Photon Flux: The reaction may not be receiving enough light to drive the catalytic cycle efficiently.
-
Causality: Photochemical reactions are initiated by the absorption of photons by a photosensitizer. Insufficient light intensity (photon flux) leads to a low concentration of the catalyst's excited state, slowing down or preventing the reaction.
-
Corrective Action:
-
Increase Light Intensity: Move the reaction vessel closer to the light source or use a more powerful lamp/LED. Be mindful that excessive heat can be a side effect.[1]
-
Check Lamp Age: High-pressure mercury lamps lose intensity over time. If you are using an older lamp, consider replacing it.[2]
-
Reactor Geometry: Ensure your reactor design allows for maximum illumination of the reaction mixture. Annular or flow reactors often provide better light penetration than standard round-bottom flasks.[3][4]
-
-
-
Wavelength Mismatch: The emission spectrum of your light source may not overlap with the absorption spectrum of your photosensitizer.
-
Causality: A photosensitizer can only be excited by photons of energy it can absorb.[5] The Grotthus-Draper law states that only light which is absorbed by a system can bring about a photochemical change.
-
Corrective Action:
-
Verify Spectra: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of your photosensitizer in the reaction solvent.
-
Match Light Source: Compare this spectrum to the emission profile of your light source (provided by the manufacturer). Select an LED or use a filter with a mercury lamp to isolate a wavelength that corresponds to a strong absorption band of the catalyst.[2] For example, many popular iridium and ruthenium-based catalysts are designed for blue light irradiation (~450 nm).[6]
-
-
-
Oxygen Contamination: Dissolved oxygen in the solvent can quench the excited state of the photosensitizer.
-
Causality: The triplet excited state of many photosensitizers is highly susceptible to quenching by molecular oxygen (O₂), which is a ground-state triplet. This process deactivates the catalyst and can generate reactive singlet oxygen, leading to undesired side reactions.
-
Corrective Action:
-
Thorough Degassing: Before adding the catalyst and starting irradiation, rigorously degas the reaction mixture. Common methods include:
-
Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen with liquid nitrogen, the headspace is evacuated under high vacuum, and then the solvent is thawed. This cycle is typically repeated three times.[7][8]
-
Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes is a simpler but less effective method suitable for many applications.[8][9]
-
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) to prevent atmospheric oxygen from re-entering the system.[7]
-
-
Formation of Multiple Byproducts & Low Selectivity
Symptom: The reaction yields a complex mixture of products, making isolation of the desired dinitrile difficult and lowering the overall yield.
Possible Causes & Corrective Actions:
-
Reaction Temperature Too High: Excessive heat can promote non-photochemical background reactions or product degradation.
-
Causality: Light sources, especially high-power lamps, generate significant heat. This can increase the rate of competing thermal reaction pathways, leading to a loss of selectivity.[1]
-
Corrective Action:
-
Active Cooling: Implement cooling to maintain a constant, controlled temperature. This can be achieved with a simple fan, a water bath, or a dedicated cooling mantle/circulator connected to the reactor jacket.[1][10]
-
Use LEDs: LEDs are more energy-efficient and produce less heat than mercury lamps, simplifying temperature control.[11]
-
-
-
Incorrect Photosensitizer Concentration: Too much or too little catalyst can be detrimental.
-
Causality:
-
Too Low: Insufficient catalyst leads to a slow reaction, potentially allowing side reactions to become competitive.
-
Too High: At high concentrations, the photosensitizer can absorb too much light near the reactor walls (the "inner filter effect"), preventing photons from penetrating the bulk solution. This creates a non-uniform reaction environment and can promote catalyst decomposition or side reactions.
-
-
Corrective Action:
-
Optimize Catalyst Loading: Perform a series of small-scale experiments varying the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal concentration for your specific transformation.
-
Consult Literature: Check for similar published reactions to find a good starting point for catalyst concentration.
-
-
-
Substrate/Reagent Instability: The starting materials or the dinitrile product may be degrading under the reaction conditions.
-
Causality: The highly reactive radical intermediates generated in photoredox catalysis can sometimes react in undesired ways, or the product itself might be light-sensitive.
-
Corrective Action:
-
Run a Dark Control: Set up an identical reaction but wrap the vessel in aluminum foil to exclude light. If you still observe substrate decomposition, the issue is likely thermal or related to reagent compatibility, not the photochemistry.
-
Monitor Reaction Over Time: Take aliquots from the reaction at regular intervals. If you observe the product forming and then disappearing, it suggests product instability. In this case, try to shorten the reaction time or lower the temperature.
-
-
Section 2: Frequently Asked Questions (FAQs)
What is the first step in optimizing a new photochemical dinitrile synthesis?
The first step is a systematic "one-variable-at-a-time" (OFAT) optimization of the key reaction parameters.[12] Start with a set of baseline conditions derived from the literature for a similar transformation. A good starting point is to screen solvents and photosensitizers, followed by optimizing temperature and reagent concentrations.[12]
How do I choose the right photosensitizer?
The choice of photosensitizer is critical and depends on its photophysical and electrochemical properties.[13][14]
-
Redox Potential: The excited-state redox potential of the catalyst must be sufficient to oxidize or reduce your substrate to initiate the desired radical formation. For example, in a reaction involving the reductive generation of a radical from an alkyl bromide, the excited state of the catalyst must be a strong enough reductant.
-
Absorption Spectrum: As discussed in the troubleshooting section, the catalyst must absorb the light you are using. Organic dyes and metal complexes (Ir, Ru) offer a wide range of absorption profiles.[6]
-
Triplet Energy & Lifetime: A long-lived triplet excited state is often desirable as it provides a greater opportunity for it to interact with a substrate molecule.[5]
Table 1: Properties of Common Photosensitizers
| Photosensitizer | λmax (nm) | Excited State Potential (V vs SCE) | Notes |
| fac-Ir(ppy)₃ | ~460 | Ered = -1.73 | Strong reductant, widely used. |
| [Ru(bpy)₃]Cl₂ | ~452 | Ered = -0.81 | Classic, robust photosensitizer. |
| Eosin Y | ~520 | Eox = +0.71 | Organic dye, good for oxidative quenching cycles. |
| Methylene Blue | ~665 | Eox = +0.43 | Useful for red-light applications, generates singlet oxygen.[14] |
How critical is the choice of solvent?
Very critical. The solvent not only solubilizes the reagents but also influences the reaction pathway. Key considerations include:
-
Transparency: The solvent should be transparent at the irradiation wavelength to avoid absorbing photons meant for the photosensitizer.
-
Polarity: Solvent polarity can affect the stability of charged intermediates and the redox potentials of the catalyst and substrates.[3] Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Boiling Point: The solvent's boiling point must be compatible with your desired reaction temperature.
What is Quantum Yield and why does it matter?
The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[15][16] It is defined as the number of molecules of product formed divided by the number of photons absorbed by the system.[17][18]
-
Why it Matters: A low quantum yield (Φ < 0.1) indicates an inefficient process where most absorbed photons do not lead to product formation. This could be due to competing deactivation pathways of the excited catalyst (e.g., heat loss, fluorescence).[19] A quantum yield greater than 1 suggests a chain reaction mechanism, where a single photochemical event initiates a self-propagating thermal reaction.[17][18]
-
Measurement: Determining the absolute quantum yield requires specialized equipment (actinometry) to measure the photon flux of the light source.[15] However, you can assess the relative quantum yield to compare different conditions (e.g., different solvents or catalysts) by ensuring the reaction setup and light source are identical and measuring the initial reaction rate.
Section 3: Experimental Setups & Protocols
Generic Protocol for Photochemical Dinitrile Synthesis Screening
This protocol provides a starting point for the synthesis of a dinitrile from an appropriate precursor (e.g., a dihalide or a diol derivative) using a cyanide source like 1,4-dicyanobenzene.[20][21]
1. Reactor Setup:
- Place a magnetic stir bar into a clean, dry Schlenk tube or a specialized photoreactor vessel.[7][10]
- Add the substrate (e.g., 1,4-dibromobutane, 0.5 mmol), the cyanide source (e.g., 1,4-dicyanobenzene, 1.5 mmol, 3.0 equiv), and the photosensitizer (e.g., fac-Ir(ppy)₃, 0.01 mmol, 2 mol%).
- Seal the vessel with a rubber septum.
2. Degassing:
- Add the solvent (e.g., 5 mL of anhydrous, degassed DMSO) via syringe.
- Perform three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.[8]
- After the final cycle, backfill the vessel with argon or nitrogen.
3. Irradiation:
- Place the reaction vessel on a magnetic stir plate.
- Position the light source (e.g., a 34W Kessil™ blue LED lamp) at a fixed distance (e.g., 5 cm) from the vessel.[22]
- To manage temperature, direct a fan at the reaction vessel or place it in a water bath maintained at the desired temperature (e.g., 25 °C).[1]
- Turn on the light source and stirring. Let the reaction proceed for the desired time (e.g., 12-24 hours).
4. Workup and Analysis:
- After the reaction is complete, quench the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Analyze the organic layer by TLC, GC-MS, or ¹H NMR to determine the conversion and yield.
Visualizing the Workflow and Setup
Troubleshooting Workflow Diagram: This diagram outlines the logical steps to diagnose and solve a failed photochemical reaction.
A troubleshooting decision tree for photochemical reactions.
Typical Batch Photoreactor Setup Diagram: This diagram illustrates the key components of a standard laboratory batch photoreactor.[10][22][23]
Key components of a typical batch photoreactor setup.
References
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Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013). ChemistryViews. [Link]
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Photochemical Reactor Setup - Photoreactor Setup and Design. (n.d.). HepatoChem. [Link]
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Data-Driven Optimization of Photochemical Reaction Pathways. (2024). ResearchGate. [Link]
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Photolithography Trouble Shooter. (n.d.). MicroChemicals. [Link]
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Photochemical Reactions as Key Steps in Organic Synthesis. (n.d.). Chemical Reviews. [Link]
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. [Link]
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Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. [Link]
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Photochemical Synthesis of Nitriles from Alcohols. (2024). Organic Chemistry Portal. [Link]
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Photochemical Reactor. (n.d.). Techinstro. [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
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The Dark Side of Photocatalysis: One Thousand Ways to Close the Cycle. (n.d.). ResearchGate. [Link]
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Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021). Macmillan Group, Princeton University. [Link]
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Photosensitization and Photocatalysis—Perspectives in Organic Synthesis. (2018). ACS Catalysis. [Link]
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Quantum yield. (n.d.). Wikipedia. [Link]
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Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. (n.d.). RECERCAT. [Link]
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Optimization of a Scalable Photochemical Reactor for Reactions with Singlet Oxygen. (n.d.). Organic Process Research & Development. [Link]
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Structure and Properties Regulation of Organic Photosensitizers and Application in Photodiagnosis and Treatment. (2023). ResearchGate. [Link]
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Photochemical Synthesis of Nitriles from Alcohols. (2024). PubMed. [Link]
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Degassing solvents. (n.d.). University of York, Chemistry Teaching Labs. [Link]
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Quantum yield determination and interpretation. (n.d.). Fiveable. [Link]
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Photochemical Reactors. (n.d.). Trident Labortek. [Link]
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Quantum Yield. (n.d.). Oregon Medical Laser Center. [Link]
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Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]
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Photoredox catalysis. (n.d.). Wikipedia. [Link]
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How Does a Photochemistry Flow Reactor Work? (2025). Vapourtec. [Link]
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Key Properties of Photosensitizers to Know for Photochemistry. (n.d.). Fiveable. [Link]
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A Brief Introduction to Chemical Reaction Optimization. (n.d.). PubMed Central. [Link]
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Photochemistry 101, Part I: Everything You Need To Know To Get Started. (n.d.). HepatoChem. [Link]
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Synthesis and Photovoltaic Properties of Organic Photosensitizers Based on Phenothiazine Chromophore for Application of Dye-Sensitized Solar Cells. (2011). Taylor & Francis Online. [Link]
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Bayesian Optimization for Chemical Reactions. (n.d.). CHIMIA. [Link]
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Photochemical reactors. (2023). YouTube. [Link]
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The manipulation of air-sensitive compounds. (n.d.). Neilson Lab, Texas Christian University. [Link]
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Photochemistry is the study of chemical reactions resulting from the. (n.d.). ResearchGate. [Link]
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Synthesis and Reactions of Nitriles. (2021). YouTube. [Link]
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Chemistry glows green with photoredox catalysis. (2020). PubMed Central. [Link]
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Reactor diagnostics and troubleshooting. (2014). YouTube. [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
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preventing polymerization during acrylonitrile dimerization
Welcome to the technical support center for acrylonitrile (AN) dimerization. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are working to produce acrylonitrile dimers, such as adiponitrile (ADN), while mitigating the persistent challenge of unwanted polymerization.[1] Adiponitrile is a critical industrial intermediate, primarily for the synthesis of nylon 66.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
The Core Challenge: Dimerization vs. Polymerization
The dimerization of acrylonitrile is a powerful synthetic tool, but it exists in a delicate balance with the competing and often thermodynamically favored process of free-radical polymerization. Acrylonitrile's activated double bond makes it highly susceptible to forming long-chain polymers (polyacrylonitrile), especially in the presence of initiators like heat, light, or contaminants.[2] The goal of any successful dimerization protocol is to carefully control reaction conditions to favor the formation of the C-C bond between two monomer units while suppressing the chain reaction that leads to polymer formation.
Below is a conceptual diagram illustrating the competing reaction pathways.
Caption: Competing pathways for acrylonitrile conversion.
Troubleshooting Guide: Real-Time Problem Solving
This section is formatted to address specific issues you may encounter during your experiments.
Q1: My reaction mixture rapidly became viscous or solidified. What happened and what should I do?
This is a classic sign of runaway polymerization. The process is highly exothermic and can become uncontrollable if not addressed immediately.
-
Immediate Emergency Action:
-
Root Cause Analysis & Prevention:
-
Inhibitor Failure: Commercial acrylonitrile is shipped with a polymerization inhibitor. If you removed the inhibitor for your reaction, the purified monomer is extremely reactive and must be used immediately.[2]
-
Contamination: The most common culprits are peroxide contaminants in solvents (especially ethers like THF) or improperly cleaned glassware.[2] These act as potent free-radical initiators. Always use freshly purified solvents and ensure all glassware is scrupulously cleaned and dried.
-
Thermal Control: The dimerization reaction may have its own exotherm. If the heat generated is not effectively removed, it can initiate thermal polymerization.[3] Use a temperature-controlled bath and monitor the internal reaction temperature closely.
-
Light Exposure: UV light can initiate free-radical polymerization. Protect your reaction from light by wrapping the flask in aluminum foil or working in a dark environment.[2]
-
Q2: My dimer yield is low, and I've produced a significant amount of white precipitate (polymer). How can I improve selectivity?
Poor selectivity indicates that the conditions favor polymerization over dimerization.
-
Root Cause Analysis & Prevention:
-
Suboptimal Temperature: While high temperatures can cause runaway reactions, even moderately elevated temperatures can increase the rate of polymerization relative to dimerization.[4] Carefully optimize the reaction temperature. Lowering the temperature often increases the molecular weight of the resulting polymer, but it can improve dimer selectivity by slowing the competing polymerization reaction.[4]
-
Catalyst/Reaction System: The choice of dimerization method is critical.
-
Electrohydrodimerization: This is a common industrial method.[5] Selectivity towards adiponitrile is highly dependent on the cathode material, with lead and cadmium being traditional choices.[6] The surface adsorption state of acrylonitrile on the cathode is key; high AN coverage favors dimerization, while high hydrogen coverage promotes the formation of the byproduct propionitrile (PN).[7]
-
Chemical Catalysis: Various metal-catalyzed (e.g., Ruthenium) and phosphorus-catalyzed systems exist.[1] Ensure your catalyst is active and has not been poisoned. Catalyst concentration and ligand choice can dramatically impact selectivity.
-
-
Presence of Water: In some systems, particularly electrohydrodimerization, water acts as the proton source.[6] However, in other catalytic systems, water can interfere with the catalyst or promote side reactions. Ensure your reagents and solvents are appropriately dry if required by your specific protocol.
-
Q3: My reaction is inconsistent. Sometimes it works perfectly, other times it fails due to polymerization. Why?
Inconsistency is often traced back to subtle variations in protocol execution and reagent quality.
-
Root Cause Analysis & Prevention:
-
Inconsistent Inhibitor Removal: If your procedure requires inhibitor removal, standardize the process. The efficiency of removal can vary, leading to different levels of residual inhibitor in the reaction.[2]
-
Reagent Purity: Check the purity of all reagents, especially the acrylonitrile monomer and any solvents.[2] Test solvents for peroxides before use, particularly if they have been stored for a long time.[2]
-
Atmospheric Control: The role of oxygen is critical and complex. Many common phenolic inhibitors, like hydroquinone (HQ), require the presence of dissolved oxygen to function effectively.[2] If you are running a reaction under an inert atmosphere (e.g., Nitrogen or Argon) after removing an oxygen-dependent inhibitor, you have no protection against stray radicals. Conversely, if your catalytic cycle is oxygen-sensitive, you must maintain a strict inert atmosphere.
-
Below is a troubleshooting workflow to help diagnose polymerization issues.
Caption: Troubleshooting workflow for polymerization events.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization inhibitors for acrylonitrile?
Several types of inhibitors are used, each with a different mechanism. They are generally added to prevent polymerization during storage and transport.[8]
| Inhibitor Type | Examples | Oxygen Requirement | Notes |
| Phenolic | Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ) | Yes [2] | Most common inhibitors for vinyl monomers. They function by reacting with peroxyl radicals, which requires oxygen. |
| Nitroxide Radicals | TEMPO and its derivatives | No | Highly effective stable free radicals that can directly trap carbon-centered radicals.[9] |
| Phenothiazines | Phenothiazine (PTZ) | No [10] | Effective in oxygen-free systems, making them suitable for processes that require inert atmospheres.[10] |
| Aromatic Amines | Phenylenediamines | Varies | Can act as chain-transfer agents or radical scavengers.[9] |
Q2: Do I need to remove the inhibitor before my dimerization reaction?
Usually, yes. The inhibitor's job is to stop radical chain reactions, and while many dimerization reactions are not radical-based, the inhibitor can sometimes interfere with the catalyst or reaction mechanism. It is standard practice to remove the inhibitor immediately before use to achieve consistent and predictable results.[2]
Q3: What is the safest and most effective way to remove the inhibitor?
Passing the monomer through a column of basic activated alumina is a widely recommended and safe method for removing phenolic inhibitors like HQ and MEHQ at room temperature.[2] Vacuum distillation is another option but is riskier as heating the uninhibited monomer can thermally induce polymerization.[2]
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors using an Alumina Column
This protocol describes a standard laboratory procedure for preparing inhibitor-free acrylonitrile.
-
Materials:
-
Acrylonitrile (containing inhibitor)
-
Basic activated alumina (e.g., Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Clean, dry collection flask (e.g., round-bottom flask)
-
Sand (optional)
-
-
Procedure:
-
Column Preparation: Securely clamp the chromatography column in a vertical position inside a fume hood. Place a small plug of glass wool at the bottom to retain the alumina.[2]
-
Packing: Add a small layer of sand over the glass wool. Slowly pour the basic alumina into the column, gently tapping the side to ensure even packing. A general guideline is to use 15-20g of alumina for every 100 mL of monomer.[2] Add another small layer of sand on top of the alumina bed.
-
Purification: Place the collection flask under the column. Carefully pour the inhibited acrylonitrile onto the top of the column.
-
Elution: Open the stopcock and allow the monomer to pass through the alumina bed via gravity. The alumina will adsorb the phenolic inhibitor.
-
Collection & Use: Collect the clear, inhibitor-free monomer in the flask. This purified acrylonitrile is now highly reactive and should be used immediately. [2]
-
-
Self-Validation:
-
Visual Check: The collected monomer should be colorless. A yellow tint may indicate some residual inhibitor or early-stage polymerization.
-
TLC Analysis (Optional): You can spot the pre- and post-column monomer on a TLC plate to confirm the absence of the inhibitor spot.
-
References
-
Karimi, P. F., et al. (2011). An Experimental Study of the Competing Cathodic Reactions in Electrohydrodimerization of Acrylonitrile. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Polyurethane. Wikipedia. Available at: [Link]
-
Si, C., et al. (n.d.). A Review on Catalyzed Dimerization of Acrylonitrile. sioc-journal.cn. Available at: [Link]
-
Chen, Y.-T., et al. (2022). Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode. Green Chemistry. Available at: [Link]
-
Pączkowska, M., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link]
-
MDPI. (2021). Novel Copper-Based Catalytic Systems for Atom Transfer Radical Polymerization of Acrylonitrile. MDPI. Available at: [Link]
-
Wikipedia. (2024). Polylactic acid. Wikipedia. Available at: [Link]
-
ResearchGate. (2023). The polymerization process of acrylonitrile in the presence of (1,2) dimer nitrone compounds. ResearchGate. Available at: [Link]
-
Al-Sabagh, A. M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. Available at: [Link]
-
ACS Publications. (2021). Acrylonitrile Conversion on Metal Cathodes: How Surface Adsorption Determines the Reduction Pathways. ACS Publications. Available at: [Link]
- Google Patents. (1951). Inhibition of acrylonitrile polymerization. Google Patents.
-
Bulletin of the Chemical Society of Japan. (1966). Hydrodimerization of Acrylonitrile. csj.jp. Available at: [Link]
-
ResearchGate. (2007). Effect of temperature on the polymerization of acrylonitrile a. ResearchGate. Available at: [Link]
-
E3S Web of Conferences. (2021). Production technology of adiponitrile. E3S Web of Conferences. Available at: [Link]
-
Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available at: [Link]
-
MDPI. (2022). Effects of In-Process Temperatures and Blending Polymers on Acrylonitrile Butadiene Styrene Blends. MDPI. Available at: [Link]
-
ACS Publications. (2024). Symmetrical Ionic Liquids Effectively Promote the Electrolytic Dimerization of Acrylonitrile to Adiponitrile. ACS Publications. Available at: [Link]
- Google Patents. (1972). Electrolytic hydrodimerization of acrylonitrile. Google Patents.
-
DOI. (2023). Separation of acrylonitrile from water by n-Alkanols: Effect of alkyl chain length on separation efficiency and correlation of thermodynamic models. DOI. Available at: [Link]
- Google Patents. (2004). Method for preventing polymerization in an acrylic acid manufacturing process. Google Patents.
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removal of unreacted starting materials from nitrile products
Welcome to the Technical Support Center for scientists and researchers engaged in nitrile synthesis. This guide is designed to provide in-depth, practical solutions for a critical, yet often challenging, step in your workflow: the removal of unreacted starting materials from your final nitrile product. The following question-and-answer format directly addresses common issues encountered in the laboratory, offering not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification strategies.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows residual aldehyde from my cyanohydrin synthesis. What's the most effective way to remove it?
This is a very common issue, as the cyanohydrin formation is a reversible reaction.[1] The choice of purification method depends on the properties of your specific cyanohydrin and the aldehyde.
-
Aqueous Sodium Bisulfite Extraction: For many aldehydes, this is the first method to try. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be easily extracted from the organic layer containing your nitrile product.[2]
-
Distillation: If your nitrile product has a significantly higher boiling point than the starting aldehyde, fractional distillation under reduced pressure can be an effective separation technique.[2]
-
Recrystallization: If your nitrile is a solid, recrystallization is an excellent method for achieving high purity, leaving the aldehyde impurity behind in the mother liquor.[2]
-
Column Chromatography: While effective, care must be taken as some cyanohydrins can be sensitive to the stationary phase. Using a less acidic silica gel or an alternative like alumina may be necessary to prevent decomposition of the cyanohydrin back to the aldehyde.[2]
Q2: I've performed a Strecker synthesis. How do I remove the excess amine and cyanide from my α-aminonitrile product?
The Strecker synthesis is a powerful method for creating α-amino acids, but the workup requires careful removal of both basic and cyanide-containing starting materials.[3][4][5]
-
Removing Excess Amine: An acidic wash is the most straightforward approach.[6][7][8] By washing the organic layer with a dilute acid (e.g., 1M HCl), the amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[7][8][9] Be sure to subsequently wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid that could hydrolyze your nitrile.
-
Quenching and Removing Excess Cyanide: Unreacted cyanide must be handled with extreme caution in a well-ventilated fume hood. A common and effective method is to quench the reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions.[10] This converts the toxic cyanide to the much less toxic cyanate. The resulting aqueous waste should be disposed of according to your institution's hazardous waste protocols.
Q3: My nitrile synthesis involved a Grignard reagent. What's the best workup to remove the magnesium salts and any unreacted Grignard reagent?
Grignard reactions with nitriles are a great way to synthesize ketones, but the workup is crucial for isolating a clean product.[11][12][13]
The standard procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate imine anion and precipitates the magnesium salts as magnesium hydroxide, which can then be removed by filtration. The organic layer can then be separated, dried, and concentrated. An acidic workup is necessary to hydrolyze the imine to the desired ketone.[14]
Q4: I've synthesized a nitrile via an SN2 reaction with an alkyl halide and sodium cyanide. How do I purify my product from the inorganic salts?
This is a classic and efficient method for nitrile synthesis.[11][15] The purification is generally straightforward:
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
The inorganic salts (sodium halide and any unreacted sodium cyanide) will dissolve in the aqueous layer, while your organic nitrile product will remain in the organic layer.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (like magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated to yield the purified nitrile.
Troubleshooting Guides
Problem 1: My nitrile product is a polar compound and streaks on the TLC plate during column chromatography.
Streaking on a TLC plate is a common sign of poor interaction with the stationary phase, often seen with polar and basic compounds like amines.[6]
Causality: The polar nitrile group and other functional groups in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.
Solutions:
-
Addition of a Modifier to the Eluent: Adding a small amount of a polar solvent like triethylamine or ammonia to your eluent can help to "cap" the acidic sites on the silica gel, reducing the strong interactions and improving the spot shape.[6]
-
Use of an Alternative Stationary Phase:
-
Basic Alumina: For basic nitriles, using basic alumina instead of silica gel can significantly improve the separation.[6]
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can be a very effective purification method.[6][16][17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[16][18]
-
Problem 2: During distillation, my nitrile product appears to be decomposing.
Thermal decomposition is a risk for many organic compounds, especially those with sensitive functional groups.
Causality: High temperatures can cause unwanted side reactions or degradation of your nitrile product. This is particularly a concern for cyanohydrins, which can revert to the starting aldehyde and cyanide at elevated temperatures.[2]
Solutions:
-
Vacuum Distillation: By reducing the pressure, you lower the boiling point of your compound, allowing for distillation at a lower, less destructive temperature.[2]
-
Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen, which can promote decomposition.[2]
-
Neutralize Before Distillation: If your crude product contains acidic or basic impurities from the reaction, these can catalyze decomposition at high temperatures. A pre-distillation wash with a dilute acid or base, followed by a water wash, can remove these impurities.[2]
Problem 3: I'm trying to recrystallize my nitrile, but I'm getting poor recovery or an oily product.
Recrystallization is a powerful purification technique, but success depends on choosing the right solvent system.[19][20]
Causality:
-
Poor Recovery: The chosen solvent may be too good at dissolving your nitrile, even at low temperatures.[2]
-
Oily Product: The compound may be "oiling out" of solution instead of forming crystals. This can happen if the cooling is too rapid or if impurities are preventing crystal lattice formation.
Solutions for Poor Recovery:
-
Use a Solvent Pair: A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization.[2]
Solutions for an Oily Product:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites that initiate crystallization.[21]
-
Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.
Data Summary and Workflow Visualization
Table 1: Comparison of Common Purification Techniques for Nitriles
| Purification Technique | Pros | Cons | Best Suited For |
| Liquid-Liquid Extraction | Fast, simple, and effective for removing water-soluble impurities. | Limited to separating compounds with different solubilities in immiscible solvents. | Removing inorganic salts, acidic or basic starting materials. |
| Distillation | Excellent for separating liquids with different boiling points. | Can cause decomposition of thermally sensitive compounds. | Purifying liquid nitriles from non-volatile impurities or lower-boiling starting materials. |
| Recrystallization | Can yield very high purity for solid compounds. | Requires finding a suitable solvent system; can have lower yields. | Purifying solid nitriles. |
| Column Chromatography | Highly versatile and can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. | Separating nitriles from starting materials with similar polarities. |
Workflow for Selecting a Purification Method
Sources
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- 21. researchgate.net [researchgate.net]
stability issues of trans-Cyclobutane-1,2-dicarbonitrile under acidic conditions
Welcome to the technical support center for trans-cyclobutane-1,2-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Stability of trans-Cyclobutane-1,2-dicarbonitrile
trans-Cyclobutane-1,2-dicarbonitrile is a valuable building block in organic synthesis. However, its reactivity under acidic conditions, primarily the hydrolysis of the nitrile groups, requires careful consideration. The strained cyclobutane ring is generally stable, but the nitrile functionalities are susceptible to conversion to amides and subsequently to carboxylic acids.[1][2] Understanding the kinetics and potential side reactions is crucial for achieving desired outcomes and avoiding the formation of impurities. This guide will address the most common stability issues encountered during experimental work.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems that may arise when working with trans-cyclobutane-1,2-dicarbonitrile in an acidic environment.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of the dinitrile | Insufficient acid concentration or temperature. | Increase the acid concentration (e.g., using concentrated HCl or H₂SO₄) and/or elevate the reaction temperature. Nitrile hydrolysis often requires heating under reflux to proceed at a reasonable rate.[1] |
| Inappropriate choice of acid. | For complete hydrolysis to the dicarboxylic acid, a strong mineral acid like hydrochloric acid or sulfuric acid is typically effective. | |
| Formation of an intermediate amide (trans-1,2-dicarbamoylcyclobutane) | Incomplete hydrolysis due to mild reaction conditions (low temperature, short reaction time, or dilute acid). | To drive the reaction to the dicarboxylic acid, prolong the reaction time and/or increase the temperature. The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. |
| Use of specific reagents that favor amide formation. | If the goal is the diamide, controlled hydrolysis using specific reagents like a TFA-H₂SO₄ mixture can be employed to selectively stop at the amide stage. | |
| Presence of cis-isomer impurities in the final product | Acid-catalyzed epimerization at one of the stereocenters. | Under strongly acidic conditions, protonation of the carbon alpha to the nitrile (or carboxylic acid) can lead to isomerization to the thermodynamically more stable isomer. For 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable due to reduced steric strain.[3] However, prolonged exposure to harsh acidic conditions could potentially lead to an equilibrium mixture. To minimize this, use the mildest effective conditions and monitor the reaction progress to avoid unnecessarily long reaction times. A study has shown that a cis/trans mixture of 1,2-cyclobutanedicarboxylic acid can be quantitatively isomerized to the trans-diacid in 12N HCl, indicating the trans isomer's higher stability under these conditions.[4] |
| Formation of unidentified byproducts | Ring-opening of the cyclobutane ring under very harsh conditions. | While the cyclobutane ring is generally stable, extremely harsh acidic conditions combined with high temperatures could potentially lead to ring-opening reactions.[5] It is advisable to perform reactions under the mildest conditions that afford the desired product and to conduct a thorough structural analysis of any significant byproducts. |
| Decomposition of starting material or product. | Ensure the reaction temperature does not exceed the decomposition point of the starting material or products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for trans-cyclobutane-1,2-dicarbonitrile in acidic media?
The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile groups. This is a two-step process where each nitrile group is first converted to a carboxylic amide intermediate, which is then further hydrolyzed to a carboxylic acid.[2] The final product of complete hydrolysis is trans-cyclobutane-1,2-dicarboxylic acid.
Caption: Troubleshooting workflow for experiments with trans-cyclobutane-1,2-dicarbonitrile.
Q4: How can I favor the formation of the dicarboxylic acid over the diamide?
To favor the formation of trans-cyclobutane-1,2-dicarboxylic acid, the use of forcing conditions is necessary. This typically involves heating the dinitrile under reflux with a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid, for a sufficient period. [1]It is advisable to monitor the reaction by techniques like TLC or LC-MS to ensure the disappearance of both the starting dinitrile and the intermediate diamide.
Q5: Are there any recommended storage conditions for trans-cyclobutane-1,2-dicarbonitrile to ensure its stability?
To ensure long-term stability, trans-cyclobutane-1,2-dicarbonitrile should be stored in a cool, dry place, away from strong acids and bases. The container should be tightly sealed to prevent exposure to moisture, which could potentially lead to slow hydrolysis over time, especially in the presence of acidic or basic impurities.
Experimental Protocol: Acid-Catalyzed Hydrolysis to trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol provides a general procedure for the hydrolysis of trans-cyclobutane-1,2-dicarbonitrile to the corresponding dicarboxylic acid.
Materials:
-
trans-Cyclobutane-1,2-dicarbonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add trans-cyclobutane-1,2-dicarbonitrile (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of concentrated acid and distilled water. The amount of the acidic solution should be sufficient to fully dissolve or suspend the starting material.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction periodically by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the starting material and the intermediate amide are no longer observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, trans-cyclobutane-1,2-dicarboxylic acid, may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, it can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying of the organic layer, and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture).
References
- Vogel, A. I. (1957). A Text-book of Practical Organic Chemistry. Longmans, Green and Co.
-
Brune, J.-J., Herbowski, A., & Neibecker, D. (1996). Efficient Preparation and Resolution of Trans-1,2-cyclobutanedicarboxylic Acid and Some of its Derivatives. Synthetic Communications, 26(3), 483–493. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Namasivayam, V., & Glick, M. (2018). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 118(19), 9481-9539. [Link]
-
Allen, A. (n.d.). Which is more stable, cis - or trans-1,2-dimethyl cyclobutane and whyh?. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
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- 4. Sci-Hub. Efficient Preparation and Resolution of Trans-1,2-cyclobutanedicarboxylic Acid and Some of its Derivatives / Synthetic Communications, 1996 [sci-hub.se]
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Validation & Comparative
A Comparative Analysis of the Stereoisomeric Stability of Cyclobutane-1,2-dicarbonitrile
Introduction
In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or stereoisomerism, can profoundly influence its physical, chemical, and biological properties. For cyclic compounds, particularly strained ring systems like cyclobutane, the relative orientation of substituents dictates the overall molecular stability. This guide provides an in-depth comparison of the thermodynamic stability of cis- and trans-cyclobutane-1,2-dicarbonitrile, two stereoisomers that present a fascinating interplay of steric and electronic effects. Understanding the factors that govern the stability of these isomers is crucial for researchers in drug design, where precise molecular geometry is paramount for biological activity, and in the development of novel materials with tailored properties.
The cyclobutane ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions of substituents.[1] The ring adopts a puckered or "butterfly" conformation to alleviate some of this torsional strain.[2] When substituents are introduced onto the ring, their relative orientation as either cis (on the same side of the ring) or trans (on opposite sides) introduces additional energetic considerations that determine the more stable isomer.
The Decisive Factors: Steric Hindrance vs. Dipole-Dipole Interactions
The relative stability of cis- and trans-cyclobutane-1,2-dicarbonitrile is primarily governed by a balance between two key intramolecular forces: steric hindrance and dipole-dipole interactions.
Steric Hindrance
In 1,2-disubstituted cyclobutanes, there is a general principle that the trans isomer is more stable than the cis isomer due to minimized steric repulsion between the substituents.[3] In the cis configuration, the two nitrile groups are forced into close proximity on the same face of the cyclobutane ring. This proximity leads to significant van der Waals repulsion, a destabilizing interaction that raises the overall energy of the molecule. Conversely, in the trans isomer, the nitrile groups are positioned on opposite faces of the ring, maximizing the distance between them and thereby minimizing steric clash.
Dipole-Dipole Interactions
The nitrile group (-C≡N) possesses a substantial dipole moment due to the high electronegativity of the nitrogen atom. The orientation of these dipoles relative to each other is a critical determinant of molecular stability.
-
In cis-cyclobutane-1,2-dicarbonitrile, the individual bond dipoles of the two C-CN bonds are oriented in the same general direction. This parallel alignment results in a net molecular dipole and gives rise to repulsive dipole-dipole interactions, which further destabilize the cis isomer.
-
In trans-cyclobutane-1,2-dicarbonitrile, the C-CN bond dipoles are oriented in opposing directions. This anti-parallel arrangement allows for the cancellation of the individual bond dipoles, leading to a much smaller or even zero net molecular dipole.[4] The reduction in intramolecular electrostatic repulsion contributes significantly to the greater stability of the trans isomer.
Quantitative Comparison of Isomer Stability
| Feature | cis-Cyclobutane-1,2-dicarbonitrile | trans-Cyclobutane-1,2-dicarbonitrile |
| Steric Hindrance | High (destabilizing) | Low (stabilizing) |
| Dipole-Dipole Interactions | Repulsive (destabilizing) | Minimized/Canceled (stabilizing) |
| Net Molecular Dipole | Significant | Low to Zero |
| Predicted Relative Stability | Less Stable | More Stable |
Based on this analysis, the trans isomer of cyclobutane-1,2-dicarbonitrile is predicted to be significantly more stable than the cis isomer. The combination of reduced steric hindrance and minimized dipole-dipole repulsion in the trans configuration results in a lower overall potential energy.
Visualizing the Structural Differences
The following diagrams, generated using the DOT language, illustrate the key structural differences and intramolecular interactions that influence the stability of the cis and trans isomers.
Caption: Structural comparison of cis- and trans-cyclobutane-1,2-dicarbonitrile.
Experimental and Computational Verification
To experimentally validate the predicted stability, one could perform an equilibration study. This would involve heating a sample of either isomer (or a mixture) in the presence of a catalyst that facilitates isomerization, and then analyzing the composition of the mixture at equilibrium. The ratio of the isomers at equilibrium is related to the difference in their Gibbs free energy.
Given the challenges in synthesizing and separating these isomers, a more accessible and highly informative approach is through computational chemistry.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Molecular Modeling: Build the 3D structures of both cis- and trans-cyclobutane-1,2-dicarbonitrile using molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations for both isomers using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. This process finds the lowest energy conformation for each isomer.
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).
-
Energy Comparison: The relative stability is determined by comparing the total electronic energies (including ZPVE corrections) of the two isomers. The isomer with the lower total energy is the more stable one.
Caption: A typical computational workflow for determining isomer stability.
Conclusion
References
-
Filo. (2023). Cyclobutanes are relatively rigid molecules. As a result, a cis 1,2-disubstituted cyclobutane has significant steric interactions that translate into a much higher energy than that of the trans isomer. Retrieved from [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
- Eger, E. I., et al. (1998). The convulsant and anesthetic properties of cis-trans isomers of 1,2-dichlorohexafluorocyclobutane and 1,2-dichloroethylene. Anesthesia and Analgesia, 86(3), 594-598.
-
[Chemistry]. (2021, April 27). cis-1,2-Dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane is more stable than its trans isomer. Explain. [Video]. YouTube. Retrieved from [Link]
- Perisanu, S., et al. (2003). The enthalpies of formation of two dibenzocyclooctadienones. Thermochimica Acta, 400(1-2), 109-120.
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
- Herges, R., & Reisenauer, H. P. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 9, 64-70.
- Otero, N., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878.
-
ResearchGate. (n.d.). Ball and stick diagrams of cis (left) and trans (right) isomers of cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]
-
Quora. (2020). Why cis-1,2-dichloroethylene has dipole moment but trans-1,2-dichloroethylene does not? Retrieved from [Link]
- Svatunek, D., et al. (2017). On the Stability of Disubstituted Cyclobutenes – A Computational Study. ChemistryOpen, 6(5), 588-592.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Otero, N., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78.
- Amjaour, H., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Does trans 1,3-dichlorocyclobutane have zero dipole moment? Retrieved from [Link]
-
Professor Dave Explains. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]
-
MDPI. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Retrieved from [Link]
-
[Chemistry]. (2022, October 27). Conformation: Torsional, Angular and Steric Strain: Cyclobutane [Video]. YouTube. Retrieved from [Link]
Sources
Differentiating Cis-Trans Isomers of Substituted Cyclobutanes: A Spectroscopic Guide
For researchers engaged in organic synthesis, medicinal chemistry, and materials science, the precise structural characterization of cyclic compounds is a foundational requirement. Substituted cyclobutanes, prevalent motifs in natural products and pharmaceutical agents, often exist as cis and trans stereoisomers. The distinct spatial arrangement of substituents in these isomers leads to subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers using vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and actionable experimental protocols.
The Decisive Role of Molecular Symmetry in Vibrational Spectroscopy
The primary factor governing the vibrational spectra (Infrared and Raman) of cis and trans cyclobutane isomers is molecular symmetry. The selection rules for each technique are dictated by the molecule's point group, making vibrational spectroscopy a powerful tool for unambiguous differentiation, particularly for symmetrically substituted cyclobutanes like 1,3-disubstituted derivatives.
Causality Behind the Spectra: The Rule of Mutual Exclusion
The key principle for distinguishing these isomers is the Rule of Mutual Exclusion . This rule applies to molecules that possess a center of inversion (a point of symmetry, i). For such centrosymmetric molecules, vibrational modes that are active in the Infrared (IR) spectrum are inactive in the Raman spectrum, and vice versa.[1]
-
Trans-1,3-disubstituted cyclobutanes often possess a center of inversion (point group C2h). Consequently, their vibrational spectra will exhibit bands that are unique to either the IR or the Raman spectrum.[1]
-
Cis-1,3-disubstituted cyclobutanes lack a center of inversion (typically point group Cs or C2v). As a result, many of their vibrational modes are active in both IR and Raman spectra.[1]
This stark difference in spectral activity provides a definitive diagnostic tool. If a vibrational frequency appears in both the IR and Raman spectra, the sample cannot be the pure trans isomer.
Comparative Vibrational Data: cis- and trans-1,3-Cyclobutanedicarboxylic Acid
| Vibrational Mode | cis-Isomer (e.g., C2v symmetry) | trans-Isomer (e.g., C2h symmetry) |
| Symmetric Ring Stretch | IR Active, Raman Active | IR Inactive, Raman Active |
| Asymmetric Ring Stretch | IR Active, Raman Active | IR Active, Raman Inactive |
| Substituent Symmetric Stretch | IR Active, Raman Active | IR Inactive, Raman Active |
| Substituent Asymmetric Stretch | IR Active, Raman Active | IR Active, Raman Inactive |
This table is a generalized prediction based on group theory and selection rules. Specific peak positions would require experimental data.
Unraveling Stereochemistry with ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a quantitative method to distinguish cis and trans isomers by analyzing chemical shifts (δ) and, most critically, proton-proton coupling constants (J). The puckered, non-planar nature of the cyclobutane ring fixes protons in specific spatial relationships, which directly influences these NMR parameters.[2][3]
Causality Behind the Spectra: The Karplus Relationship and Dihedral Angles
The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[4]
-
Cis Isomers: Protons on adjacent carbons can have both cis and trans relationships to each other. The coupling between two adjacent methine protons in a cis-1,2-disubstituted cyclobutane will be different from that in the trans isomer due to different dihedral angles.
-
Trans Isomers: Similarly, the dihedral angles between protons in a trans isomer will differ from the cis isomer, leading to predictably different coupling constants. For instance, in 1,2-disubstituted cyclobutanes, the trans isomer often exhibits a larger coupling constant between the methine protons (H-1 and H-2) compared to the cis isomer.[5][6]
Chemical Shift Considerations
The chemical shifts of the ring protons are also influenced by the stereochemistry. The magnetic anisotropy of the substituents can shield or deshield nearby protons. In 1,2-diphenylcyclobutane, for example, the methine protons (H-1/2) in the trans isomer are shielded (shifted upfield) by approximately 0.44 ppm relative to the cis isomer.[2] However, this trend can be reversed in other substitution patterns, such as in 1,3-disubstituted systems.[2]
Comparative ¹H NMR Data: cis- and trans-1,2-Disubstituted Cyclobutanes
| Parameter | General Observation for cis Isomers | General Observation for trans Isomers | Rationale |
| ³JH1-H2 | Smaller value (e.g., 6-14 Hz)[5] | Larger value (e.g., 11-18 Hz)[5][6] | Dihedral angle dependence (Karplus relationship). |
| δ (Methine Protons) | Can be downfield relative to trans. | Can be upfield relative to cis.[2] | Anisotropic shielding/deshielding effects of substituents. |
Note: The exact values of coupling constants and chemical shifts are highly dependent on the specific substituents and the solvent used.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible results, the following step-by-step protocols for sample analysis are recommended. This workflow is designed as a self-validating system, where the results from one technique corroborate the findings from another.
Diagram: Overall Experimental Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
A Definitive Guide to the Structural Validation of trans-Cyclobutane-1,2-dicarbonitrile: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for understanding its function and potential applications.[1] The seemingly subtle difference between cis and trans isomers in a cyclic system can lead to vastly different biological activities and physical properties. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of trans-cyclobutane-1,2-dicarbonitrile, a molecule of interest in synthetic and medicinal chemistry.[2][3]
While various spectroscopic methods provide crucial pieces of the structural puzzle, we will establish why single-crystal X-ray crystallography stands as the unequivocal gold standard for confirming the trans stereochemistry of this molecule. Lacking a publicly available crystal structure for this specific dinitrile, this guide will serve as a comprehensive framework for its complete structural elucidation, blending established principles with practical, field-proven protocols.
The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules.[4][5] It directly visualizes the atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and, most critically for this case, the absolute and relative stereochemistry.
The core principle of this technique lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. By analyzing the pattern and intensity of the diffracted X-rays, we can reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. For trans-cyclobutane-1,2-dicarbonitrile, this would provide irrefutable proof of the nitrile groups being on opposite sides of the cyclobutane ring.
Proposed Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that requires patience and precision. The following workflow outlines the critical stages.
Caption: Workflow for X-ray Crystallographic Validation.
Detailed Protocol: X-ray Crystallography
-
Crystal Growth (The Art of the Science):
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).[5]
-
Protocol:
-
Ensure the purity of trans-cyclobutane-1,2-dicarbonitrile is high (>95%), as impurities can inhibit crystallization.[6]
-
Screen a variety of solvents and solvent systems (e.g., slow evaporation from a solution in ethyl acetate/hexane, vapor diffusion of a poor solvent like hexane into a solution in a good solvent like dichloromethane).
-
The low melting point of the target compound (32-37°C) suggests that melt crystallization or sublimation could also be viable techniques.[]
-
Once crystals form, examine them under a microscope for sharp edges, uniform morphology, and lack of twinning or other defects.
-
-
-
Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams.
-
Protocol:
-
Select a suitable crystal and mount it on a goniometer head, typically using a cryo-loop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Mount the goniometer on a single-crystal X-ray diffractometer.
-
Perform an initial unit cell determination to confirm the crystal quality and obtain lattice parameters.
-
Execute a full data collection run, rotating the crystal through a range of angles and recording the diffraction pattern.
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data and build an accurate 3D model of the molecule.
-
Protocol:
-
Integrate the raw diffraction data to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the model by adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data.
-
The final refined structure will yield precise coordinates for each atom, allowing for the definitive assignment of the trans configuration.
-
-
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides a definitive answer, it is not always feasible due to challenges in obtaining suitable crystals. In such cases, a combination of other spectroscopic techniques is employed to build a strong, albeit indirect, case for the structure.
| Technique | Strengths for trans-Cyclobutane-1,2-dicarbonitrile | Limitations |
| X-ray Crystallography | Provides direct, unambiguous 3D structural evidence of the trans configuration.[4][5] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[8] |
| NMR Spectroscopy | Can differentiate cis and trans isomers based on symmetry and proton-proton coupling constants (J-values).[9][10][11][12] | Interpretation can be complex; relies on assumptions about coupling constants and through-space effects (NOE) which may not be conclusive alone. |
| IR Spectroscopy | Confirms the presence of the nitrile functional group (C≡N) with a characteristic sharp peak.[13][14][15][16] | Provides no direct information about the stereochemistry of the molecule. |
| Mass Spectrometry | Confirms the molecular weight and elemental formula.[17] Fragmentation patterns can offer clues about the ring structure.[18][19] | Generally cannot distinguish between stereoisomers like cis and trans as they have the same mass.[17] |
In-Depth Look at Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For differentiating cis and trans isomers of cyclobutane-1,2-dicarbonitrile, both ¹H and ¹³C NMR would be essential.
-
Causality Behind Experimental Choices:
-
¹H NMR: The key to distinguishing the isomers lies in the coupling constants (J-values) between the protons on the cyclobutane ring. In the trans isomer, the two protons attached to the nitrile-bearing carbons (H1 and H2) are chemically equivalent due to a C₂ axis of symmetry. They would appear as a single signal. The four methylene protons would also show a specific splitting pattern. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which differs for cis and trans isomers.
-
¹³C NMR: The symmetry of the molecule also dictates the number of signals in the carbon spectrum. The trans isomer, with its C₂ symmetry, would show only two signals: one for the two equivalent nitrile-bearing carbons and one for the two equivalent methylene carbons. The cis isomer, having a plane of symmetry, would also show two signals. Therefore, ¹³C NMR alone may not be sufficient to distinguish the two.
-
2D NMR (COSY, NOESY): A COSY (Correlation Spectroscopy) experiment would confirm which protons are coupled to each other. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide the definitive proof short of crystallography. For the cis isomer, a through-space correlation (NOE) would be expected between H1 and H2, whereas for the trans isomer, no such correlation should be observed.
-
-
Sample Preparation: Dissolve ~5-10 mg of trans-cyclobutane-1,2-dicarbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Note the chemical shifts, integration, and multiplicity (splitting pattern) of all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
2D NMR Acquisition (if necessary):
-
Run a COSY experiment to establish proton-proton connectivity.
-
Run a NOESY experiment with an appropriate mixing time to observe through-space correlations, which is crucial for differentiating the cis and trans isomers.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
-
Causality Behind Experimental Choices: The primary utility of IR for this molecule is the confirmation of the nitrile functional group. The C≡N triple bond has a characteristic stretching frequency that appears in a relatively clean region of the spectrum. Saturated nitriles typically show a sharp, intense absorption peak in the range of 2260-2240 cm⁻¹.[13]
-
Sample Preparation: Prepare the sample using a suitable method (e.g., as a thin film on a salt plate (NaCl or KBr) from a volatile solvent, or as a KBr pellet).
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic C≡N stretching peak around 2250 cm⁻¹.[14][16] Also, identify the C-H stretching peaks for the cyclobutane ring (~2850-3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
-
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the confirmation of the elemental formula (C₆H₆N₂).[20] The fragmentation pattern in the mass spectrum can provide clues about the molecule's structure. For cyclic compounds, characteristic fragmentation often involves the loss of small, stable neutral molecules.[19]
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum. Determine the mass-to-charge ratio (m/z) of the molecular ion. If using HRMS, calculate the elemental formula.
-
Fragmentation Analysis: Analyze the major fragment ions to gain structural insights. For cyclobutane, a characteristic fragmentation might involve cycloreversion to two ethylene molecules or loss of small fragments.
Synthesizing the Data: A Self-Validating System
While X-ray crystallography provides a single, definitive answer, the true power of structural validation lies in the convergence of data from multiple, independent techniques. Each method corroborates the others, creating a self-validating system that builds a fortress of evidence around the proposed structure.
Caption: Integration of analytical data for structural validation.
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A Senior Application Scientist's Guide to the Computational Energetics of Cyclobutane Isomers
For researchers, medicinal chemists, and material scientists, understanding the inherent energy landscapes of molecular scaffolds is paramount for predicting reactivity, stability, and suitability for various applications. Strained ring systems, such as cyclobutane and its isomers, are of particular interest due to their unique chemical properties and potential as building blocks in complex molecular architectures. This guide provides an in-depth comparison of computational approaches to determine the energetics of cyclobutane, bicyclo[1.1.0]butane, and the highly strained tetrahedrane, supported by experimental data and detailed computational protocols.
The Significance of Ring Strain in Cyclobutane and its Isomers
The concept of ring strain, first proposed by Adolf von Baeyer, is crucial for understanding the chemical behavior of cyclic molecules. This strain arises from deviations from ideal bond angles, torsional strain from eclipsing interactions, and transannular interactions. In cyclobutane, the deviation from the ideal tetrahedral bond angle of 109.5° to approximately 90° induces significant angle strain. To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[1] This structural nuance is a critical factor in accurately modeling its energetics.
The isomers of cyclobutane, such as bicyclo[1.1.0]butane and tetrahedrane, exhibit even greater degrees of ring strain. Bicyclo[1.1.0]butane can be visualized as two fused cyclopropane rings, resulting in a highly strained central bond.[2] Tetrahedrane, a platonic solid hydrocarbon, represents an extreme case of angle strain with C-C-C bond angles of 60°. Understanding the relative energies and strain of these isomers is essential for harnessing their synthetic potential and predicting their reactivity.
Comparative Analysis of Isomer Energetics: A Computational and Experimental Overview
The relative stability and strain energy of cyclobutane and its isomers can be quantified through both experimental techniques, such as heat of combustion measurements, and a variety of computational chemistry methods. Below is a comparative summary of reported values.
Relative Energies and Enthalpies of Formation
The relative energy of isomers provides a direct measure of their thermodynamic stability. The following table compares the experimental and computed relative enthalpies of formation (ΔHf°) for C4H8 and C4H6 isomers.
| Isomer | Experimental ΔHf° (kJ/mol) | Computational Model | Calculated Relative Enthalpy (kJ/mol) | Reference |
| Cyclobutane (C4H8) | 27.63 ± 0.47 | G4 | 52.8 | [3] |
| Bicyclo[1.1.0]butane (C4H6) | Not Available | GVB/3-21G* | Not Directly Compared | [4] |
| Tetrahedrane (C4H4) | Not Available | G4(MP2) | Not Directly Compared | [5] |
Note: Direct experimental comparison is challenging due to the instability of some isomers. Computational values often provide the most reliable estimates of relative energies. The Active Thermochemical Tables (ATcT) provide a high-accuracy enthalpy of formation for gaseous cyclobutane as 27.63 ± 0.47 kJ/mol at 298.15 K.[6]
Strain Energies: Quantifying Molecular Instability
Strain energy is a measure of the excess energy stored in a molecule due to its constrained geometry compared to a hypothetical strain-free reference compound. It is a key indicator of reactivity.
| Isomer | Experimental Strain Energy (kcal/mol) | Computational Model | Calculated Strain Energy (kcal/mol) | Reference |
| Cyclobutane | 26.3 | MP2/6-311G(d,p) | 27.2 | [7][8] |
| Bicyclo[1.1.0]butane | ~66.5 | Not Specified | 66.5 | [2] |
| Tetrahedrane | Not Available | G2 | 100.29 (Strain Enthalpy) | [9] |
The strain energy of bicyclo[1.1.0]butane is estimated to be around 66.5 kcal/mol, highlighting its significant instability and reactivity.[2] For tetrahedrane, high-level G2 calculations predict a strain enthalpy of 100.29 kcal/mol, underscoring its extreme strain.[9]
A Practical Guide to Computational Energetics Analysis
To provide actionable insights for researchers, this section outlines a detailed, step-by-step protocol for calculating the energetics of cyclobutane isomers using Density Functional Theory (DFT), a widely used and versatile computational method.[10][11]
Experimental Protocol: DFT-Based Energy Calculation
This protocol utilizes the Gaussian suite of programs, a common tool in computational chemistry.
1. Molecular Structure Generation:
-
Action: Construct the 3D structures of cyclobutane, bicyclo[1.1.0]butane, and tetrahedrane using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.
-
Causality: An accurate initial geometry is crucial for the efficiency and success of the subsequent optimization calculation. For cyclobutane, it is important to start with a non-planar, puckered geometry.
2. Input File Preparation:
-
Action: Create a Gaussian input file (.gjf or .com) for each molecule. A typical input file for a geometry optimization and frequency calculation using the B3LYP functional and the 6-31G(d) basis set would be structured as follows:[7]
-
Causality:
-
%nprocshared and %mem define the computational resources.
-
%chk specifies a checkpoint file to save the calculation's progress and results.
-
#p B3LYP/6-31G(d) Opt Freq is the route section:
-
B3LYP: A popular hybrid DFT functional that often provides a good balance of accuracy and computational cost for organic molecules.
-
6-31G(d): A Pople-style basis set that includes polarization functions on heavy atoms, which is essential for describing the strained bonds in these systems.
-
Opt: Keyword to perform a geometry optimization to find the lowest energy structure.
-
Freq: Keyword to perform a frequency calculation. This is crucial to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.[12]
-
-
The title and charge/multiplicity lines are self-explanatory. The Cartesian coordinates define the initial atomic positions.
-
3. Job Submission and Monitoring:
-
Action: Submit the input file to the Gaussian program.
-
Causality: The software will now iteratively solve the Schrödinger equation and adjust the molecular geometry to minimize the total energy.
4. Output Analysis and Data Extraction:
-
Action: Upon successful completion, analyze the output file (.log or .out).
-
Causality:
-
Convergence: Verify that the geometry optimization has converged successfully. Look for the "Optimization completed" message.
-
Frequency Analysis: Check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies.[12]
-
Energy Extraction: Locate the final electronic energy (SCF Done). For more accurate thermochemical data, use the "Sum of electronic and zero-point Energies" or the "Sum of electronic and thermal Enthalpies" provided in the frequency output.
-
5. Calculation of Relative and Strain Energies:
-
Action:
-
Relative Energy: The relative energy of two isomers is the difference in their calculated total energies (including ZPVE).
-
Strain Energy: Calculate the strain energy using a homodesmotic or isodesmic reaction. This involves creating a balanced chemical equation where the number and types of bonds are conserved on both sides, minimizing error cancellation. For example, for cyclobutane: Cyclobutane + 4 CH4 -> 4 CH3-CH3 The strain energy is the negative of the reaction enthalpy calculated from the total energies of the optimized structures.
-
-
Causality: Isodesmic reactions provide a more reliable method for calculating strain energies than simply comparing to acyclic analogues, as they better cancel out systematic errors in the computational method.[9]
Visualizing the Computational Workflow
To further clarify the process, the following diagram illustrates the logical flow of a computational energetics study.
Caption: A flowchart of the computational workflow for determining molecular energetics.
Conclusion
This guide has provided a comparative analysis of the energetics of cyclobutane and its highly strained isomers, bicyclo[1.1.0]butane and tetrahedrane, grounded in both experimental and computational data. The provided step-by-step protocol for DFT calculations offers a practical framework for researchers to conduct their own investigations into the fascinating chemistry of these and other strained ring systems. By carefully selecting computational methods and validating them against available experimental data, we can gain profound insights into molecular stability and reactivity, accelerating the discovery and development of new chemical entities.
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Sherrill, D. (2020). Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube. [Link]
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A Head-to-Head Comparison: Dicarbonitrile vs. Dicarboxylic Acid Cyclobutane Analogs in Drug Discovery
An In-depth Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclobutane scaffold has emerged as a valuable motif for crafting drug candidates with enhanced pharmacological properties.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups, impacting potency, selectivity, and metabolic stability.[1][2][3] This guide provides a comprehensive comparison of two key functionalizations of the cyclobutane core: dicarbonitrile and dicarboxylic acid analogs. Understanding the distinct properties imparted by these groups is critical for rational drug design and lead optimization.
The choice between a dicarboxylic acid and a dicarbonitrile can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While carboxylic acids are prevalent in known drugs and natural substrates, they often present challenges such as poor membrane permeability and metabolic liabilities.[4][5] The dinitrile moiety is frequently explored as a non-classical bioisostere for the dicarboxylic acid, aiming to mitigate these drawbacks while preserving or enhancing target engagement.[6][7]
Section 1: Physicochemical Properties - The Foundation of Drug Action
A molecule's fundamental physicochemical characteristics govern its journey from administration to its biological target. Here, we dissect the key differences between our two analog classes.
Acidity, Polarity, and Lipophilicity
The most striking difference lies in the acidity and polarity of the two functional groups. Dicarboxylic acids, with typical pKa values around 4-5, are predominantly ionized at physiological pH (7.4), existing as highly polar dicarboxylates.[4] This charge significantly increases water solubility but is a major impediment to passive diffusion across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier.[5]
In contrast, the dicarbonitrile group is non-ionizable, significantly less polar, and acts as a hydrogen bond acceptor.[8] This translates to a higher lipophilicity, which is a critical factor for cell permeability. The difference is quantitatively captured by the distribution coefficient (LogD), which measures lipophilicity at a specific pH.
Table 1: Comparative Physicochemical Properties
| Property | Dicarboxylic Acid Analog | Dicarbonitrile Analog | Rationale & Implication |
| Acidity (pKa) | ~4-5 (acidic) | Neutral | Dicarboxylic acids are ionized at pH 7.4, increasing polarity and reducing permeability.[4] |
| Polarity (PSA) | High | Moderate | The high polarity of the carboxylate form limits passive diffusion. Nitriles offer a less polar alternative. |
| Lipophilicity (LogD at pH 7.4) | Low (often negative) | High | Higher LogD for dinitriles suggests better membrane permeability and potentially higher tissue distribution.[4] |
| Hydrogen Bonding | Strong H-bond donor & acceptor | H-bond acceptor only | Dicarboxylic acids can form strong electrostatic interactions, which is key for target binding but can also lead to off-target effects and poor permeability.[8] |
The strategic replacement of a dicarboxylic acid with a dicarbonitrile is a classic bioisosteric approach to enhance a compound's ability to cross biological membranes, a crucial first step towards bioavailability.[5]
Section 2: Pharmacokinetic Profile (ADME) - The Molecule's Journey
How a drug candidate is absorbed, distributed, metabolized, and excreted determines its efficacy and safety. The functional group choice plays a pivotal role in this journey.
Absorption and Permeability
Oral bioavailability is often limited by poor absorption in the gastrointestinal (GI) tract. The high polarity and charged nature of dicarboxylic acids severely restrict their passive diffusion. While some may utilize specific transporter proteins, reliance on such mechanisms can lead to variability in absorption among individuals.
Dicarbonitrile analogs, with their enhanced lipophilicity and neutral character, are generally expected to exhibit superior passive permeability. This can be experimentally verified using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
PAMPA provides a measure of passive diffusion across an artificial lipid membrane.[9][10]
-
Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium and accounting for both passive diffusion and active transport processes.[11][12][13][14]
Generally, a dicarbonitrile analog will show a higher apparent permeability coefficient (Papp) in these assays compared to its dicarboxylic acid counterpart.
Metabolism and Stability
The metabolic fate of a drug candidate is a critical determinant of its half-life and potential for toxicity.
-
Dicarboxylic Acids : The carboxylic acid group is susceptible to Phase II metabolism, primarily through glucuronidation, which facilitates rapid elimination.[4] This can lead to a short in vivo half-life. The resulting acyl glucuronides can be reactive, potentially leading to idiosyncratic toxicity.[4]
-
Dicarbonitriles : The nitrile group is generally robust and metabolically stable.[8][15] In most nitrile-containing pharmaceuticals, this group passes through the body unchanged.[8][15] Metabolism typically occurs at other sites on the molecule.[15] This metabolic stability can lead to a longer half-life and a more predictable pharmacokinetic profile. However, it's crucial to ensure that there are no adjacent C-H bonds that could be oxidized to form cyanohydrins, which might release cyanide, though this is rare for nitriles on fully substituted carbons.[15]
The metabolic stability can be assessed using liver microsomal stability assays, which measure the rate of drug depletion by Phase I metabolic enzymes, primarily cytochrome P450s.[16][17][18][19]
dot
Caption: General workflow for comparing cyclobutane analogs.
Conclusion and Strategic Outlook
The choice between a dicarbonitrile and a dicarboxylic acid functionalization on a cyclobutane scaffold is a critical decision in drug design, with profound implications for the entire ADME profile of a drug candidate.
-
Dicarboxylic acid analogs are often suitable for targets where strong electrostatic interactions are required for binding and when high water solubility is paramount (e.g., for intravenous administration). However, medicinal chemists must be prepared to address challenges related to poor oral absorption and potentially rapid metabolic clearance.
-
Dicarbonitrile analogs represent a powerful strategic alternative when improved cell permeability and metabolic stability are desired. By serving as a non-ionizable, less polar bioisostere, the dinitrile can overcome the pharmacokinetic hurdles associated with dicarboxylic acids, making it an attractive choice for orally bioavailable drugs.
Ultimately, the optimal choice is context-dependent, relying on the specific target, the desired therapeutic modality, and the overall property profile of the lead series. The experimental framework provided in this guide offers a robust system for generating the comparative data needed to make an informed, evidence-based decision, thereby accelerating the journey from a promising lead compound to a viable drug candidate.
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A Comparative Analysis of Steric Hindrance in Cis- and Trans-1,2-Disubstituted Cyclobutanes: A Guide for Researchers
Introduction
For researchers and professionals in drug development and medicinal chemistry, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms can profoundly influence a molecule's pharmacological properties, from receptor binding affinity to metabolic stability. Cyclobutane rings, as strained four-membered carbocycles, are increasingly utilized as versatile scaffolds in drug design to enhance molecular rigidity and explore novel chemical space.[1] When this ring is disubstituted at adjacent carbons (1,2-disubstitution), the resulting cis and trans diastereomers exhibit distinct three-dimensional structures and, consequently, different levels of intramolecular strain.
This guide provides an in-depth analysis of the steric hindrance in cis- versus trans-1,2-disubstituted cyclobutanes. We will delve into the conformational intricacies of the puckered cyclobutane ring, present experimental data that quantifies the stability differences, and detail the methodologies used to characterize these isomers. This information is critical for the rational design of molecules with optimized conformations for biological activity. The configuration of stereocenters in 1,2-disubstituted cyclobutanes has been shown to significantly influence their bioactivity.[1]
The Puckered Conformation of Cyclobutane: The Root of Steric Differences
Unlike the flat, regular square often depicted in introductory texts, cyclobutane is not planar. A planar conformation would lead to significant torsional strain from the eclipsing of all eight C-H bonds.[2] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[3] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of approximately 156° as determined by X-ray crystallography for cis-1,2-cyclobutanedicarboxylic acid.[4] This puckering reduces torsional strain but introduces a small amount of angle strain, as the C-C-C bond angles become approximately 88°.[2]
This puckered structure is dynamic, with the "flap" of the butterfly rapidly flipping between the four carbon atoms. However, when substituents are introduced, they occupy distinct positions that are not equivalent. These positions are referred to as pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more outwards from the ring's "equator"). The energetic preference of a substituent for the pseudo-equatorial position is the cornerstone of understanding steric hindrance in this system.
Caption: Logical relationship between cyclobutane's puckered conformation and the resulting pseudo-axial and pseudo-equatorial substituent positions.
Analysis of Steric Hindrance: Cis vs. Trans Isomers
The key to comparing the steric strain in cis- and trans-1,2-disubstituted cyclobutanes lies in how the two substituents can occupy the pseudo-axial and pseudo-equatorial positions in the puckered ring.
Trans-1,2-Disubstituted Cyclobutanes: The More Stable Isomer
In the trans isomer, the two substituents are on opposite faces of the ring. This arrangement allows the puckered ring to adopt a conformation where both substituents occupy pseudo-equatorial positions . This diequatorial-like conformation minimizes steric repulsion between the substituents and between the substituents and the ring's hydrogen atoms. This conformation is relatively rigid and energetically favorable. For example, a detailed ¹H NMR study of trans-1,2-diphenylcyclobutane concluded that the conformation with the two phenyl groups in a pseudo-diequatorial arrangement is strongly preferred.[5][6]
Cis-1,2-Disubstituted Cyclobutanes: Inherent Steric Strain
In the cis isomer, the two substituents are on the same face of the ring. This forces one substituent into a pseudo-equatorial position and the other into a pseudo-axial position. The molecule can undergo a rapid ring flip, which interchanges the pseudo-axial and pseudo-equatorial positions of the substituents. However, in either conformation, one substituent will always be in the more sterically demanding pseudo-axial position.
The pseudo-axial substituent experiences significant steric repulsion from the atoms on the same side of the ring, particularly the hydrogen atom at the 3-position (a 1,3-diaxial-like interaction). This interaction is the primary reason for the lower stability of the cis isomer compared to the trans isomer in 1,2-disubstituted cyclobutanes.
Caption: Conformational analysis of cis- and trans-1,2-disubstituted cyclobutanes, highlighting the origin of differential steric strain.
Supporting Experimental and Computational Data
While a comprehensive set of thermodynamic values analogous to the "A-values" for cyclohexanes is not as readily available for cyclobutanes, numerous studies provide strong evidence for the greater stability of the trans isomer in 1,2-disubstituted systems.
| Compound | Observation | Reference |
| 1,2-Dimethylcyclobutane | The trans isomer is more stable than the cis isomer. This is attributed to the cis isomer having one methyl group in a pseudo-axial position, leading to steric hindrance, while the trans isomer can adopt a diequatorial-like conformation. | [7][8] |
| 1,2-Diphenylcyclobutane | ¹H NMR analysis shows the trans isomer is rigid with both phenyl groups in pseudo-equatorial positions. The cis isomer undergoes rapid flipping between two equivalent conformations, each with one pseudo-axial and one pseudo-equatorial phenyl group. | [5][6] |
| cis-1,2-Cyclobutanedicarboxylic acid | X-ray crystallography reveals a puckered ring with a dihedral angle of 156°. The two carboxylic acid groups are on the same side of the ring, with an intramolecular distance of 3.05 Å between the carboxyl carbons. In the trans isomer, this distance increases to 3.57 Å, illustrating the greater separation of substituents in the trans configuration. | [4][9] |
| 1,2-Dichlorohexafluorocyclobutane | The two diastereomers exhibit different biological activities. The cis isomer is nearly twice as potent a convulsant as the trans isomer, demonstrating that the difference in stereochemistry leads to distinct interactions with biological receptors. | [10] |
Experimental Protocols for Isomer Analysis
The determination of the stereochemistry and conformational preferences of 1,2-disubstituted cyclobutanes relies heavily on a combination of spectroscopic and computational methods.
Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for distinguishing between cis and trans isomers and analyzing their conformations. The key lies in the analysis of vicinal coupling constants (³JHH).
Objective: To determine the relative stereochemistry (cis or trans) of a 1,2-disubstituted cyclobutane and assess its conformational preferences.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified cyclobutane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is free of paramagnetic impurities which can cause line broadening.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Acquire a 2D Correlation Spectroscopy (COSY) experiment. This is crucial for unambiguously assigning which protons are coupled to each other, especially in complex spin systems.
-
-
Spectral Analysis and Interpretation:
-
Assign the protons: Use the COSY spectrum to identify the protons on C1, C2, and the methylene protons on C3 and C4.
-
Extract Coupling Constants (³JHH): Carefully measure the vicinal coupling constants between the protons on C1 and C2 (H1-H2), and between the protons on C1 and the adjacent methylene protons on the ring.
-
Apply the Karplus Relationship: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons.
-
In a rigid, puckered trans isomer (diequatorial-like), the H1-H2 dihedral angle will be large (approaching 180°), resulting in a large ³JHH value (typically > 8 Hz).
-
In a cis isomer (one pseudo-axial, one pseudo-equatorial proton), the H1-H2 dihedral angle will be smaller, leading to a smaller ³JHH value (typically < 6 Hz).
-
-
Conformational Rigidity: For the trans isomer, a single set of sharp signals for the diequatorial-like conformer is expected. For the cis isomer, if ring flipping is rapid at the measurement temperature, the observed coupling constants will be an average of the two flipping conformations.[5][6]
-
Caption: Experimental workflow for the determination of cyclobutane stereochemistry using NMR spectroscopy.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable for corroborating experimental findings. By calculating the energies of the different possible conformations of the cis and trans isomers, the relative stabilities can be predicted. These calculations can also provide optimized geometries, from which dihedral angles can be measured and compared to those derived from NMR coupling constants.[11]
Conclusion
The analysis of steric hindrance in cis- and trans-1,2-disubstituted cyclobutanes is fundamentally linked to the non-planar, puckered conformation of the cyclobutane ring.
-
Trans isomers are generally more stable because they can adopt a diequatorial-like conformation that minimizes steric repulsions.
-
Cis isomers are less stable due to the unavoidable presence of a sterically hindered pseudo-axial substituent, which leads to unfavorable 1,3-diaxial-like interactions.
This stability difference can be quantified and is reflected in the distinct spectroscopic properties of the isomers, particularly their ¹H NMR coupling constants. For professionals in drug discovery and chemical research, a thorough understanding and experimental verification of the stereochemistry of substituted cyclobutanes are critical steps in the design and synthesis of new chemical entities with desired three-dimensional structures and biological functions.
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A Comparative Guide to the Conformational Analysis of trans-Cyclobutane-1,2-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The Dynamic Landscape of the Cyclobutane Ring
Unlike the planar representation often depicted in 2D structures, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain from eclipsing hydrogen atoms and angle strain from the deviation from the ideal sp³ bond angle of 109.5° to 90°. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation[1][2]. This puckering increases angle strain slightly but significantly reduces the energetically unfavorable torsional strain[3].
The puckered conformation is dynamic, with the ring rapidly inverting between two equivalent puckered forms at room temperature. The energy barrier for this inversion in unsubstituted cyclobutane is relatively low, approximately 1.45 kcal/mol[4]. The degree of puckering is defined by the dihedral angle, which for cyclobutane is around 28-35°[4][5].
Caption: Energy profile of cyclobutane ring puckering and inversion.
Conformational Isomers of trans-Cyclobutane-1,2-dicarbonitrile
In a trans-1,2-disubstituted cyclobutane, the two substituents are on opposite faces of the ring. Due to the puckered nature of the ring, the substituents can occupy two distinct positions: pseudo-axial (a) or pseudo-equatorial (e). This gives rise to two primary chair-like conformers in rapid equilibrium: a diequatorial conformer and a diaxial conformer.
-
Diequatorial (e,e) Conformer: Both cyano groups occupy pseudo-equatorial positions. This conformation is generally expected to be the more stable of the two.
-
Diaxial (a,a) Conformer: Both cyano groups occupy pseudo-axial positions. This conformation is typically less stable due to greater steric interactions.
Caption: The two primary conformers of trans-1,2-disubstituted cyclobutanes.
For trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions[6]. A similar, though less pronounced, principle applies to cyclobutanes. The diaxial conformer of trans-cyclobutane-1,2-dicarbonitrile would experience greater transannular steric strain between the two axial cyano groups and with the axial hydrogen atoms at the C3 and C4 positions.
The cyano group itself has a relatively small steric footprint but possesses a significant dipole moment. While steric factors are likely to be dominant in favoring the diequatorial conformer, electronic effects such as dipole-dipole interactions could also play a role in the relative stability of the conformers. Computational studies on related dicyanoalkanes have shown that solvent polarity can influence conformational preferences[7].
Comparative Analysis with Analogous Compounds
To predict the conformational behavior of trans-cyclobutane-1,2-dicarbonitrile, we can draw comparisons with its cis-isomer and the corresponding dicarboxylic acids.
| Compound | Predicted Most Stable Conformation | Key Considerations |
| trans-Cyclobutane-1,2-dicarbonitrile | Diequatorial | Minimization of transannular steric interactions. |
| cis-Cyclobutane-1,2-dicarbonitrile | Axial-Equatorial | One substituent is axial and the other equatorial. Ring inversion leads to an equivalent conformation. |
| trans-Cyclobutane-1,2-dicarboxylic acid | Diequatorial | Similar steric considerations to the dinitrile. Intermolecular hydrogen bonding in the solid state can influence conformation. |
| cis-Cyclobutane-1,2-dicarboxylic acid | Axial-Equatorial | Intramolecular hydrogen bonding is possible, which could influence the puckering angle and conformational stability. |
Experimental and Computational Workflow for Conformational Analysis
A definitive conformational analysis of trans-cyclobutane-1,2-dicarbonitrile would necessitate a synergistic approach combining experimental spectroscopy and computational modeling.
Synthesis
The synthesis of cis- and trans-cyclobutane-1,2-dicarbonitrile can be achieved through established organic chemistry methodologies. For instance, the [2+2] cycloaddition of acrylonitrile could be a potential route, followed by separation of the cis and trans isomers. An alternative route described in Organic Syntheses involves the dichlorination of 1,2-dicyanocyclobutene followed by dechlorination to yield a mixture of isomers that can be separated[8].
Experimental Methodologies
Variable Temperature NMR (VT-NMR) Spectroscopy
VT-NMR is a powerful technique for studying dynamic processes such as conformational changes. By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons.
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Dissolve a pure sample of trans-cyclobutane-1,2-dicarbonitrile in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol, or deuterated toluene).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. The signals for the ring protons will likely be averaged due to rapid ring inversion.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Coalescence and Low-Temperature Limit: Observe the broadening of the signals as the temperature decreases. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature. Continue to lower the temperature until sharp, distinct signals for the axial and equatorial protons are observed.
-
Data Analysis: From the low-temperature spectrum, the coupling constants (³J) between vicinal protons can be measured. The magnitude of these coupling constants is related to the dihedral angle via the Karplus equation, providing information about the ring's pucker and the positions of the substituents. The relative integration of the signals for the two conformers at low temperature allows for the calculation of the equilibrium constant and the free energy difference (ΔG°) between them.
Vibrational Spectroscopy (Infrared and Raman)
IR and Raman spectroscopy are sensitive to the molecular symmetry of different conformers. The diequatorial and diaxial conformers of trans-cyclobutane-1,2-dicarbonitrile belong to different point groups, which will result in different selection rules for their vibrational modes.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A liquid or solid sample of the purified compound is used.
-
Spectrum Acquisition: The Raman spectrum is recorded using a laser of a specific wavelength.
-
Data Analysis: The number and frequencies of the observed bands are compared with the predicted vibrational modes for the possible conformers from computational calculations. The appearance of bands corresponding to a particular conformer can confirm its presence. Temperature-dependent studies can also be performed to observe changes in the relative intensities of bands corresponding to different conformers.
Computational Chemistry
Density Functional Theory (DFT) Calculations
DFT is a robust computational method for modeling molecular structures, energies, and spectroscopic properties.
Computational Protocol: DFT Conformational Analysis
-
Structure Building: Build the initial 3D structures of the diequatorial and diaxial conformers of trans-cyclobutane-1,2-dicarbonitrile using a molecular modeling program.
-
Geometry Optimization: Perform geometry optimizations for both conformers using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This will find the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries. This will confirm that the structures are true energy minima (no imaginary frequencies) and provide the predicted vibrational (IR and Raman) spectra for each conformer.
-
Energy Calculations: Calculate the electronic energies of the optimized conformers. To obtain more accurate relative energies, single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) on the optimized geometries are recommended. The zero-point vibrational energies (ZPVE) from the frequency calculations should be included to obtain the relative energies at 0 K.
-
NMR Parameter Prediction: The chemical shifts and coupling constants for each conformer can also be calculated and compared with experimental data.
Caption: A typical workflow for comprehensive conformational analysis.
Predicted Spectroscopic Data and Conformational Energies
Based on the principles discussed, the following table summarizes the expected outcomes of a comprehensive conformational analysis of trans-cyclobutane-1,2-dicarbonitrile.
| Parameter | Predicted Outcome for Diequatorial Conformer | Predicted Outcome for Diaxial Conformer |
| Relative Energy (ΔE) | Lower | Higher |
| ¹H NMR (Low Temp.) | Distinct signals for axial and equatorial protons. | Distinct signals for axial and equatorial protons. |
| ³J Coupling Constants | Will reflect the specific dihedral angles of the puckered ring. | Will differ from the diequatorial conformer due to different dihedral angles. |
| Raman/IR Spectra | Characteristic vibrational modes based on its molecular symmetry. | Different set of active vibrational modes compared to the diequatorial conformer. |
| Puckering Angle | Expected to be in the range of 25-35°. | May differ slightly from the diequatorial conformer to accommodate the axial substituents. |
Conclusion
The conformational analysis of trans-cyclobutane-1,2-dicarbonitrile presents an interesting case study in the interplay of steric and electronic effects in a strained ring system. Based on established principles and comparisons with analogous molecules, the diequatorial conformer is predicted to be the more stable species. A definitive understanding, however, requires a combined experimental and computational approach as outlined in this guide. The methodologies described herein provide a robust framework for elucidating the conformational landscape of this and other substituted cyclobutanes, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science.
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New Journal of Chemistry. (n.d.). Conformational analysis of meso- and (±)-2,3-dicyano-2,3-dicyclopropylbutane and 1,2-dicyanotetracyclopropylethane. Retrieved from [Link]
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Organic Chemistry Frontiers. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Retrieved from [Link]
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PubMed. (n.d.). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Retrieved from [Link]
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PubMed Central. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]
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PubMed. (2006). Synthesis and conformational analysis of new cyclobutane-fused nucleosides. Retrieved from [Link]
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(n.d.). trans-1,2-dimethylcyclohexane.html. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. Retrieved from [Link]
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PubMed Central. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Retrieved from [Link]
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Defense Technical Information Center. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque. Retrieved from [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers Using NMR Spectroscopy
In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Among the various forms of isomerism, cis-trans (or geometric) isomerism plays a pivotal role in defining the shape and, consequently, the function of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous assignment of cis and trans isomers.[1][2] This guide provides an in-depth exploration of the NMR-based methodologies employed to differentiate these isomers, grounded in the fundamental principles of the technique and supported by experimental insights.
The Foundation: Why NMR is Exquisitely Sensitive to Geometric Isomerism
NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, giving rise to an NMR signal. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, a property known as the chemical shift.[3][4] Furthermore, the magnetic influence of one nucleus on a neighboring nucleus, transmitted through the bonding electrons, results in the splitting of NMR signals, a phenomenon called spin-spin coupling.[3]
It is the fixed geometry of cis and trans isomers that leads to distinct electronic environments and through-bond distances for the nuclei, resulting in measurable differences in their chemical shifts and coupling constants.[4]
Differentiating Isomers with ¹H NMR: A Two-Pronged Approach
Proton (¹H) NMR spectroscopy is often the first and most definitive tool for distinguishing between cis and trans isomers, primarily by analyzing two key parameters: vicinal coupling constants and chemical shifts.
The most reliable method for differentiating cis and trans isomers of alkenes is through the analysis of the vicinal coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms.[1] The magnitude of this coupling is directly related to the dihedral angle (φ) between the C-H bonds, a relationship mathematically described by the Karplus equation.[1][5][6]
-
Trans Isomers : The vicinal protons are anti-periplanar, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 12-18 Hz .[3]
-
Cis Isomers : The vicinal protons are syn-periplanar, with a dihedral angle of approximately 0°. This leads to a smaller coupling constant, generally in the range of 6-12 Hz .[3]
This significant and predictable difference in ³J values provides a robust and often unambiguous means of assigning stereochemistry.[1]
While coupling constants are the primary determinant, the chemical shifts of vinylic protons also provide valuable clues. In cis isomers, the substituents are on the same side of the double bond, which can lead to steric hindrance and anisotropic effects from nearby functional groups, influencing the electronic environment of the protons.[3] Consequently, the protons in a cis isomer may be shielded or deshielded compared to their trans counterparts.[3][7] For instance, in cis- and trans-stilbene, the vinylic protons of the trans isomer are more deshielded (appear at a higher ppm value) than those in the cis isomer due to the anisotropic effect of the two aromatic rings.[8]
Corroborating Evidence from ¹³C NMR
Carbon-13 (¹³C) NMR spectroscopy offers a complementary method for isomer differentiation. The chemical shifts of the alkene carbons are sensitive to the stereochemistry.[8] Generally, sp² hybridized carbons in alkenes resonate in the downfield region of the spectrum (around 100-170 ppm).[8] The "gamma-gauche effect" is a key principle here: a substituent in a cis (gauche) position will shield the carbon atom, causing it to resonate at a lower chemical shift (more upfield) compared to the corresponding carbon in the trans isomer.
Advanced Confirmation with 2D NMR: The Nuclear Overhauser Effect (NOE)
For more complex molecules or when ¹H NMR data is ambiguous, two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence of spatial proximity.[3] The NOE is a through-space phenomenon, where the magnetization of one nucleus is transferred to another if they are close in space (typically within 5 Å).[9]
-
In a cis isomer , the substituents on the double bond are on the same side and therefore spatially close. A NOESY experiment will show a cross-peak between the protons of these substituents.
-
In a trans isomer , the substituents are on opposite sides of the double bond, and thus are too far apart to generate a significant NOE cross-peak.
The presence or absence of this NOE correlation is a powerful and direct indicator of the isomer's geometry.[10]
Comparative Summary of NMR Parameters
| NMR Parameter | Cis Isomer | Trans Isomer | Rationale |
| ¹H Vicinal Coupling Constant (³JHH) | 6-12 Hz[3] | 12-18 Hz[3] | Dihedral angle is ~0°, leading to smaller coupling (Karplus relationship).[1][11] |
| ¹H Chemical Shift | Variable, influenced by anisotropic and steric effects.[3][7] | Generally different from the cis isomer.[7][8] | Different spatial arrangement of substituents leads to distinct electronic environments.[4] |
| ¹³C Chemical Shift | Often shielded (upfield shift) due to the gamma-gauche effect. | Generally deshielded (downfield shift) compared to the cis isomer. | Steric compression in the cis isomer causes shielding of the carbon nuclei. |
| ¹H-¹H NOESY | Cross-peak observed between protons on adjacent substituents. | No cross-peak observed between protons on adjacent substituents. | Protons are in close spatial proximity (< 5 Å).[9] |
Experimental Protocols
Standard ¹H NMR for Coupling Constant Analysis
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][12] Ensure the sample is fully dissolved and the solution is homogeneous.
-
Spectrometer Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Expand the region of the vinylic protons.
-
Use the spectrometer's software to accurately measure the distance in Hertz between the split peaks of the coupled protons. This value is the coupling constant, J.
-
Compare the measured J value to the expected ranges for cis and trans isomers.
-
2D NOESY Experiment for Spatial Proximity
-
Sample Preparation : Prepare the sample as for a standard ¹H NMR experiment. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution can be beneficial for removing dissolved oxygen, which can interfere with the NOE effect.
-
Spectrometer Setup :
-
After locking and shimming, acquire a standard ¹H spectrum to determine the spectral width.[13]
-
Load a standard 2D NOESY pulse sequence (e.g., noesyphsw).[13]
-
Set the spectral widths in both dimensions to encompass all proton signals of interest.[13]
-
Set the number of increments in the indirect dimension (t₁) and the number of scans per increment.
-
Crucially, set the mixing time (d8 or τm) . This is the period during which NOE transfer occurs. For small to medium-sized molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[14][15]
-
-
Data Acquisition and Processing :
-
Start the 2D acquisition. This can take from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
After acquisition, perform a 2D Fourier transform.
-
Phase and baseline correct the 2D spectrum.
-
-
Data Analysis :
-
The 2D NOESY spectrum will show diagonal peaks corresponding to the 1D spectrum.
-
Off-diagonal peaks (cross-peaks) indicate protons that are spatially close.
-
Look for a cross-peak connecting the signals of the protons on the substituents of the double bond. The presence of this peak confirms a cis geometry.
-
Visualizing the Concepts
Distinguishing Isomers through J-Coupling
Caption: Vicinal coupling constants (³J) differ significantly between cis and trans isomers.
The NOE Differentiator
Caption: The Nuclear Overhauser Effect (NOE) confirms through-space proximity in cis isomers.
Conclusion
The differentiation of cis and trans isomers is a quintessential task in chemical analysis, with profound implications for drug development and materials science. NMR spectroscopy, through a systematic analysis of coupling constants, chemical shifts, and Nuclear Overhauser Effects, provides a suite of powerful, non-invasive tools for confident stereochemical assignment.[1] The predictable relationship between dihedral angles and vicinal coupling constants, in particular, serves as a cornerstone of this analysis.[1][5] By integrating 1D and 2D NMR techniques, researchers can build a self-validating system of evidence to elucidate the precise geometric structure of their molecules, ensuring the integrity and reproducibility of their scientific findings.
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TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Available from: [Link]
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AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available from: [Link]
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A Comparative Guide to the Thermal Stability of Cyclobutane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the thermal stability of cyclobutane stereoisomers, grounded in experimental data and theoretical principles. Understanding the relative stability of these structures is paramount in medicinal chemistry and materials science, where the rigid cyclobutane scaffold is increasingly utilized to fine-tune molecular geometry and properties.
The Foundation of Stability: Ring Strain in Cyclobutanes
Cyclobutane rings are inherently strained due to non-ideal bond angles and eclipsing interactions of substituent groups.[1] Unlike the flat representation often depicted, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate some of this strain.[2] This puckering creates two distinct positions for substituents: axial and equatorial. The interplay of angle strain, torsional strain (from eclipsing interactions), and steric strain (from the repulsion between bulky groups) dictates the overall thermal stability of a substituted cyclobutane molecule.
Comparing the Thermal Stabilities of 1,2- and 1,3-Dimethylcyclobutane Stereoisomers
The substitution pattern on the cyclobutane ring significantly influences the relative stability of its stereoisomers. Here, we compare the two common substitution patterns: 1,2- and 1,3-disubstitution, using methyl groups as the substituents.
1,2-Dimethylcyclobutane: trans is More Stable
In the case of 1,2-dimethylcyclobutane, the trans isomer is more stable than the cis isomer.[1] This can be explained by considering the steric interactions in the puckered ring.
-
In the cis-isomer , one methyl group must occupy an axial position while the other is equatorial, leading to significant steric hindrance between the two adjacent methyl groups.[1]
-
In the trans-isomer , both methyl groups can occupy equatorial positions, minimizing steric repulsion and resulting in a more stable conformation.[1]
1,3-Dimethylcyclobutane: cis is More Stable
Conversely, for 1,3-dimethylcyclobutane, the cis isomer is more stable than the trans isomer.[1] The rationale for this reversal in stability lies in the spatial relationship of the substituents in the puckered ring.
-
In the cis-isomer , both methyl groups can occupy equatorial-like positions, minimizing steric interactions.[2]
-
In the trans-isomer , one methyl group is in an equatorial position while the other is in an axial position. This leads to unfavorable 1,3-diaxial interactions between the axial methyl group and a hydrogen atom on the same side of the ring.[1]
The National Institute of Standards and Technology (NIST) provides reaction thermochemistry data that can be used to infer the relative stabilities. For instance, the enthalpy of reaction for the hydrogenation of cis-1,3-dimethylcyclobutane has been measured, which can be related to its enthalpy of formation.[3]
Quantitative Comparison of Cyclobutane Stereoisomer Stability
The following table summarizes the available quantitative data and established qualitative stability order for dimethylcyclobutane stereoisomers.
| Compound | Stereoisomer | Standard Enthalpy of Formation (Gas Phase, kJ/mol) | Relative Thermal Stability |
| 1,2-Dimethylcyclobutane | cis | Data not readily available in primary literature | Less Stable |
| trans | Data not readily available in primary literature | More Stable | |
| 1,3-Dimethylcyclobutane | cis | Data available via reaction thermochemistry[3] | More Stable |
| trans | Data not readily available in primary literature | Less Stable |
Note: The absence of readily available, directly measured standard enthalpy of formation values for all isomers in recent primary literature highlights the challenges in experimental thermochemistry of these volatile compounds. The stability order is well-established through a combination of older experimental data, computational studies, and mechanistic understanding.
Experimental Determination of Thermal Stability
The thermal stability of cyclobutane stereoisomers can be experimentally determined through two primary methods: bomb calorimetry to measure the heat of combustion and kinetic studies of thermal isomerization.
Experimental Protocol 1: Determination of Enthalpy of Combustion using Bomb Calorimetry for Volatile Liquids
This protocol outlines the steps to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. The handling of volatile liquids like dimethylcyclobutane requires special care to prevent evaporation.
Objective: To measure the heat of combustion of a volatile organic compound to determine its enthalpy of formation.
Apparatus:
-
Oxygen bomb calorimeter
-
Sealed crucible or gelatin capsule for volatile liquids
-
High-precision balance (±0.01 mg)
-
Oxygen tank with a filling connection
-
Ignition unit
-
Data acquisition system to monitor temperature
Procedure:
-
Sample Preparation:
-
A known mass (typically 0.5-1.0 g) of the volatile liquid (e.g., cis- or trans-1,2-dimethylcyclobutane) is hermetically sealed in a pre-weighed gelatin capsule or a special sealed crucible to prevent evaporation. The total mass of the capsule and sample is accurately determined.
-
-
Bomb Assembly:
-
The sealed sample is placed in the crucible inside the oxygen bomb.
-
A fuse wire of known mass and heat of combustion is attached to the electrodes, ensuring it is in contact with the sample capsule.
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.
-
-
Pressurization:
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.
-
The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
-
Calorimeter Setup:
-
The sealed bomb is submerged in a known mass of water in the calorimeter bucket.
-
The calorimeter is assembled, and the stirrer is started to ensure a uniform water temperature.
-
-
Combustion and Data Acquisition:
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded for several minutes.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
-
Post-Combustion Analysis:
-
The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot).
-
The residual fuse wire is collected and weighed.
-
The bomb washings are collected to analyze for the formation of nitric and sulfuric acids.
-
-
Calculations:
-
The corrected temperature rise is determined.
-
The heat capacity of the calorimeter (determined by combusting a standard like benzoic acid) is used to calculate the total heat released.
-
Corrections are made for the heat of combustion of the fuse wire and the formation of acids.
-
The enthalpy of combustion of the sample is calculated and, from this, the standard enthalpy of formation is determined using Hess's Law.
-
Caption: Workflow for Bomb Calorimetry of Volatile Liquids.
Experimental Protocol 2: Gas-Phase Thermal Isomerization Kinetics
This protocol describes a method to study the kinetics of the cis-trans isomerization of substituted cyclobutanes in the gas phase.
Objective: To determine the rate constants and activation parameters for the thermal isomerization of a cyclobutane stereoisomer.
Apparatus:
-
High-temperature static or flow reactor made of quartz or Pyrex.
-
Temperature controller and furnace.
-
Vacuum line for evacuating the reactor and introducing the sample.
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS) or flame ionization detector (FID) for product analysis.
-
Pressure transducer.
Procedure:
-
Reactor Preparation:
-
The reactor is "aged" by heating it under vacuum to remove any active sites on the surface that could catalyze the reaction.
-
-
Sample Introduction:
-
A known pressure of the pure cyclobutane isomer (e.g., cis-1,2-dimethylcyclobutane) is introduced into the heated, evacuated reactor.
-
-
Thermal Reaction:
-
The sample is maintained at a constant temperature for a specific duration.
-
The reaction is monitored by periodically withdrawing small aliquots of the gas mixture for analysis.
-
-
Product Analysis:
-
The composition of the reaction mixture is analyzed by GC to determine the relative concentrations of the starting isomer and the product isomer(s).
-
-
Kinetic Analysis:
-
The experiment is repeated at various temperatures and reaction times.
-
The rate constants for the forward and reverse isomerization reactions are determined from the concentration-time data.
-
An Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy and pre-exponential factor for the isomerization process.
-
-
Equilibrium Studies:
-
The reaction is allowed to proceed to equilibrium at several temperatures to determine the equilibrium constant (K_eq).
-
The standard Gibbs free energy change (ΔG°) and enthalpy change (ΔH°) for the isomerization can be calculated from the temperature dependence of K_eq (van 't Hoff plot).
-
Caption: Workflow for Gas-Phase Thermal Isomerization Kinetics.
Mechanistic Insights into Thermal Isomerization
The thermal isomerization of cyclobutanes is believed to proceed through a biradical intermediate.[4] The process involves the cleavage of a carbon-carbon bond in the ring, allowing for rotation around the remaining single bonds, followed by ring closure to form the other stereoisomer.
Caption: Energy Profile of cis-trans Isomerization of 1,2-Dimethylcyclobutane.
The activation energy for this process provides a measure of the kinetic stability of the isomers. A higher activation barrier indicates a slower rate of isomerization at a given temperature.
Conclusion
The thermal stability of cyclobutane stereoisomers is a nuanced interplay of steric and torsional strain, dictated by the substitution pattern on the puckered four-membered ring. For 1,2-dimethylcyclobutane, the trans isomer is thermodynamically more stable, while for the 1,3-disubstituted analogue, the cis isomer is favored. This guide has provided the theoretical underpinnings for these stability differences and outlined the experimental methodologies required for their quantitative determination. For drug development and materials science professionals, a thorough understanding of these principles is crucial for the rational design of molecules with desired three-dimensional structures and thermal properties.
References
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Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane... - Homework.Study.com. (n.d.). Retrieved from [Link]
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The enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and l,l-dimethylcyclopropane a*6 - CDC Stacks. (n.d.). Retrieved from [Link]
-
Experimental data for C6H12 (cis-1,3-dimethylcyclobutane). (n.d.). Retrieved from [Link]
-
Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? (2016, September 22). Retrieved from [Link]
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Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method)1. (n.d.). Retrieved from [Link]
-
Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved from [Link]
-
Cyclobutane, 1,3-dimethyl - the NIST WebBook. (n.d.). Retrieved from [Link]
-
trans-1,2-dimethylcyclobutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved from [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (2023, March 20). Retrieved from [Link]
-
1,2-Dimethylcyclobutane, cis- | C6H12 | CID 15921794 - PubChem. (n.d.). Retrieved from [Link]
-
Cyclopropane, 1,2-dimethyl-, cis- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (n.d.). Retrieved from [Link]
-
Standard states for bomb calorimetry - NIST Technical Series Publications. (n.d.). Retrieved from [Link]
-
Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - SciRP.org. (n.d.). Retrieved from [Link]
-
1,2-Dimethylcyclobutane, trans- | C6H12 | CID 15921793 - PubChem. (n.d.). Retrieved from [Link]
-
Bomb Calorimetry: Heat of Combustion of Naphthalene. (n.d.). Retrieved from [Link]
-
Cyclobutane Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Retrieved from [Link]
-
[Chemistry] cis-1,2-Dimethylcyclobutane is less stable than its trans isomer, but cis1,3-dimethylc - YouTube. (2025, April 27). Retrieved from [Link]
-
Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - NIH. (n.d.). Retrieved from [Link]
-
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. (n.d.). Retrieved from [Link]
-
Bomb Calorimetry Testing: A Complete How-To Guide - WorldofTest.com. (2025, November 14). Retrieved from [Link]
-
Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane - MDPI. (2024, July 11). Retrieved from [Link]
-
Design and Synthesis of a 3D Cyclobutane Fragment Library - White Rose Research Online. (n.d.). Retrieved from [Link]
-
1,3-Dimethylcyclobutane | C6H12 | CID 448071 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed. (n.d.). Retrieved from [Link]
-
trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656 - PubChem. (n.d.). Retrieved from [Link]
-
Cyclobutane - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter - Labequip. (n.d.). Retrieved from [Link]
-
Six Methods for Estimating the Formation Enthalpy of Organic Compounds - Journal of Pyrotechnics Archive. (n.d.). Retrieved from [Link]
-
Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Volatile Organic Compounds (VOCs) and EPA Method 5035 - Enthalpy. (2022, March 23). Retrieved from [Link]
-
Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - PubMed Central. (2025, October 29). Retrieved from [Link]
Sources
Safety Operating Guide
trans-Cyclobutane-1,2-dicarbonitrile proper disposal procedures
As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of compliance, but the very foundation of innovative and reproducible research. Handling specialty chemicals like trans-cyclobutane-1,2-dicarbonitrile requires a comprehensive understanding of its properties to ensure the safety of personnel and the integrity of the laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before any handling or disposal, it is paramount to understand the risks associated with trans-cyclobutane-1,2-dicarbonitrile. As an aliphatic dinitrile, its primary hazard profile is linked to the cyano functional groups.
Core Toxicological Concern: The principal toxicological risk of many aliphatic nitriles is their potential to be metabolized in the body to release cyanide ions[1]. Cyanide is a potent cytotoxic agent that can cause severe systemic effects. Therefore, all handling and disposal procedures must be designed to prevent any potential for exposure, whether through inhalation, dermal contact, or ingestion.
Reactivity Hazards: A critical and immediate danger arises from the potential reaction of nitriles with strong acids. This can lead to a rapid hydrolysis reaction, liberating highly toxic hydrogen cyanide (HCN) gas. Furthermore, contact with strong oxidizing agents should be avoided to prevent vigorous, potentially explosive reactions. Containers holding nitrile waste must be stored away from incompatible materials[2].
Physical and Health Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause skin, eye, and respiratory tract irritation[3]. The associated GHS Hazard symbol is GHS07 (Exclamation Mark)[4].
-
Combustion Products: When heated to decomposition, it may emit poisonous fumes, including nitrogen oxides and hydrogen cyanide[5].
Pre-Disposal: Safety and Handling Protocols
Proper disposal begins with safe handling during and after the experimental workflow. Contamination control is key.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create effective barriers to exposure.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, the use of a full-face shield over the goggles is required[3].
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact but must be inspected before use and disposed of immediately if contamination is suspected[6][7]. For handling larger quantities or managing spills, heavier-duty gloves should be considered. Always use proper glove removal technique to avoid skin contact[3].
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Work Area: All handling of trans-cyclobutane-1,2-dicarbonitrile, including the preparation of waste containers, must be conducted within a properly functioning chemical fume hood to minimize inhalation risk[8].
Step-by-Step Disposal Procedure
The guiding principle for the disposal of trans-cyclobutane-1,2-dicarbonitrile is that it must be managed as hazardous chemical waste. It must never be discharged down the drain or mixed with general refuse[3][9].
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure, unused trans-cyclobutane-1,2-dicarbonitrile or if it is mixed with solvents or other reagents.
-
Segregate Incompatibles: This is the most critical step. Ensure that nitrile waste is never mixed with acidic waste. Create a dedicated waste container specifically for this compound and other compatible nitrile-containing materials.
-
Solid vs. Liquid:
-
Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealable plastic bag or a dedicated solid waste container[5][9].
-
Liquid Waste: Collect solutions containing the compound in a chemically resistant (e.g., HDPE or glass) container with a screw-top lid. Do not overfill containers; leave at least 10% headspace for vapor expansion.
-
Step 2: Waste Container Labeling
Proper labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Attach a "Hazardous Waste" tag to the container as soon as you begin accumulating waste.
-
Clearly write the full chemical name: "trans-Cyclobutane-1,2-dicarbonitrile".
-
List all other constituents and their approximate percentages (e.g., Acetonitrile 90%, trans-Cyclobutane-1,2-dicarbonitrile 10%).
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Keep the container closed at all times, except when adding waste[2][9].
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
The storage location must be away from acids, strong oxidizers, and sources of heat or ignition[2].
Step 4: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service[3].
-
The standard and most appropriate disposal method for organic nitrile compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound into less harmful components.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Alert & Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Control Ignition Sources: Remove or extinguish all potential sources of ignition[5].
-
Assemble PPE: Don the appropriate PPE as described in Section 2.1, including respiratory protection if necessary.
-
Containment & Cleanup (for small spills):
-
Final Decontamination: Once the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container with the spill cleanup debris as hazardous waste for proper disposal.
Summary of Key Chemical and Disposal Data
| Parameter | Information | Source |
| Chemical Name | trans-Cyclobutane-1,2-dicarbonitrile | [4][10] |
| CAS Number | 3211-20-9 | [4][10] |
| Molecular Formula | C₆H₆N₂ | [10] |
| Primary Hazards | Acute Toxicity (potential for cyanide release), Irritation (Skin, Eye, Respiratory) | [1][3] |
| Key Incompatibilities | Strong Acids, Strong Oxidizing Agents | [2] |
| Recommended PPE | Safety Goggles, Nitrile Gloves, Lab Coat, Chemical Fume Hood | [3][6][7] |
| Disposal Method | Licensed Hazardous Waste Vendor (High-Temperature Incineration) | [3] |
| EPA Waste Code | Not explicitly listed; manage as acutely hazardous. Potentially P030 (Cyanides, NOS) if it meets the criteria upon disposal. | [11][12] |
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing trans-cyclobutane-1,2-dicarbonitrile.
Caption: Decision workflow for the safe disposal of trans-cyclobutane-1,2-dicarbonitrile waste.
References
-
Safety Data Sheet - trans-Cyclobutane-1,2-dicarboxylic acid. Angene Chemical. [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [Link]
-
NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. OIST Graduate University. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
-
WASTE CODES. Ohio Environmental Protection Agency. [Link]
-
LABORATORY HEALTH & SAFETY RULES. University of Cyprus. [Link]
-
Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT). [Link]
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A Senior Application Scientist's Guide to the Safe Handling of trans-Cyclobutane-1,2-dicarbonitrile
Hazard Analysis: Understanding the Risks of trans-Cyclobutane-1,2-dicarbonitrile
The primary hazards associated with trans-Cyclobutane-1,2-dicarbonitrile stem from its dinitrile functionality. Organic nitriles can be toxic and may cause irritation upon contact with the skin, eyes, and respiratory tract.[1] In some cases, they can be metabolized to release cyanide, which is a potent toxin. Although the toxicity of this specific dinitrile is not documented, it is prudent to handle it with the assumption of significant toxicity.
Additionally, many low-molecular-weight organic compounds are flammable. While data for this specific compound is unavailable, a related substance, Cyclobutanecarbonitrile, is classified as a flammable liquid.[2] Therefore, it is essential to control ignition sources in the handling area.
Anticipated Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause irritation to the skin, eyes, and respiratory system.[1]
-
Flammability: Should be treated as a potentially flammable solid.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling trans-Cyclobutane-1,2-dicarbonitrile. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides a barrier against chemical splashes and brief contact.[3] Nitrile is generally resistant to a range of chemicals.[4][5] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and accidental splashes. |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes. | |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering control to prevent inhalation of dust or vapors. |
| N95 respirator or higher (if fume hood is not available) | For short-duration tasks where engineering controls are not feasible. | |
| Protective Clothing | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron | Recommended for large-scale operations or when there is a high risk of splashes. |
Hand Protection: More Than Just a Glove
Thin, disposable nitrile gloves are standard in most laboratory settings and offer a good physical barrier for incidental contact with chemicals.[3] However, it is crucial to understand that their protection is temporary. The "breakthrough time," or the time it takes for a chemical to permeate the glove material, is a critical factor that is unfortunately not available for this specific compound.[3]
Operational Protocol for Glove Usage:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration or pinholes.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially for extended operations, to provide an additional layer of protection.
-
Immediate Removal Upon Contamination: If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.[3]
-
Regular Changes: Change gloves frequently, at a minimum every two hours, or as soon as a task is completed.
Eye and Face Protection: A Clear Necessity
Given that related compounds can cause serious eye irritation, robust eye protection is mandatory.[1] Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn. A face shield, used in conjunction with goggles, provides an additional layer of protection for the entire face.
Respiratory Protection: Engineering Controls First
The most effective way to prevent the inhalation of hazardous dust or vapors is to use a certified chemical fume hood. This engineering control captures contaminants at the source and exhausts them safely. If a fume hood is not available for a specific short-term task, a risk assessment must be conducted to determine the appropriate respiratory protection. An N95 respirator may be suitable for protection against fine dust, but for any potential vapor exposure, a respirator with organic vapor cartridges would be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is key to minimizing exposure and ensuring a safe working environment.
Experimental Protocol for Handling trans-Cyclobutane-1,2-dicarbonitrile:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Always wear the prescribed PPE.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
Handle the compound with care to prevent the generation of dust.[6]
-
Use appropriate tools (spatulas, etc.) to handle the solid.
-
Keep containers tightly closed when not in use.[2]
-
-
Storage:
Disposal Plan: Managing Waste Responsibly
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Disposal Protocol:
-
Chemical Waste:
-
All excess trans-Cyclobutane-1,2-dicarbonitrile and solutions containing it must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Contaminated Materials:
-
Nitrile Glove Recycling:
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using appropriate absorbent material, wearing full PPE. For a large spill, evacuate the area and contact your institution's emergency response team.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the key decision points and steps in the safe handling and disposal of trans-Cyclobutane-1,2-dicarbonitrile.
Caption: A flowchart outlining the necessary steps for the safe handling and disposal of trans-Cyclobutane-1,2-dicarbonitrile in a laboratory setting.
References
-
Carl ROTH. (2025). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid ≥98 %. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: trans-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
University of Wisconsin-Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]
-
Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
